Product packaging for Fmoc-NH-PEG6-CH2COOH(Cat. No.:)

Fmoc-NH-PEG6-CH2COOH

Cat. No.: B607504
M. Wt: 561.6 g/mol
InChI Key: HANLHKUCDRJGKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-NH-PEG6-CH2COOH is a PEG derivative containing an Fmoc-protected amine and a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The Fmoc group can be deprotected under basic conditions to obtain the free amine which can be used for further conjugations. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H39NO10 B607504 Fmoc-NH-PEG6-CH2COOH

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H39NO10/c31-28(32)22-39-20-19-38-18-17-37-16-15-36-14-13-35-12-11-34-10-9-30-29(33)40-21-27-25-7-3-1-5-23(25)24-6-2-4-8-26(24)27/h1-8,27H,9-22H2,(H,30,33)(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANLHKUCDRJGKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H39NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-NH-PEG6-CH2COOH: Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-NH-PEG6-CH2COOH is a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and peptide synthesis. This molecule incorporates three key chemical features: a base-labile fluorenylmethyloxycarbonyl (Fmoc) protected amine, a six-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This combination of functionalities provides researchers with a versatile tool for the controlled, stepwise synthesis of complex bioconjugates and functionalized surfaces. The hydrophilic PEG chain enhances the aqueous solubility and reduces the immunogenicity of the resulting conjugates, making it particularly valuable in the development of therapeutics such as antibody-drug conjugates (ADCs).[1][2] This guide provides a comprehensive overview of the properties of this compound, detailed experimental protocols for its use, and logical diagrams to illustrate its reaction pathways.

Core Properties and Specifications

The physical and chemical properties of this compound are summarized below. These specifications are compiled from various commercial suppliers and analytical data.

Physical and Chemical Data
PropertyValueReferences
Chemical Name 20-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,6,9,12,15,18-hexaoxaicosanoic acid[2]
Synonyms Fmoc-PEG6-acetic acid, Fmoc-amino-PEG6-carboxymethyl[3]
CAS Number 437655-96-4[1]
Molecular Formula C₂₉H₃₉NO₁₀
Molecular Weight 561.62 g/mol
Appearance Colorless to light yellow viscous liquid
Purity Typically ≥95% (HPLC)
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, NMP)
Storage and Stability
ConditionDurationReferences
-20°C (Pure form) Up to 3 years
4°C (Pure form) Up to 2 years
-80°C (In solvent) Up to 6 months
-20°C (In solvent) Up to 1 month

Chemical Reactivity and Functional Groups

The utility of this compound stems from its two distinct reactive moieties, which can be addressed orthogonally.

  • Fmoc-Protected Amine : The primary amine is protected by the Fmoc group, which is stable under acidic conditions but can be readily cleaved using a mild base, typically a solution of piperidine in an organic solvent like N,N-dimethylformamide (DMF). This deprotection exposes the primary amine for subsequent conjugation.

  • Terminal Carboxylic Acid : The carboxyl group can be activated to react with primary amines, forming a stable amide bond. Common activating agents include carbodiimides such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or more efficient coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

The workflow for the sequential deprotection and coupling of this compound is depicted below.

G start This compound deprotection Fmoc Deprotection start->deprotection Piperidine/DMF conjugation_acid Amine Coupling start->conjugation_acid R-NH2, EDC/HATU amine H2N-PEG6-CH2COOH (Free Amine) deprotection->amine activation Carboxyl Activation amine->activation EDC/NHS activated_acid H2N-PEG6-CH2CO-NHS (NHS Ester) activation->activated_acid conjugation_amine Amine Coupling activated_acid->conjugation_amine R'-NH2 product1 Conjugate 1 (Linker attached via its amine) conjugation_amine->product1 product2 Conjugate 2 (Linker attached via its acid) conjugation_acid->product2

Caption: Orthogonal reactivity of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key reactions involving this compound. These protocols are based on standard procedures in peptide synthesis and bioconjugation.

Protocol 1: Fmoc Group Deprotection

This protocol describes the removal of the Fmoc protecting group to expose the primary amine.

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Reaction vessel (e.g., round-bottom flask or solid-phase synthesis vessel)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Prepare a 20% (v/v) solution of piperidine in DMF. For example, add 2 mL of piperidine to 8 mL of DMF.

  • Dissolve the this compound in a minimal amount of DMF in the reaction vessel. If performing on a solid support, swell the resin-bound substrate in DMF.

  • Add the 20% piperidine/DMF solution to the reaction vessel. A typical ratio is 10 mL of reagent per gram of resin-bound peptide.

  • Agitate the mixture at room temperature. The reaction progress can be monitored by UV spectroscopy by detecting the release of the dibenzofulvene-piperidine adduct.

  • A standard procedure involves two treatments: first, agitate for 2-5 minutes, then drain the solution.

  • Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 5-15 minutes to ensure complete deprotection.

  • After the reaction is complete, thoroughly wash the product (or resin) with DMF to remove piperidine and the cleavage byproducts.

The general workflow for Fmoc deprotection is illustrated below.

G start Start: Fmoc-protected Substrate add_reagent Add 20% Piperidine in DMF start->add_reagent react1 Agitate 2-5 min add_reagent->react1 drain1 Drain Solution react1->drain1 add_reagent2 Add fresh 20% Piperidine in DMF drain1->add_reagent2 react2 Agitate 5-15 min add_reagent2->react2 wash Wash with DMF (3-5 times) react2->wash end End: Deprotected Substrate wash->end

Caption: Fmoc deprotection workflow.
Protocol 2: Carboxylic Acid Activation and Amine Coupling

This protocol describes the activation of the terminal carboxylic acid of this compound and its subsequent reaction with a primary amine-containing molecule (e.g., a protein, peptide, or drug).

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions

  • Amine-containing molecule (Substrate-NH₂)

  • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.2-7.5 for biomolecules, or an organic solvent like DMF for other substrates)

  • Quenching reagent (e.g., hydroxylamine or Tris buffer)

  • Desalting column (if purifying a biomolecule)

Procedure:

  • Equilibrate all reagents to room temperature.

  • Dissolve this compound in the appropriate reaction buffer.

  • To activate the carboxylic acid, add EDC (typically 1.5-2 molar equivalents) and NHS (typically 1.5-2 molar equivalents) to the solution of the linker. Allow this activation reaction to proceed for 15-30 minutes at room temperature. This forms a more stable, amine-reactive NHS ester.

  • Add the amine-containing substrate to the activated linker solution. The molar ratio will depend on the desired degree of labeling and should be optimized for each specific application.

  • Allow the coupling reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quench the reaction by adding a quenching reagent to consume any unreacted NHS esters. For example, add hydroxylamine to a final concentration of 10 mM.

  • Purify the resulting conjugate. For biomolecules, this is typically done using a desalting column to remove excess reagents and byproducts. For smaller molecules, purification may involve techniques like HPLC.

The process of using this linker in the synthesis of an antibody-drug conjugate (ADC) is conceptually outlined below.

G linker This compound activation1 Activate Linker COOH (EDC/NHS) linker->activation1 drug Cytotoxic Drug (with -NH2 group) coupling1 Couple to Drug drug->coupling1 antibody Monoclonal Antibody (with -COOH group) activation2 Activate Antibody COOH (EDC/NHS) antibody->activation2 activation1->coupling1 intermediate Fmoc-NH-PEG6-Drug coupling1->intermediate deprotection Fmoc Deprotection (Piperidine/DMF) intermediate->deprotection linker_drug H2N-PEG6-Drug deprotection->linker_drug coupling2 Couple to Linker-Drug linker_drug->coupling2 activated_ab Activated Antibody activation2->activated_ab activated_ab->coupling2 adc Antibody-Drug Conjugate (ADC) coupling2->adc

Caption: Conceptual workflow for ADC synthesis.

Applications

This compound is a versatile reagent with a broad range of applications in scientific research and drug development.

  • Peptide Synthesis : It can be incorporated into peptides during solid-phase peptide synthesis (SPPS) to introduce a hydrophilic spacer arm. This can improve the solubility of the final peptide or provide a point of attachment for other molecules.

  • Antibody-Drug Conjugates (ADCs) : This linker is used to conjugate highly potent cytotoxic drugs to monoclonal antibodies. The PEG spacer enhances the pharmacokinetic properties of the ADC, and the stable amide bond ensures the payload remains attached until it reaches the target cell.

  • PROTACs : As a PEG-based linker, it can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific proteins.

  • Surface Modification : The carboxylic acid can be used to attach the linker to amine-functionalized surfaces, while the Fmoc-protected amine can be deprotected to allow for the subsequent immobilization of biomolecules.

  • Drug Delivery : It serves as a flexible, hydrophilic linker in various drug delivery systems to improve the solubility and stability of conjugated therapeutics.

Conclusion

This compound is a high-value chemical tool for researchers in chemistry, biology, and pharmacology. Its well-defined structure, high purity, and orthogonal protecting groups allow for precise control over the synthesis of complex biomolecular architectures. The inclusion of a six-unit PEG spacer provides significant advantages in terms of solubility and biocompatibility. The detailed protocols and conceptual diagrams provided in this guide are intended to facilitate its effective use in a variety of research and development applications, from fundamental bioconjugation studies to the design of next-generation therapeutics.

References

An In-depth Technical Guide to the Structure and Applications of Fmoc-NH-PEG6-CH2COOH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-NH-PEG6-CH2COOH is a heterobifunctional linker widely utilized in bioconjugation, peptide synthesis, and drug delivery systems.[1][2] This molecule incorporates three key chemical motifs: a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a hexa(ethylene glycol) (PEG6) spacer, and a terminal carboxylic acid. The Fmoc group provides a stable, base-labile protecting group for the primary amine, allowing for orthogonal protection strategies in complex molecular synthesis.[2][3] The hydrophilic PEG6 spacer enhances the solubility of the molecule and its conjugates in aqueous media, reduces aggregation, and can improve the pharmacokinetic properties of biotherapeutics.[1] The terminal carboxylic acid allows for covalent attachment to primary amines through the formation of a stable amide bond. This guide provides a comprehensive overview of the structure, properties, and common applications of this compound.

Chemical Structure and Properties

The structure of this compound is characterized by the Fmoc-protected amine at one terminus and a carboxylic acid at the other, separated by a six-unit polyethylene glycol chain.

Synonyms:

  • Fmoc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid

  • 20-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,6,9,12,15,18-hexaoxaicosanoic acid

  • [2-[2-[2-[2-[2-[2-(9H-Fluorene-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid

Quantitative Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference(s)
CAS Number 437655-96-4
Molecular Formula C29H39NO10
Molecular Weight 561.62 g/mol
Appearance White to off-white solid or viscous oil
Purity (typical) ≥95%
Solubility Soluble in DMF, DMSO, DCM
Storage Conditions -20°C, desiccated
Spectroscopic Data

While publicly accessible, raw spectroscopic data such as 1H NMR and mass spectra for this compound are limited, supplier-provided analyses confirm that the data are consistent with the proposed structure.

  • 1H NMR: The proton NMR spectrum is expected to show characteristic peaks for the aromatic protons of the Fmoc group, the methylene protons of the PEG chain, and the protons adjacent to the amine and carboxylic acid functionalities.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight of the compound.

Experimental Protocols

The utility of this compound lies in its ability to undergo specific chemical transformations at its two termini. The following are detailed protocols for the key reactions involving this linker.

Fmoc Deprotection

The Fmoc group is readily removed under basic conditions to yield a free primary amine. This reaction is a cornerstone of solid-phase peptide synthesis (SPPS).

Protocol:

  • Reagents and Materials:

    • This compound-functionalized substrate (e.g., resin-bound peptide)

    • 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

    • DMF for washing

    • Inert gas (e.g., nitrogen or argon)

    • Reaction vessel

  • Procedure:

    • Swell the Fmoc-functionalized resin in DMF for approximately 30-60 minutes.

    • Drain the DMF from the resin.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate the mixture at room temperature for 5-20 minutes. The progress of the deprotection can be monitored by UV spectroscopy by detecting the release of the dibenzylfulvene-piperidine adduct.

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and byproducts.

    • The resin now presents a free amine, ready for the next coupling step.

Fmoc_Deprotection Fmoc_PEG_COOH Fmoc-NH-PEG6-R reaction Fmoc Deprotection Fmoc_PEG_COOH->reaction Piperidine_DMF 20% Piperidine in DMF Piperidine_DMF->reaction Free_Amine H2N-PEG6-R Byproducts Dibenzylfulvene-piperidine adduct reaction->Free_Amine Yields reaction->Byproducts Releases Amide_Bond_Formation Fmoc_PEG_COOH Fmoc-NH-PEG6-COOH Activation Activation Fmoc_PEG_COOH->Activation EDC_NHS EDC, NHS EDC_NHS->Activation Activated_Ester Fmoc-NH-PEG6-CO-NHS Coupling Coupling Activated_Ester->Coupling Amine R-NH2 Amine->Coupling Conjugate Fmoc-NH-PEG6-CO-NH-R Byproducts Urea byproduct Activation->Activated_Ester Coupling->Conjugate Forms Coupling->Byproducts Releases SPPS_Cycle cluster_0 SPPS Cycle Start Resin-Bound Peptide (N-terminal Fmoc) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Couple Fmoc-AA-OH (or Fmoc-PEG-COOH) + Activator Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 End Resin-Bound Peptide (Chain extended by one residue) Wash2->End End->Deprotection Repeat for next residue

References

Fmoc-NH-PEG6-CH2COOH molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

This document provides the molecular formula and molecular weight for Fmoc-NH-PEG6-CH2COOH, a heterobifunctional PEG linker commonly utilized by researchers, scientists, and drug development professionals in peptide synthesis, PEGylation, and bioconjugation.

Physicochemical Properties

The fundamental molecular properties of this compound are summarized below.

PropertyValueCitations
Molecular FormulaC29H39NO10[1][2][3][4]
Molecular Weight561.62 g/mol [2]

This compound is a PEG linker that contains an Fmoc-protected amine and a terminal carboxylic acid. The fluorenylmethyloxycarbonyl (Fmoc) protecting group can be removed under basic conditions to yield a free amine, which is then available for conjugation. The terminal carboxylic acid can react with primary amines in the presence of activators to form a stable amide bond. The polyethylene glycol (PEG) spacer is hydrophilic and increases the solubility of the molecule in aqueous solutions.

It is important to note that while the user requested detailed experimental protocols and signaling pathway diagrams, these are not applicable to the characterization of a single chemical compound like this compound. Such information would be relevant in the context of a broader biological or chemical study utilizing this molecule.

References

In-Depth Technical Guide: Synthesis of Fmoc-NH-PEG6-CH2COOH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of Fmoc-NH-PEG6-CH2COOH, a heterobifunctional polyethylene glycol (PEG) linker crucial for bioconjugation, drug delivery, and peptide synthesis. This document outlines a plausible and robust synthetic pathway, compiled from established chemical principles and analogous preparations reported in scientific literature.

Introduction

This compound is a valuable tool in the field of bioconjugation and pharmaceutical sciences. It comprises a hexaethylene glycol (PEG6) spacer, which imparts hydrophilicity and flexibility to the conjugated molecule. One terminus is functionalized with a carboxylic acid for coupling to amine-containing molecules, while the other end features an amine group protected by a fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc protecting group is stable under a variety of reaction conditions but can be readily removed under mild basic conditions, allowing for orthogonal derivatization strategies.

Synthetic Strategy Overview

The synthesis of this compound can be strategically approached by employing a multi-step process starting from commercially available hexaethylene glycol. The core of the strategy involves the sequential and controlled functionalization of the two terminal hydroxyl groups of the PEG linker. The proposed synthetic pathway is as follows:

  • Monotosylation of Hexaethylene Glycol: Selective protection of one hydroxyl group as a tosylate.

  • Azidation: Conversion of the tosylated hydroxyl group to an azide.

  • Reduction of Azide to Amine: Transformation of the azide group into a primary amine.

  • Fmoc Protection: Protection of the newly formed amino group with Fmoc chloride.

  • Carboxymethylation: Functionalization of the remaining hydroxyl group to a carboxylic acid.

This strategy allows for the controlled introduction of the desired functionalities at each terminus of the PEG spacer.

Experimental Protocols

The following protocols are detailed methodologies for each key step in the synthesis of this compound.

Step 1: Monotosylation of Hexaethylene Glycol (Compound 2)

Objective: To selectively protect one of the two hydroxyl groups of hexaethylene glycol (1) as a tosylate.

Materials:

  • Hexaethylene glycol (1)

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve hexaethylene glycol (1 equivalent) in a minimal amount of anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (1.2 equivalents) to the solution.

  • In a separate flask, dissolve p-toluenesulfonyl chloride (1.1 equivalents) in anhydrous DCM.

  • Add the TsCl solution dropwise to the hexaethylene glycol solution over 1-2 hours, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for an additional 2 hours and then let it warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the monotosylated product (2).

Step 2: Azidation of Monotosylated Hexaethylene Glycol (Compound 3)

Objective: To convert the tosylate group of compound 2 to an azide group.

Materials:

  • Mono-tosylated hexaethylene glycol (2)

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Deionized water

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the monotosylated hexaethylene glycol (2) (1 equivalent) in anhydrous DMF in a round-bottom flask.

  • Add sodium azide (3 equivalents) to the solution.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours under an inert atmosphere.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and add deionized water.

  • Extract the product with DCM (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the azide-functionalized PEG (3). This product is often used in the next step without further purification.

Step 3: Reduction of Azide to Amine (Compound 4)

Objective: To reduce the azide group of compound 3 to a primary amine.

Materials:

  • Azide-functionalized PEG (3)

  • Triphenylphosphine (PPh₃)

  • Tetrahydrofuran (THF)

  • Deionized water

Procedure:

  • Dissolve the azide-functionalized PEG (3) (1 equivalent) in a mixture of THF and water (e.g., 4:1 v/v).

  • Add triphenylphosphine (1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the completion of the reaction by TLC or by the disappearance of the characteristic azide stretch in the IR spectrum (~2100 cm⁻¹).

  • Upon completion, remove the THF under reduced pressure.

  • The resulting aqueous solution containing the amino-PEG derivative (4) can be used directly in the next step or can be purified by extraction after acidification and subsequent basification.

Step 4: Fmoc Protection of the Amino Group (Compound 5)

Objective: To protect the primary amine of compound 4 with an Fmoc group.

Materials:

  • Amino-PEG derivative (4)

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃) or Diisopropylethylamine (DIPEA)

  • Dioxane and water or DCM

  • Hydrochloric acid (HCl) (1M)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the amino-PEG derivative (4) (1 equivalent) in a mixture of dioxane and water (1:1).

  • Add sodium bicarbonate (2-3 equivalents) to the solution and cool to 0 °C.

  • Dissolve Fmoc-Cl (1.1 equivalents) in dioxane and add it dropwise to the reaction mixture.

  • Stir the reaction vigorously at 0 °C for 1 hour and then at room temperature overnight.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate.

  • Wash the organic layer with 1M HCl, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the Fmoc-protected amino-PEG (5).

Step 5: Carboxymethylation of the Hydroxyl Group (Compound 6, this compound)

Objective: To convert the terminal hydroxyl group of compound 5 into a carboxylic acid.

Materials:

  • Fmoc-protected amino-PEG (5)

  • Sodium hydride (NaH) or Potassium tert-butoxide

  • tert-Butyl bromoacetate

  • Anhydrous Tetrahydrofuran (THF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Fmoc-protected amino-PEG (5) (1 equivalent) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C and add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add tert-butyl bromoacetate (1.5 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction carefully by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous MgSO₄, filter, and concentrate.

  • The crude tert-butyl ester intermediate is then dissolved in a mixture of DCM and TFA (e.g., 1:1 v/v).

  • Stir the solution at room temperature for 2-4 hours to cleave the tert-butyl ester.

  • Remove the solvent and excess TFA under reduced pressure (co-evaporation with toluene can aid in removing residual TFA).

  • The crude product can be purified by recrystallization or silica gel chromatography to afford the final product, this compound (6).

Data Presentation

Table 1: Summary of Materials and Expected Yields

StepStarting MaterialKey ReagentsProductExpected Yield (%)
1Hexaethylene glycol (1)p-Toluenesulfonyl chloride, PyridineMono-tosylated hexaethylene glycol (2)40-60
2Compound 2Sodium azideAzide-functionalized PEG (3)>90
3Compound 3TriphenylphosphineAmino-PEG derivative (4)>85
4Compound 4Fmoc-Cl, NaHCO₃Fmoc-protected amino-PEG (5)70-90
5Compound 5NaH, tert-Butyl bromoacetate, TFAThis compound (6)60-80

Table 2: Characterization Data for this compound (6)

PropertyValue
Molecular Formula C₂₉H₃₉NO₁₀
Molecular Weight 561.62 g/mol
Appearance White to off-white solid
¹H NMR (CDCl₃, δ) Expected peaks for Fmoc group (aromatic protons ~7.2-7.8 ppm), PEG backbone (~3.6 ppm), CH₂ next to NH (~3.4 ppm), and CH₂ next to COOH (~4.1 ppm).
Mass Spectrometry (ESI-MS) m/z calculated for C₂₉H₃₉NO₁₀ [M+H]⁺: 562.26, [M+Na]⁺: 584.24.
Purity (HPLC) ≥95%

Mandatory Visualization

Synthesis_Workflow cluster_0 Synthesis of this compound Start Hexaethylene Glycol (1) Step1 Monotosylation Start->Step1 Intermediate1 Mono-tosylated PEG (2) Step1->Intermediate1 Step2 Azidation Intermediate1->Step2 Intermediate2 Azido-PEG-OH (3) Step2->Intermediate2 Step3 Reduction Intermediate2->Step3 Intermediate3 Amino-PEG-OH (4) Step3->Intermediate3 Step4 Fmoc Protection Intermediate3->Step4 Intermediate4 Fmoc-NH-PEG6-OH (5) Step4->Intermediate4 Step5 Carboxymethylation Intermediate4->Step5 FinalProduct This compound (6) Step5->FinalProduct

Caption: Synthetic workflow for this compound.

Logical_Relationship cluster_1 Key Functional Groups and Their Roles cluster_2 Applications Fmoc Fmoc Group PEG PEG6 Spacer Fmoc->PEG provides orthogonal protection for amine COOH Carboxylic Acid Peptide_Synthesis Peptide Synthesis Fmoc->Peptide_Synthesis enables solid-phase peptide synthesis PEG->COOH links functional groups Drug_Delivery Drug Delivery PEG->Drug_Delivery improves solubility and pharmacokinetics Bioconjugation Bioconjugation COOH->Bioconjugation reacts with amines on biomolecules

Caption: Logical relationships of the molecule's components.

A Comprehensive Technical Guide to Fmoc-NH-PEG6-CH2COOH (CAS: 437655-96-4) for Advanced Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 20-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,6,9,12,15,18-hexaoxaicosanoic acid, commonly known as Fmoc-NH-PEG6-CH2COOH. With the confirmed CAS number 437655-96-4, this heterobifunctional linker has emerged as a critical tool in modern biochemical and pharmaceutical research.[1][2][3][4][5] Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a hydrophilic hexaethylene glycol (PEG6) spacer, and a terminal carboxylic acid, offers researchers precise control over the assembly of complex biomolecules.

This guide details the physicochemical properties, key applications, and experimental considerations for this compound, empowering researchers to effectively integrate this versatile linker into their workflows for peptide synthesis, antibody-drug conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and surface modification applications.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical characteristics of this compound is fundamental to its successful application. The following table summarizes its key quantitative data, compiled from various suppliers.

PropertyValueReferences
CAS Number 437655-96-4
Molecular Formula C₂₉H₃₉NO₁₀
Molecular Weight 561.62 g/mol
Purity Typically ≥95%
Appearance White to off-white solid or viscous oil
Storage Conditions -20°C, protected from light and moisture
Solubility Soluble in DMF, DMSO, and other polar organic solvents

Core Applications and Experimental Strategies

The unique trifecta of an Fmoc-protected amine, a flexible PEG spacer, and a reactive carboxylic acid makes this compound a highly versatile tool in the researcher's arsenal.

Solid-Phase Peptide Synthesis (SPPS)

The Fmoc protecting group is central to the utility of this linker in SPPS, allowing for the sequential addition of amino acids to a growing peptide chain on a solid support. The PEG6 spacer can be incorporated to introduce flexibility and improve the solubility of the final peptide.

Experimental Workflow for SPPS using this compound:

SPPS_Workflow Resin Resin Support Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Coupling: This compound + Coupling Reagents (e.g., HBTU/HOBt/DIPEA) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Final_Deprotection Final Fmoc Deprotection Washing2->Final_Deprotection Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (e.g., HPLC) Cleavage->Purification

SPPS Workflow with this compound.

A detailed, generalized protocol for the coupling step is provided below.

Experimental Protocol: Coupling of this compound in SPPS

  • Resin Preparation: Start with a resin-bound peptide that has a free N-terminal amine. Swell the resin in dimethylformamide (DMF).

  • Activation of Carboxylic Acid: In a separate vessel, dissolve this compound (1.5-3 equivalents relative to the resin loading) in DMF. Add a coupling reagent such as HBTU (1.5-3 eq.) and an activation base like N,N-diisopropylethylamine (DIPEA) (3-6 eq.). Allow the activation to proceed for 5-10 minutes.

  • Coupling Reaction: Add the activated this compound solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Reaction: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents.

Bioconjugation and Surface Modification

The dual functionality of this compound allows for a two-step conjugation strategy. The carboxylic acid can be activated to react with primary amines on proteins, antibodies, or other biomolecules. Subsequently, the Fmoc group can be removed to expose a primary amine for further modification.

Logical Relationship in Two-Step Bioconjugation:

Bioconjugation_Logic Start This compound Step1 Step 1: Carboxylic Acid Activation (e.g., EDC/NHS) Start->Step1 Reaction1 Reaction with Biomolecule-NH2 Step1->Reaction1 Intermediate Fmoc-NH-PEG6-Biomolecule Reaction1->Intermediate Step2 Step 2: Fmoc Deprotection (e.g., 20% Piperidine/DMF) Intermediate->Step2 Final_Product H2N-PEG6-Biomolecule Step2->Final_Product Further_Conjugation Further Conjugation at Newly Exposed Amine Final_Product->Further_Conjugation

Two-step bioconjugation strategy.

Experimental Protocol: Antibody Conjugation via Carboxylic Acid Activation

  • Antibody Preparation: Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Activation of Linker: In a separate microcentrifuge tube, dissolve this compound in an organic co-solvent (e.g., DMSO). Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) in a suitable buffer (e.g., MES buffer, pH 6.0) to activate the carboxylic acid.

  • Conjugation: Add the activated linker solution to the antibody solution. The molar ratio of linker to antibody should be optimized based on the desired degree of labeling. Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Remove excess, unconjugated linker using a desalting column or dialysis.

  • Characterization: Characterize the conjugate using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy to determine the degree of labeling.

Role in Advanced Drug Delivery Systems

The properties of this compound make it an ideal component in the construction of sophisticated drug delivery vehicles, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

In ADCs, this molecule can act as a hydrophilic spacer that links the antibody to a cytotoxic payload. The PEG component can enhance the solubility and pharmacokinetic properties of the ADC.

Signaling Pathway Concept for ADC Action:

ADC_Pathway ADC Antibody-Drug Conjugate (with PEG6 Linker) Binding Binding ADC->Binding Target_Cell Target Cancer Cell (Antigen Expression) Target_Cell->Binding Internalization Internalization (Endocytosis) Binding->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Apoptosis Cell Death (Apoptosis) Drug_Release->Apoptosis

Conceptual pathway of ADC targeting and drug release.
Proteolysis Targeting Chimeras (PROTACs)

For PROTACs, this compound can be used to synthesize the linker that connects a protein-of-interest (POI) binder and an E3 ligase binder. The length and flexibility of the PEG6 chain are critical for facilitating the formation of a productive ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination and subsequent degradation of the target protein.

Conclusion

This compound (CAS: 437655-96-4) is a powerful and versatile chemical tool with significant applications in peptide chemistry, bioconjugation, and the development of next-generation therapeutics. Its well-defined structure provides a reliable platform for researchers to construct complex biomolecular architectures with a high degree of control. The experimental protocols and conceptual workflows presented in this guide offer a solid foundation for the effective utilization of this important linker in a variety of research and development settings. As the fields of targeted drug delivery and precision medicine continue to advance, the utility of well-designed linkers like this compound will undoubtedly continue to grow.

References

An In-depth Technical Guide to the Hydrophilicity of the Fmoc-NH-PEG6-CH2COOH Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fmoc-NH-PEG6-CH2COOH linker is a heterobifunctional molecule widely employed in bioconjugation, peptide synthesis, and the development of complex therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][2] Its structure comprises a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a terminal carboxylic acid, and a six-unit polyethylene glycol (PEG) spacer.[3][4] This guide provides a detailed examination of the hydrophilicity of this linker, a critical attribute that significantly influences its utility and performance in various biomedical applications.

The inherent hydrophilicity of the PEG chain imparts favorable solubility characteristics to the linker and the molecules it modifies.[5] This property is crucial for enhancing the aqueous solubility of hydrophobic drugs or peptides, improving their pharmacokinetic profiles, and reducing non-specific interactions.

Chemical Properties and Hydrophilicity

The chemical structure of this compound is designed for sequential and orthogonal conjugation strategies. The Fmoc group provides a base-labile protecting group for the amine, while the carboxylic acid allows for coupling to primary amines through amide bond formation. The central PEG6 spacer is the primary determinant of the linker's hydrophilicity.

Quantitative Hydrophilicity Data

A key metric for quantifying the hydrophilicity of a molecule is its partition coefficient (LogP), which describes the ratio of its concentration in a mixture of two immiscible phases, typically octanol and water. A lower LogP value indicates higher hydrophilicity.

ParameterValueSource
Calculated LogP 2.7093
Molecular Formula C₂₉H₃₉NO₁₀
Molecular Weight 561.62 g/mol

This calculated LogP value suggests a moderate level of lipophilicity, which is a balance between the hydrophobic Fmoc group and the hydrophilic PEG chain. The overall hydrophilicity of conjugates incorporating this linker will be influenced by the properties of the attached molecules.

Impact of Hydrophilicity on Key Applications

The hydrophilic nature of the PEG6 spacer is a key feature that drives the utility of the this compound linker in several advanced applications.

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific antigen on cancer cells. Many cytotoxic payloads are highly hydrophobic, which can lead to aggregation of the ADC, poor solubility, and rapid clearance from circulation. Incorporating a hydrophilic PEG linker, such as this compound, can mitigate these issues by increasing the overall hydrophilicity of the conjugate. This can lead to improved pharmacokinetics and a better therapeutic window.

ADC_Hydrophilicity cluster_ADC Antibody-Drug Conjugate (ADC) cluster_Properties Improved Properties Antibody Antibody Linker Hydrophilic Linker (e.g., this compound) Antibody->Linker Conjugation Payload Hydrophobic Payload Linker->Payload Conjugation Solubility Increased Aqueous Solubility Linker->Solubility PK Improved Pharmacokinetics Linker->PK Aggregation Reduced Aggregation Linker->Aggregation

Role of the hydrophilic linker in an Antibody-Drug Conjugate.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding and E3 ligase-binding moieties is critical for the PROTAC's efficacy. The physicochemical properties of the linker, including its hydrophilicity, significantly impact the solubility, cell permeability, and overall performance of the PROTAC. PEG linkers are frequently used in PROTAC design to enhance their drug-like properties.

Experimental Protocols for Hydrophilicity Determination

For researchers wishing to experimentally validate the hydrophilicity of this compound or its conjugates, the following are detailed methodologies for key experiments.

Determination of Water Solubility (Shake-Flask Method)

This method, considered the "gold standard," determines the thermodynamic solubility of a compound.

Objective: To determine the maximum concentration of the linker that can be dissolved in an aqueous buffer at equilibrium.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of the solid this compound to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

    • Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • After incubation, allow the suspension to settle.

    • Carefully filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to pellet the undissolved solid.

  • Quantification of Solute Concentration:

    • Accurately dilute a sample of the clear filtrate with the buffer.

    • Determine the concentration of the dissolved linker in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Prepare a calibration curve with known concentrations of the linker to ensure accurate quantification.

  • Data Analysis:

    • The determined concentration represents the aqueous solubility of the linker under the specified conditions, typically expressed in mg/mL or µM.

Solubility_Workflow cluster_Preparation 1. Sample Preparation cluster_Separation 2. Separation cluster_Quantification 3. Quantification A Add excess linker to buffer B Agitate at constant temperature (24-48h) A->B C Filter or centrifuge the suspension B->C D Analyze filtrate by HPLC or LC-MS C->D E Determine concentration using a calibration curve D->E F Result E->F Solubility (mg/mL or µM)

Workflow for determining water solubility via the shake-flask method.

Determination of Partition Coefficient (LogP) by Reverse-Phase HPLC

This method provides an indirect measure of LogP by correlating the retention time of a compound on a reverse-phase HPLC column with its hydrophobicity.

Objective: To estimate the LogP value of the linker based on its retention characteristics in reverse-phase chromatography.

Methodology:

  • HPLC System and Column:

    • Use a standard HPLC system with a UV detector.

    • Employ a reverse-phase column, typically a C8 or C18 stationary phase.

  • Mobile Phase:

    • Prepare a series of isocratic mobile phases consisting of varying ratios of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Calibration:

    • Select a set of standard compounds with known LogP values that span a range around the expected LogP of the linker.

    • Inject each standard compound and record its retention time (t_R) for each mobile phase composition.

    • Calculate the capacity factor (k) for each standard: k = (t_R - t_0) / t_0, where t_0 is the column dead time.

    • Plot log(k) versus the known LogP values for the standards to generate a calibration curve.

  • Sample Analysis:

    • Dissolve the this compound linker in the mobile phase.

    • Inject the sample and record its retention time under the same conditions as the standards.

    • Calculate the log(k) for the linker.

  • Data Analysis:

    • Using the calibration curve, determine the LogP value of the linker that corresponds to its measured log(k).

LogP_Workflow cluster_Calibration 1. Calibration cluster_Analysis 2. Sample Analysis cluster_Result 3. Result A Inject standards with known LogP values B Measure retention times (tR) A->B C Calculate capacity factors (k) B->C D Plot log(k) vs. LogP to create a calibration curve C->D H Determine LogP from the calibration curve using the linker's log(k) D->H E Inject this compound F Measure its retention time (tR) E->F G Calculate its capacity factor (k) F->G G->H I LogP Value H->I Estimated LogP

Workflow for LogP determination using reverse-phase HPLC.

Conclusion

The hydrophilicity of the this compound linker, conferred by its six-unit polyethylene glycol spacer, is a cornerstone of its functionality in modern drug development and bioconjugation. This property is instrumental in enhancing the solubility and pharmacokinetic profiles of conjugated molecules, particularly in the context of complex biologics like ADCs and PROTACs. While calculated values provide a useful estimate of its hydrophilic character, the experimental protocols detailed in this guide offer a pathway for researchers to obtain precise, quantitative data, thereby enabling more informed decisions in the design and optimization of novel therapeutics.

References

The Cornerstone of Modern Peptide Synthesis: A Technical Guide to the Fmoc Protecting Group

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis, the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group stands as a central pillar, enabling the efficient and reliable construction of complex peptide chains. Its widespread adoption in solid-phase peptide synthesis (SPPS) is a testament to its remarkable orthogonality and the mild conditions required for its removal. This technical guide provides an in-depth exploration of the function and application of the Fmoc group, offering detailed experimental protocols, quantitative data for process optimization, and a visual representation of the underlying chemical principles.

Core Principles of Fmoc-Based Solid-Phase Peptide Synthesis

Fmoc-SPPS is an iterative process performed on a solid resin support, allowing for the stepwise addition of amino acids to a growing peptide chain.[1] The synthesis cycle is characterized by three key stages: deprotection, amino acid coupling, and washing.

  • Nα-Fmoc Protection: The α-amino group of each incoming amino acid is protected by the base-labile Fmoc group. This prevents self-polymerization and ensures the peptide is elongated in the correct sequence.[1][2]

  • Side-Chain Protection: Reactive amino acid side chains are protected by acid-labile groups, which remain intact during the base-catalyzed Fmoc removal but are cleaved during the final acid-mediated cleavage from the resin.[1][2] This orthogonality is a key advantage of the Fmoc strategy.

  • Solid Support: The synthesis begins with the C-terminal amino acid attached to an insoluble resin. The choice of resin dictates the C-terminal functionality (acid or amide) of the final peptide.

The Fmoc Deprotection Mechanism

The removal of the Fmoc group is a critical step in each cycle of peptide synthesis. It is achieved through a β-elimination reaction catalyzed by a secondary amine, most commonly piperidine. The mechanism proceeds as follows:

  • A base, typically piperidine, abstracts the acidic proton on the β-carbon of the fluorenyl group.

  • This initiates an E1cB elimination, leading to the cleavage of the carbamate bond and the release of the free N-terminal amine of the peptide.

  • The byproducts are carbon dioxide and dibenzofulvene (DBF). The DBF molecule readily reacts with piperidine to form a stable adduct, which can be easily washed away.

The formation of the dibenzofulvene-piperidine adduct is advantageous as it possesses a strong UV absorbance, allowing for real-time monitoring of the deprotection reaction.

Fmoc_Deprotection cluster_reactants Reactants cluster_products Products Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate Base Abstraction of β-proton Piperidine Piperidine (Base) Piperidine->Intermediate Free_Amine H2N-Peptide-Resin DBF_Adduct Dibenzofulvene-Piperidine Adduct CO2 CO2 Intermediate->Free_Amine β-elimination Intermediate->DBF_Adduct Release & Adduct Formation Intermediate->CO2

Caption: Base-catalyzed β-elimination mechanism of Fmoc deprotection.

Quantitative Data for Process Optimization

The efficiency of Fmoc-SPPS is influenced by various parameters. The following tables summarize key quantitative data to aid in the selection of reagents and optimization of reaction conditions.

Table 1: Comparison of Common Deprotection Reagents
Deprotection ReagentConcentrationTypical TimeNotes
Piperidine20% (v/v) in DMF or NMP2 x 5-10 minutesStandard and most common reagent.
Piperidine with 0.1 M HOBt20% (v/v) in DMF2 x 10 minutesReduces aspartimide formation.
4-Methylpiperidine (4-MePip)20% (v/v) in NMP2 x 7 minutesShown to have similar kinetics to piperidine with potentially higher yields.
Piperazine (PZ)6% (w/v) in NMP2 x 7 minutesA less toxic alternative to piperidine.
DBU/Piperidine2% DBU, 20% Piperidine in NMPShorter timesCan be used to overcome aggregation.
Table 2: Performance of Common Coupling Reagents for a Difficult Sequence (65-74ACP)
Coupling ReagentCoupling TimeCrude Purity (%)
HATU2 x 1 min83.63
HCTU2 x 20 min82.59
COMU2 x 1 min81.71
PyBOP2 x 20 min79.52
PyOxim2 x 20 min70.27
TFFH2 x 20 min62.83
Data adapted from a comparative study of different activators.
Table 3: Illustrative Comparison of Fmoc vs. Boc SPPS
FeatureFmoc StrategyBoc Strategy
Nα-Protection Base-labile (Piperidine)Acid-labile (TFA)
Side-Chain Protection Acid-labile (TFA)Strong acid-labile (HF)
Cleavage Cocktail Mild (e.g., TFA/TIS/H2O)Harsh (e.g., HF/anisole)
Orthogonality Fully OrthogonalPartial
Typical Crude Purity 70-90%75-85%
Typical Overall Yield 60-80%50-70%
Compatibility with PTMs Generally compatibleLimited due to harsh cleavage
Data compiled from comparative guides.

Experimental Protocols

The following are detailed protocols for the key steps in manual Fmoc-SPPS.

Protocol 1: Resin Swelling
  • Weigh the desired amount of resin (e.g., 100 mg for a 0.1 mmol synthesis) and place it into a fritted reaction vessel.

  • Add enough N,N-dimethylformamide (DMF) to cover the resin (approximately 10-15 mL per gram of resin).

  • Gently agitate the resin for 30-60 minutes at room temperature to allow for complete swelling.

  • Drain the DMF.

Protocol 2: Fmoc Deprotection
  • Add the deprotection solution (e.g., 20% piperidine in DMF, 10 mL per gram of resin) to the swollen resin.

  • Agitate for 5-10 minutes at room temperature.

  • Drain the solution.

  • Repeat steps 1-3.

  • Wash the resin thoroughly with DMF (5-7 times).

Protocol 3: Amino Acid Coupling (Using HBTU)
  • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents), HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.

  • Add DIPEA (6-10 equivalents) to the amino acid solution and vortex for 1-2 minutes to pre-activate.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Drain the coupling solution and wash the resin with DMF (3-5 times).

Protocol 4: Monitoring Coupling Completion (Kaiser Test)
  • Take a small sample of resin beads and wash them with ethanol.

  • Place the beads in a small test tube.

  • Add 2-3 drops each of ninhydrin in ethanol, phenol in ethanol, and KCN in pyridine solutions.

  • Heat the tube at 100-110°C for 5 minutes.

  • Interpretation:

    • Blue/Purple beads: Incomplete coupling (free primary amines present). Repeat the coupling step.

    • Yellow/Colorless beads: Complete coupling.

Protocol 5: Cleavage and Final Deprotection
  • After the final Fmoc deprotection, wash the peptide-resin with dichloromethane (DCM) (3-5 times) and dry it under vacuum.

  • Prepare a cleavage cocktail appropriate for the peptide sequence (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT).

  • Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter to collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

Visualizing the Fmoc-SPPS Workflow

The iterative nature of Fmoc-SPPS can be visualized as a cyclical process.

Fmoc_SPPS_Cycle Start Start: Resin with C-terminal Fmoc-Amino Acid Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, Activator, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Monitor Monitor Coupling (e.g., Kaiser Test) Wash2->Monitor Monitor->Coupling Coupling Incomplete Repeat Repeat Cycle for Next Amino Acid Monitor->Repeat Coupling Complete Repeat->Deprotection Cleavage Final Cleavage & Deprotection (TFA) Repeat->Cleavage Final Amino Acid Added End Purified Peptide Cleavage->End

Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis.

Common Side Reactions and Troubleshooting

While robust, Fmoc-SPPS is not without potential challenges. Understanding and mitigating common side reactions is crucial for obtaining high-purity peptides.

  • Aspartimide Formation: Cyclization of aspartic acid residues, especially when followed by glycine, can occur under basic conditions. This can be minimized by using additives like HOBt in the deprotection solution or by employing specialized protecting groups for aspartic acid.

  • Diketopiperazine Formation: This occurs at the dipeptide stage, leading to cleavage from the resin. It is particularly prevalent with proline in the first two positions. Using 2-chlorotrityl chloride resin can sterically hinder this side reaction.

  • Racemization: Loss of stereochemical integrity can occur, particularly with cysteine and histidine. The choice of coupling reagent and the addition of racemization suppressants like HOBt or Oxyma are critical.

  • Aggregation: The growing peptide chain can aggregate, leading to incomplete reactions. This can be addressed by using chaotropic salts, elevated temperatures, or specialized solvents like N-methylpyrrolidone (NMP).

Troubleshooting_Workflow cluster_synthesis SPPS Cycle cluster_troubleshooting Troubleshooting Start In-Process Analysis (e.g., HPLC of crude aliquot) Problem Problem Identified? (Low Purity, Side Products) Start->Problem Success Continue Synthesis Problem->Success No Identify Identify Side Reaction (e.g., Mass Spec) Problem->Identify Yes Aspartimide Aspartimide Formation Identify->Aspartimide Asp+1=Gly DKP Diketopiperazine Identify->DKP N-terminal dipeptide cleavage Racemization Racemization Identify->Racemization Diastereomeric impurity Aggregation Aggregation Identify->Aggregation Incomplete coupling Solve_Asp Solution: - Add HOBt to deprotection - Use modified Asp protecting group Aspartimide->Solve_Asp Solve_DKP Solution: - Use 2-Cl-Trt resin - Couple dipeptide DKP->Solve_DKP Solve_Rac Solution: - Use Oxyma/DIC - Lower activation temperature Racemization->Solve_Rac Solve_Agg Solution: - Use NMP as solvent - Increase temperature Aggregation->Solve_Agg

References

An In-depth Technical Guide to the Reactivity of Carboxylic Acid Groups on PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the reactivity and utilization of carboxylic acid (-COOH) functional groups on polyethylene glycol (PEG) linkers in bioconjugation. Understanding the chemistry of these versatile linkers is crucial for the successful development of PEGylated therapeutics, diagnostics, and other advanced biomaterials.

Core Concepts: The Chemistry of PEG-Carboxylic Acid Conjugation

Polyethylene glycol (PEG) linkers functionalized with a terminal carboxylic acid group are widely used to covalently attach PEG to various biomolecules, nanoparticles, and surfaces.[1][2] This process, known as PEGylation, can enhance the solubility, stability, and pharmacokinetic properties of the conjugated molecule.[3][4] The primary targets for PEG-COOH conjugation are primary amines (-NH2), such as the N-terminus of a protein or the side chain of lysine residues.[4]

The most prevalent method for achieving this conjugation is through the activation of the carboxylic acid group using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The reaction proceeds in two main steps:

  • Activation: EDC reacts with the carboxylic acid on the PEG linker to form a highly reactive O-acylisourea intermediate.

  • Stabilization and Aminolysis: This unstable intermediate is then reacted with NHS to form a more stable, amine-reactive NHS ester. This NHS ester readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS as a byproduct.

Several factors critically influence the efficiency of this conjugation reaction, including pH, buffer composition, and the molar ratios of the reactants.

Factors Influencing Reactivity and Quantitative Data

The success of a PEG-carboxylic acid conjugation reaction is highly dependent on carefully controlling the reaction conditions. The following tables summarize key quantitative parameters for optimizing this process.

Table 1: pH Optimization for EDC/NHS Coupling of PEG-Carboxylic Acids
SteppH RangeRationaleCitation(s)
Carboxylic Acid Activation (with EDC/NHS) 4.5 - 7.2Most efficient activation of the carboxyl group by EDC occurs in a slightly acidic to neutral environment.
Reaction with Primary Amines 7.0 - 8.5The reaction of the NHS-activated PEG with primary amines is most efficient at a neutral to slightly basic pH.

It is crucial to perform the activation and amine reaction steps at their respective optimal pH ranges for the highest efficiency.

Table 2: Recommended Molar Ratios for EDC/NHS Coupling Reactions
ReagentMolar Ratio (Reagent:PEG-COOH)PurposeCitation(s)
EDC 2 - 10 fold excessTo ensure efficient activation of the carboxylic acid.
NHS/Sulfo-NHS 2 - 10 fold excessTo stabilize the activated intermediate and improve reaction efficiency.
Amine-Containing Molecule 1 - 10 fold excess (PEG:Amine)To drive the conjugation reaction to completion. The optimal ratio depends on the specific biomolecule and desired degree of PEGylation.
Table 3: Common Side Reactions and Mitigation Strategies
Side ReactionDescriptionMitigation StrategiesCitation(s)
Hydrolysis of NHS ester The activated NHS ester is susceptible to hydrolysis, which regenerates the carboxylic acid and prevents conjugation. The rate of hydrolysis increases significantly with pH.Perform the conjugation reaction promptly after activating the PEG-acid. Maintain the optimal pH range and avoid excessively basic conditions.
Reaction with competing nucleophiles Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the activated PEG.Use non-amine-containing buffers such as phosphate-buffered saline (PBS), MES, or HEPES.
Formation of N-acylisourea In the absence of NHS, the O-acylisourea intermediate can rearrange to a stable, unreactive N-acylisourea.The addition of NHS or Sulfo-NHS minimizes this side reaction by rapidly converting the O-acylisourea to the more stable NHS ester.

Experimental Protocols

The following are detailed methodologies for key experiments involving the reactivity of carboxylic acid groups on PEG linkers.

Protocol for Activation of PEG-Carboxylic Acid with EDC/NHS

This protocol describes the two-step process for activating a PEG-carboxylic acid linker for subsequent conjugation to an amine-containing molecule.

Materials:

  • PEG-Carboxylic Acid (PEG-COOH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction vessel

Procedure:

  • Equilibrate all reagents to room temperature before use.

  • Dissolve the PEG-COOH in the Activation Buffer to the desired concentration (e.g., 10 mM).

  • Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMF or DMSO immediately before use (e.g., 100 mg/mL).

  • Add a molar excess of EDC to the PEG-COOH solution (refer to Table 2). Mix gently.

  • Immediately add a molar excess of NHS (or Sulfo-NHS) to the reaction mixture (refer to Table 2).

  • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • The activated PEG-NHS ester is now ready for immediate use in the conjugation reaction.

Protocol for Conjugation of Activated PEG-NHS to a Protein

This protocol outlines the procedure for conjugating the activated PEG-NHS ester to a protein containing primary amines.

Materials:

  • Activated PEG-NHS ester solution (from Protocol 3.1)

  • Protein solution in a suitable buffer

  • Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Dissolve the target protein in the Coupling Buffer to the desired concentration. Ensure the buffer does not contain primary amines.

  • Add the activated PEG-NHS ester solution to the protein solution. The molar ratio of PEG-NHS to protein should be optimized for the specific application.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • To quench the reaction and consume any unreacted PEG-NHS ester, add the Quenching Buffer to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature.

  • Purify the PEGylated protein from excess reagents and byproducts using a suitable method such as size-exclusion chromatography (SEC) or dialysis.

Stability of the Resulting Linkage

The reaction of an activated PEG-carboxylic acid with a primary amine results in the formation of a stable amide bond . Amide bonds are generally very stable under physiological conditions and are resistant to hydrolysis. This stability is a key advantage for in vivo applications of PEGylated molecules.

In contrast, if the activated carboxylic acid were to react with a hydroxyl group, it would form an ester linkage . Ester bonds are more susceptible to hydrolysis than amide bonds, particularly at basic pH. The relative stability of amide versus ester linkages is an important consideration in the design of PEGylated molecules, especially for applications requiring long-term stability.

Visualization of Pathways and Workflows

Diagram 1: EDC/NHS Activation and Amine Coupling Pathway

EDC_NHS_Coupling PEG_COOH PEG-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) PEG_COOH->O_Acylisourea + EDC EDC EDC->O_Acylisourea PEG_NHS PEG-NHS Ester (amine-reactive) O_Acylisourea->PEG_NHS + NHS NHS / Sulfo-NHS NHS->PEG_NHS PEG_Protein PEG-Protein Conjugate (Stable Amide Bond) PEG_NHS->PEG_Protein + Protein_NH2 Protein-NH2 Protein_NH2->PEG_Protein NHS_byproduct NHS PEG_Protein->NHS_byproduct releases

Caption: Reaction pathway for EDC/NHS activation of PEG-COOH and subsequent amine coupling.

Diagram 2: Experimental Workflow for Protein PEGylation

PEGylation_Workflow start Start reagent_prep Reagent Preparation (PEG-COOH, EDC, NHS, Buffers) start->reagent_prep activation Activation of PEG-COOH with EDC/NHS (pH 4.5-6.0) reagent_prep->activation conjugation Conjugation to Protein (pH 7.2-8.0) activation->conjugation quenching Quench Reaction (e.g., with Tris or Glycine) conjugation->quenching purification Purification (e.g., SEC, Dialysis) quenching->purification characterization Characterization (e.g., HPLC, MS, SDS-PAGE) purification->characterization end End characterization->end

Caption: A typical experimental workflow for the PEGylation of a protein.

Troubleshooting

Low conjugation efficiency is a common issue in PEGylation reactions. The following table provides a guide to troubleshooting potential problems.

Table 4: Troubleshooting Guide for Low Conjugation Yield
ProblemPotential Cause(s)Suggested Solution(s)Citation(s)
Low or No Conjugation Inactive EDC or NHS due to hydrolysis.Use fresh, properly stored reagents. Prepare stock solutions immediately before use in anhydrous solvent.
Incorrect buffer pH for activation or conjugation.Verify the pH of the activation buffer (4.5-6.0) and coupling buffer (7.2-8.0) immediately before use.
Presence of primary amine-containing contaminants in the reaction buffer (e.g., Tris, glycine).Use a non-amine-containing buffer such as PBS, MES, or HEPES.
Aggregation of Conjugate High degree of PEGylation leading to hydrophobic interactions.Reduce the molar ratio of the PEG linker to the target molecule. Include additives like arginine in the buffer.
Incorrect protein folding after conjugation.Optimize reaction conditions (temperature, pH) to maintain protein stability.
Impure Final Product Incomplete reaction or presence of side products.Increase the molar excess of the activated PEG linker. Optimize reaction time and temperature. Ensure efficient quenching and purification.

By carefully considering the principles and protocols outlined in this guide, researchers can effectively utilize the reactivity of carboxylic acid groups on PEG linkers to develop novel and improved bioconjugates.

References

An In-depth Technical Guide to Heterobifunctional PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterobifunctional Polyethylene Glycol (PEG) linkers are crucial tools in modern drug development and bioconjugation, serving as molecular bridges to connect two different chemical or biological entities.[1] Their fundamental structure consists of a polyethylene glycol chain with distinct reactive functional groups at each terminus, allowing for the specific and sequential conjugation of different molecules.[2] This dual reactivity is instrumental in the design of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[3][4]

The PEG component of these linkers imparts several beneficial properties to the resulting bioconjugate. It enhances the hydrophilicity and solubility of conjugated molecules, particularly important for hydrophobic drug payloads.[5] Furthermore, the PEG chain can shield the conjugate from enzymatic degradation and recognition by the immune system, thereby prolonging its circulation half-life and reducing immunogenicity. The ability to customize the length of the PEG chain provides precise control over the distance between the two conjugated molecules, which is critical for optimizing biological activity and stability.

This technical guide provides a comprehensive overview of heterobifunctional PEG linkers, including their core properties, synthesis, and applications, with a focus on quantitative data and detailed experimental methodologies.

Core Properties and Advantages of Heterobifunctional PEG Linkers

The inclusion of a PEG spacer in a heterobifunctional linker confers a range of advantageous properties that are critical for the development of effective and safe biotherapeutics.

PropertyAdvantage in BioconjugationCitation(s)
Dual Reactivity Allows for the specific and controlled sequential conjugation of two distinct molecules, such as an antibody and a drug payload.
Enhanced Hydrophilicity Improves the solubility of hydrophobic drugs and biomolecules in aqueous environments, which can reduce aggregation and facilitate intravenous administration.
Increased Biocompatibility PEG is generally non-toxic and possesses low immunogenicity, reducing the potential for adverse immune responses to the conjugated molecule.
Prolonged Circulation Half-Life The PEG chain creates a hydration shell around the conjugate, increasing its hydrodynamic radius and shielding it from renal clearance and enzymatic degradation.
Reduced Immunogenicity The "stealth" properties of the PEG chain can mask epitopes on the conjugated molecule, preventing recognition by the immune system.
Customizable Length The length of the PEG chain can be precisely tailored to optimize the distance between the two conjugated entities, which can impact steric hindrance, flexibility, and overall biological activity.
Improved Pharmacokinetics By reducing clearance and increasing stability, PEG linkers lead to improved pharmacokinetic profiles, allowing for sustained exposure of the therapeutic agent to the target site.

Quantitative Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Performance

The length of the PEG linker is a critical design parameter in ADC development, with a significant impact on the therapeutic index. The choice of PEG linker length often represents a balance between enhancing pharmacokinetic properties and maintaining potent cytotoxicity. The following tables summarize quantitative data from various studies comparing key performance metrics across different PEG linker lengths.

Table 1: Effect of PEG Linker Length on ADC Clearance and Plasma Half-Life

ADC Target/PayloadLinker ChemistryPEG LengthAverage DARClearance Rate (mL/day/kg)Plasma Half-LifeReference
Anti-CD30 / MMAEMaleimide-basedNo PEG~8~15-
Anti-CD30 / MMAEMaleimide-basedPEG2~8~10-
Anti-CD30 / MMAEMaleimide-basedPEG4~8~7-
Anti-CD30 / MMAEMaleimide-basedPEG8~8~5Approaching parent antibody
Anti-CD30 / MMAEMaleimide-basedPEG12~8~5Approaching parent antibody
Anti-CD30 / MMAEMaleimide-basedPEG24~8~5Approaching parent antibody
Trastuzumab / DM1Maleimide-basedLinear PEG24~81.17 mL/h/kg9.1 days
Trastuzumab / DM1Maleimide-basedBranched (Pendant) 2xPEG12~8Lower than linear PEG2410.5 days
Affibody / MMAEMaleimide-basedNo PEGN/A-19.6 min
Affibody / MMAEMaleimide-based4 kDa PEGN/A-49.2 min
Affibody / MMAEMaleimide-based10 kDa PEGN/A-219.0 min

Table 2: Effect of PEG Linker Length on In Vitro Cytotoxicity and In Vivo Tumor Growth Inhibition of ADCs

ADC Target/PayloadLinker ChemistryPEG LengthCell LineIC50 (nM)In Vivo Efficacy (Tumor Growth Inhibition)Reference
Affibody / MMAEMaleimide-basedNo PEGHER2-positive~1-
Affibody / MMAEMaleimide-based4 kDa PEGHER2-positive~4.5 (4.5-fold reduction)-
Affibody / MMAEMaleimide-based10 kDa PEGHER2-positive~22 (22-fold reduction)Stronger tumor growth inhibition than shorter linkers
Anti-HER2 / MMAEGlucuronide-MMAEPEG4KPL-40.25-
Anti-HER2 / MMAEGlucuronide-MMAEPEG8KPL-40.35-
Anti-HER2 / MMAEGlucuronide-MMAEPEG12KPL-40.50-
Anti-HER2 / MMAEGlucuronide-MMAEPEG24KPL-40.80-
Anti-CD22 / MMAFMaleimide-basedPEG2BJAB0.03Significant anti-tumor activity
Anti-CD22 / MMAFMaleimide-basedPEG4BJAB0.04Significant anti-tumor activity
Anti-CD22 / MMAFMaleimide-basedPEG8BJAB0.06Enhanced anti-tumor activity compared to shorter PEGs
Anti-CD22 / MMAFMaleimide-basedPEG12BJAB0.08Enhanced anti-tumor activity compared to shorter PEGs

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis, conjugation, and characterization of bioconjugates utilizing heterobifunctional PEG linkers.

Synthesis of a Heterobifunctional Alkyne-PEG-Iodo Linker

This protocol describes a general method for synthesizing an alkyne-PEG-iodo linker, which can serve as a versatile intermediate for further functionalization.

Part 1: Monopropargylation of Oligoethylene Glycol (OEG)

  • Materials:

    • Oligoethylene glycol (e.g., tetraethylene glycol, 1.0 eq)

    • Sodium hydride (NaH, 60% dispersion in mineral oil, 0.7 eq)

    • Propargyl bromide (80% solution in toluene, 1.0 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • 3% Hydrochloric acid (HCl)

  • Procedure:

    • In a two-neck round-bottom flask under an inert atmosphere, suspend NaH in anhydrous THF.

    • With vigorous stirring, add a solution of the oligoethylene glycol in anhydrous THF dropwise over 30 minutes.

    • Stir the reaction mixture for 1 hour at room temperature.

    • Using a syringe pump, add the propargyl bromide solution over 1 hour.

    • Stir the reaction for 1 hour at room temperature, then heat to 60°C for 15 hours.

    • Cool the reaction mixture and quench by adding 3% HCl.

    • Remove the organic solvent by rotary evaporation.

    • Purify the crude product using silica gel chromatography to obtain the alkyne-OEG-OH product.

Part 2: Mesylation of Alkyne-OEG-OH

  • Materials:

    • Alkyne-OEG-OH (from Part 1, 1.0 eq)

    • Triethylamine (Et₃N, 2.0 eq)

    • Methanesulfonyl chloride (MsCl, 1.5 eq)

    • Anhydrous Dichloromethane (DCM)

    • 3% Hydrochloric acid (HCl)

    • Brine

  • Procedure:

    • Dissolve the alkyne-OEG-OH and triethylamine in anhydrous DCM and cool to 0°C.

    • Slowly add a solution of methanesulfonyl chloride in anhydrous DCM over 30 minutes.

    • Stir the reaction at 0°C for 90 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Concentrate the reaction mixture to dryness.

    • Redissolve the residue in DCM and wash with 3% HCl and brine.

    • Dry the organic layer over sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the pure alkyne-OEG-OMs product.

Part 3: Iodination of Alkyne-OEG-OMs

  • Materials:

    • Alkyne-OEG-OMs (from Part 2)

    • Sodium iodide (NaI)

    • Acetone

  • Procedure:

    • Dissolve the alkyne-OEG-OMs in acetone.

    • Add sodium iodide and reflux the mixture. The reaction progress can be monitored by TLC.

    • Upon completion, cool the reaction mixture and remove the acetone by rotary evaporation.

    • Purify the crude product by silica gel filtration to obtain the final alkyne-PEG-iodo linker.

Conjugation of a Protein to a Small Molecule using an NHS-Ester-PEG-Maleimide Linker

This protocol describes the two-step conjugation of a protein with available primary amines (e.g., lysine residues) to a molecule with a free sulfhydryl group.

  • Materials:

    • Protein-NH₂ (e.g., monoclonal antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

    • Molecule-SH (e.g., a cytotoxic drug)

    • NHS-Ester-PEG-Maleimide linker

    • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

    • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

    • Desalting column (e.g., Sephadex G-25)

  • Procedure:

    Step 1: Reaction of NHS-Ester-PEG-Maleimide with Protein-NH₂

    • Equilibrate the vial of NHS-Ester-PEG-Maleimide to room temperature before opening.

    • Prepare a stock solution of the linker in anhydrous DMSO or DMF immediately before use.

    • Add a 10- to 50-fold molar excess of the dissolved linker to the protein solution. The final concentration of organic solvent should be less than 10%.

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.

    • Remove the excess, unreacted linker using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.2-7.5).

    Step 2: Reaction of Maleimide-PEG-Protein with Molecule-SH

    • Immediately add the sulfhydryl-containing molecule to the purified Maleimide-PEG-Protein solution.

    • Incubate the reaction mixture at room temperature for 30 minutes to 2 hours, or at 4°C overnight.

    • To quench the reaction, a sulfhydryl-containing reagent like cysteine can be added.

    • Purify the final conjugate using size-exclusion chromatography (SEC) or another suitable method to remove unreacted components.

Copper-Free Click Chemistry Conjugation using a DBCO-PEG-NHS Ester Linker

This protocol outlines the conjugation of an azide-containing molecule to a protein with available primary amines.

  • Materials:

    • Protein-NH₂ in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

    • Azide-containing molecule

    • DBCO-PEG-NHS Ester linker

    • Anhydrous DMSO or DMF

    • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

    • Desalting column or spin filtration unit

  • Procedure:

    Step 1: Labeling of Protein with DBCO-PEG-NHS Ester

    • Equilibrate the vial of DBCO-PEG-NHS Ester to room temperature.

    • Prepare a fresh stock solution (e.g., 10 mM) of the linker in anhydrous DMSO or DMF.

    • Add a 20- to 30-fold molar excess of the dissolved linker to the protein solution (typically 1 mg/mL). The final DMSO/DMF concentration should be around 20%.

    • Incubate at room temperature for 60 minutes.

    • Quench the reaction by adding the quenching buffer and incubate for 15 minutes.

    • Remove the excess, unreacted DBCO-NHS ester and quenching agent using a desalting column or spin filtration.

    Step 2: Copper-Free Click Reaction

    • Add the azide-containing molecule to the purified DBCO-labeled protein. A 2-4x molar excess of the azide-modified molecule is recommended.

    • Incubate the reaction mixture at 4°C overnight or at room temperature for 4-12 hours.

    • The final conjugate can be purified by liquid chromatography (e.g., SEC or HIC) to remove any unreacted azide-molecule.

Characterization of PEGylated Conjugates

1. Size-Exclusion Chromatography (SEC) for Purification and Analysis

  • Principle: SEC separates molecules based on their hydrodynamic radius. PEGylation increases the size of the protein, allowing for the separation of the PEGylated conjugate from the unreacted protein and excess PEG linker.

  • Typical Protocol:

    • Column: Choose a column with a suitable pore size for the expected molecular weight of the conjugate (e.g., TSKgel G4000SWXL for large proteins).

    • Mobile Phase: An isocratic mobile phase is used, typically a buffered saline solution (e.g., 100 mM sodium phosphate, 300 mM arginine, pH 6.2).

    • Flow Rate: A typical flow rate is 0.5 mL/min.

    • Detection: UV detection at 280 nm is used to monitor the protein elution.

    • Sample Preparation: Ensure the sample is clear and free of particulates by centrifugation or filtration before injection.

2. Hydrophobic Interaction Chromatography (HIC) for Drug-to-Antibody Ratio (DAR) Determination

  • Principle: HIC separates molecules based on their hydrophobicity. The conjugation of a hydrophobic drug to an antibody increases its overall hydrophobicity. HIC can resolve ADC species with different numbers of conjugated drugs (DAR0, DAR2, DAR4, etc.).

  • Typical Protocol:

    • Column: A column with a hydrophobic stationary phase is used (e.g., TSKgel HIC-ADC Butyl).

    • Mobile Phase:

      • Buffer A (High Salt): A buffer with a high concentration of a kosmotropic salt (e.g., 1.5 M ammonium tartrate in a suitable buffer).

      • Buffer B (Low Salt): The same buffer as A but without the high salt concentration. An organic modifier like isopropanol may be included.

    • Gradient: A linear gradient from high salt (Buffer A) to low salt (Buffer B) is used to elute the ADC species in order of increasing hydrophobicity.

    • Detection: UV detection at 280 nm.

    • DAR Calculation: The average DAR is calculated from the weighted peak areas of the different DAR species.

Visualizations of Key Pathways and Workflows

PROTAC Mechanism of Action

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the POI and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Recycling Recycled PROTAC & Ubiquitin Ternary_Complex->Recycling Release Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

MMAE-Induced Caspase-Mediated Apoptosis

Monomethyl auristatin E (MMAE) is a potent anti-tubulin agent commonly used as a cytotoxic payload in ADCs. Upon release inside a cancer cell, MMAE disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis through the caspase signaling cascade.

MMAE_Apoptosis_Pathway MMAE MMAE (released in cell) Microtubules Microtubule Disruption MMAE->Microtubules G2M_Arrest G2/M Cell Cycle Arrest Microtubules->G2M_Arrest Apoptotic_Signal Apoptotic Signal G2M_Arrest->Apoptotic_Signal Bax_Activation Bax/Bak Activation Apoptotic_Signal->Bax_Activation Mitochondria Mitochondria Bax_Activation->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis Caspase3->Apoptosis PARP_Cleavage->Apoptosis

Caption: MMAE-induced caspase signaling pathway.

Experimental Workflow for ADC Development and Evaluation

The development and preclinical evaluation of an ADC involves a multi-step process, from initial conjugation to in vivo efficacy studies.

ADC_Workflow start Start conjugation Antibody-Linker-Payload Conjugation start->conjugation purification Purification (e.g., SEC) conjugation->purification characterization Characterization (e.g., HIC for DAR) purification->characterization in_vitro In Vitro Evaluation (Cytotoxicity Assay, IC50) characterization->in_vitro in_vivo_pk In Vivo Pharmacokinetics (PK Study) in_vitro->in_vivo_pk in_vivo_efficacy In Vivo Efficacy (Xenograft Model) in_vitro->in_vivo_efficacy data_analysis Data Analysis and Candidate Selection in_vivo_pk->data_analysis in_vivo_efficacy->data_analysis end End data_analysis->end

Caption: Preclinical ADC development workflow.

Decision Framework for Heterobifunctional PEG Linker Selection

The selection of an appropriate heterobifunctional PEG linker is a critical decision in the design of a bioconjugate. This process involves considering the properties of the molecules to be conjugated, the desired characteristics of the final product, and the intended application.

Linker_Selection_Decision_Tree start Start: Define Conjugation Needs functional_groups Identify available functional groups on biomolecule and payload start->functional_groups amine Amine (-NH2) on Protein functional_groups->amine e.g., Lysine thiol Thiol (-SH) on Protein functional_groups->thiol e.g., Cysteine bioorthogonal Need for Bioorthogonal Chemistry? amine->bioorthogonal thiol->bioorthogonal nhs_ester Select NHS-Ester-PEG-Y bioorthogonal->nhs_ester No (to amine) maleimide Select Maleimide-PEG-Y bioorthogonal->maleimide No (to thiol) click_chem Select Alkyne/Azide-PEG-Y (e.g., DBCO) bioorthogonal->click_chem Yes linker_length Determine required linker length nhs_ester->linker_length maleimide->linker_length click_chem->linker_length short_peg Short PEG (e.g., PEG4, PEG8) - Compactness - May favor stability linker_length->short_peg Short distance needed long_peg Long PEG (e.g., PEG24, >1kDa) - Overcome steric hindrance - Enhance solubility & PK linker_length->long_peg Long distance needed cleavable Cleavable or Non-cleavable? short_peg->cleavable long_peg->cleavable cleavable_linker Select cleavable linker (e.g., Val-Cit, disulfide) cleavable->cleavable_linker Yes non_cleavable_linker Select non-cleavable linker (e.g., thioether) cleavable->non_cleavable_linker No final_choice Final Linker Selection cleavable_linker->final_choice non_cleavable_linker->final_choice

Caption: Decision tree for linker selection.

References

Understanding PEGylation in Biologic Drug Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PEGylation

PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a protein, peptide, or other biologic molecule. This bioconjugation technique has become a cornerstone in drug development, significantly enhancing the therapeutic properties of biologic drugs. By increasing the hydrodynamic size and masking the protein surface, PEGylation offers a multitude of advantages, including extended plasma half-life, reduced immunogenicity, and improved stability and solubility. These benefits often translate to a reduced dosing frequency, improved patient compliance, and enhanced therapeutic efficacy.

This guide provides a comprehensive technical overview of the core principles of PEGylation, from the fundamental chemistry to the analytical characterization of PEGylated biologics. It is designed to serve as a valuable resource for researchers and scientists actively involved in the development of next-generation biologic therapies.

The Core Principles of PEGylation Chemistry

The covalent attachment of PEG to a biologic is achieved by reacting a functionalized PEG derivative with a specific functional group on the protein surface. The choice of PEG reagent and reaction conditions is critical in determining the properties of the final PEGylated conjugate.

Generations of PEGylation Technology

PEGylation technology has evolved through several generations, each offering improved specificity and control over the conjugation process.

  • First-Generation PEGylation: This approach involves the random conjugation of linear PEG molecules to multiple sites on the protein surface, primarily targeting the ε-amino groups of lysine residues. While effective in increasing the size of the biologic, this method often results in a heterogeneous mixture of PEGylated species with varying numbers of PEG chains attached at different locations. This heterogeneity can lead to a loss of biological activity and complicates analytical characterization.

  • Second-Generation PEGylation: To overcome the limitations of the first-generation approach, second-generation PEGylation focuses on site-specific conjugation. This is achieved through the use of more selective PEGylating reagents that target specific amino acid residues, such as the N-terminal α-amino group or the sulfhydryl group of cysteine residues. Site-specific PEGylation results in a more homogeneous product with a well-defined structure and preserved biological activity. This generation also saw the introduction of branched PEG structures, which can provide a greater shielding effect with fewer attachment points.

Common PEGylation Chemistries

Several chemical strategies are employed for PEGylating biologics, with the choice depending on the target protein and the desired characteristics of the final product.

  • Amine-reactive PEGylation: This is the most common approach and targets the primary amino groups of lysine residues and the N-terminus. Reagents such as PEG-NHS esters are highly reactive but can be difficult to control. A more controlled method for N-terminal PEGylation utilizes PEG-aldehyde, which reacts with the N-terminal amine under mildly acidic conditions (pH 5-6) where it is more nucleophilic than the lysine amines. This reaction forms a Schiff base that is then stabilized by a reducing agent like sodium cyanoborohydride.

  • Thiol-reactive PEGylation: This strategy targets the sulfhydryl group of cysteine residues, which are often less abundant on the protein surface than lysine residues, allowing for more specific conjugation. PEG-maleimide is a commonly used reagent that reacts specifically with free thiols to form a stable thioether bond.

Impact of PEGylation on Pharmacokinetics and Pharmacodynamics

The primary motivation for PEGylating a biologic is to improve its pharmacokinetic (PK) and pharmacodynamic (PD) profile.

Pharmacokinetic Advantages
  • Extended Half-Life: The increased hydrodynamic volume of a PEGylated protein significantly reduces its renal clearance, leading to a prolonged circulation time in the bloodstream.[1] This allows for less frequent dosing, which is a major benefit for patients with chronic diseases.

  • Reduced Immunogenicity: The PEG chains create a protective layer around the protein, masking its antigenic epitopes from the immune system. This can reduce the risk of an immune response and the formation of anti-drug antibodies (ADAs).

  • Improved Stability: PEGylation can protect biologics from proteolytic degradation, enhancing their stability in vivo and during storage.

  • Enhanced Solubility: The hydrophilic nature of PEG can improve the solubility of poorly soluble proteins, facilitating their formulation and administration.

Potential Pharmacodynamic Considerations

While PEGylation offers numerous advantages, it can also impact the biological activity of the drug. The attachment of PEG chains, particularly near the active site, can cause steric hindrance, potentially reducing the binding affinity of the biologic to its target receptor. Therefore, a careful balance must be struck between improving the pharmacokinetic properties and preserving the pharmacodynamic efficacy. Site-specific PEGylation is often employed to minimize this potential loss of activity.[1]

Quantitative Impact of PEGylation on Biologic Drugs

The following tables summarize the quantitative impact of PEGylation on the pharmacokinetic parameters of several FDA-approved biologic drugs.

DrugBiologic ClassPEGylated FormHalf-Life (t½) of Non-PEGylated FormHalf-Life (t½) of PEGylated FormFold Increase in Half-LifeReference(s)
FilgrastimG-CSFPegfilgrastim~3.5 hours~15-80 hours~4-23[2][3][4]
Interferon alfa-2aInterferonPeginterferon alfa-2a~2.3 hours~50-130 hours~22-57
Interferon alfa-2bInterferonPeginterferon alfa-2b~2.3 hours~4.6 hours (absorption half-life)~2
L-asparaginaseEnzymePegaspargase~8-30 hours~5.7 days (137 hours)~4.5-17
Adenosine DeaminaseEnzymePegademaseminutes3-6 days (72-144 hours)Significant
AdalimumabMonoclonal AntibodyCertolizumab Pegol (Fab' fragment)~10-20 days~14 daysN/A (different molecule)

Table 1: Comparison of Half-Life for PEGylated vs. Non-PEGylated Biologics

DrugBiologic ClassPEGylated FormClearance of Non-PEGylated FormClearance of PEGylated FormReference(s)
FilgrastimG-CSFPegfilgrastim~0.5-0.7 mL/min/kg~0.04 mL/min/kg
Interferon alfa-2aInterferonPeginterferon alfa-2aHigh renal clearanceReduced clearance
L-asparaginaseEnzymePegaspargaseHigher clearanceLower clearance

Table 2: Comparison of Clearance for PEGylated vs. Non-PEGylated Biologics

Experimental Protocols for PEGylation and Characterization

This section provides detailed methodologies for key experiments in the development of PEGylated biologics.

Protocol for N-terminal PEGylation using PEG-Aldehyde

This protocol describes the site-specific PEGylation of a protein at its N-terminus using a PEG-aldehyde reagent.

Materials:

  • Protein of interest (e.g., monoclonal antibody, growth factor) in a suitable buffer (e.g., 100 mM MES, pH 5.0-6.0).

  • Methoxy PEG-aldehyde (mPEG-ALD) of desired molecular weight.

  • Sodium cyanoborohydride (NaBH₃CN) solution (freshly prepared).

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5).

  • Purification system (e.g., Size Exclusion Chromatography).

Procedure:

  • Protein Preparation: Ensure the protein solution is in an amine-free buffer at the desired concentration and pH. The optimal pH for N-terminal selectivity is typically between 5.0 and 6.0.

  • PEGylation Reaction:

    • Bring the protein solution to the reaction temperature (typically 4-25°C).

    • Add the mPEG-aldehyde to the protein solution with gentle mixing. A molar excess of PEG to protein (e.g., 2:1 to 10:1) is typically used.

    • Add the sodium cyanoborohydride solution to the reaction mixture. A molar excess of the reducing agent over the PEG-aldehyde is recommended.

    • Incubate the reaction mixture for a specified time (e.g., 2-24 hours), with gentle agitation. The reaction progress can be monitored by SDS-PAGE or SEC-HPLC.

  • Quenching the Reaction: Add the quenching solution to the reaction mixture to consume any unreacted PEG-aldehyde.

  • Purification: Purify the PEGylated protein from unreacted PEG, protein, and other reagents using a suitable chromatography method, such as Size Exclusion Chromatography (see Protocol 5.2).

  • Characterization: Characterize the purified PEGylated protein to confirm the extent and site of PEGylation (see Protocol 5.3).

Protocol for Purification of PEGylated Protein by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius, making it an effective method for separating larger PEGylated proteins from smaller unreacted proteins and excess PEG.

Materials:

  • SEC column with an appropriate pore size for the expected molecular weight of the PEGylated protein.

  • HPLC or FPLC system.

  • Mobile phase (e.g., phosphate-buffered saline, pH 7.4).

  • PEGylated protein reaction mixture.

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Injection: Inject the PEGylated protein reaction mixture onto the column.

  • Elution: Elute the sample with the mobile phase at a constant flow rate.

  • Fraction Collection: Collect fractions as the different species elute from the column. The PEGylated protein will typically elute first, followed by the unreacted protein, and then the smaller unreacted PEG.

  • Analysis of Fractions: Analyze the collected fractions by SDS-PAGE and UV absorbance to identify the fractions containing the purified PEGylated protein.

  • Pooling and Concentration: Pool the fractions containing the pure PEGylated protein and concentrate if necessary.

Protocol for Characterization of PEGylated Protein by Mass Spectrometry (MS)

LC-MS is a powerful technique for confirming the molecular weight of the PEGylated protein and identifying the site(s) of PEGylation.

Materials:

  • Liquid chromatography-mass spectrometry (LC-MS) system (e.g., ESI-QTOF or Orbitrap).

  • Reversed-phase or size-exclusion chromatography column.

  • Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Purified PEGylated protein.

  • (Optional) Protease (e.g., trypsin) for peptide mapping.

Procedure for Intact Mass Analysis:

  • Sample Preparation: Dilute the purified PEGylated protein in a suitable buffer compatible with MS analysis.

  • LC Separation: Inject the sample onto the LC system to desalt and separate it from any remaining impurities.

  • MS Analysis: Introduce the eluent from the LC into the mass spectrometer. Acquire the mass spectrum over a relevant m/z range.

  • Data Analysis: Deconvolute the resulting mass spectrum to determine the intact mass of the PEGylated protein. The mass should correspond to the mass of the protein plus the mass of the attached PEG chain(s).

Procedure for Peptide Mapping to Identify PEGylation Site(s):

  • Proteolytic Digestion: Digest the PEGylated protein with a protease (e.g., trypsin) to generate smaller peptides.

  • LC-MS/MS Analysis: Separate the resulting peptides by LC and analyze them by tandem mass spectrometry (MS/MS).

  • Data Analysis: Search the MS/MS data against the protein sequence to identify the peptides. The PEGylated peptide will have a mass shift corresponding to the mass of the PEG chain. The MS/MS fragmentation pattern can be used to pinpoint the exact amino acid residue where the PEG is attached.

Visualizing PEGylation Concepts and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of the PEGylation process.

PEGylation_Mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Biologic Biologic Protein (with reactive group, e.g., -NH2) Reaction Conjugation Reaction (e.g., Reductive Amination) Biologic->Reaction ActivatedPEG Activated PEG (e.g., PEG-aldehyde) ActivatedPEG->Reaction PEGylatedBiologic PEGylated Biologic Reaction->PEGylatedBiologic Stable Covalent Bond

General Mechanism of PEGylation

PEGylation_Generations node_gen1 First Generation Random PEGylation (e.g., Lysine targeting) node_gen2 Second Generation Site-Specific PEGylation (e.g., N-terminus, Cysteine) node_gen1->node_gen2 Improved Homogeneity node_gen3 Advanced Strategies Reversible PEGylation Click Chemistry node_gen2->node_gen3 Greater Control & Functionality

Evolution of PEGylation Technologies

Experimental_Workflow start Start: Unmodified Biologic peg_reaction 1. PEGylation Reaction (e.g., N-terminal specific) start->peg_reaction purification 2. Purification (e.g., Size Exclusion Chromatography) peg_reaction->purification characterization 3. Characterization (SDS-PAGE, LC-MS) purification->characterization final_product Final PEGylated Biologic characterization->final_product

Typical Experimental Workflow for Developing a PEGylated Biologic

Challenges and Future Perspectives

Despite its widespread success, PEGylation is not without its challenges. The potential for the generation of anti-PEG antibodies, which can lead to accelerated clearance of the drug, is an area of ongoing research. Additionally, the heterogeneity of first-generation PEGylated products can pose regulatory hurdles.

Future innovations in PEGylation are focused on developing novel PEG architectures, such as branched and multi-arm PEGs, to further enhance the therapeutic properties of biologics. Reversible PEGylation, where the PEG chain is cleaved from the biologic in vivo to release the native protein, is another promising area of investigation. Furthermore, alternative polymers to PEG are being explored to address the potential for anti-PEG immunogenicity.

Conclusion

PEGylation has revolutionized the field of biologic drug development, enabling the creation of safer and more effective therapies for a wide range of diseases. A thorough understanding of the chemistry, pharmacology, and analytical methods associated with PEGylation is essential for scientists and researchers working to advance this critical technology. As our understanding of the interactions between PEGylated biologics and the human body continues to grow, so too will the potential for developing innovative and life-changing medicines.

References

An In-depth Technical Guide to the Safety and Handling of Fmoc-NH-PEG6-CH2COOH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling procedures for Fmoc-NH-PEG6-CH2COOH, a heterobifunctional PEG linker widely utilized in peptide synthesis, bioconjugation, and drug delivery research. Due to the absence of a specific, publicly available Safety Data Sheet (SDS) for this exact compound, this document compiles information from product specifications, generic SDSs for similar Fmoc-NH-PEG-acid compounds, and general laboratory safety protocols. Information derived from analogous compounds is clearly noted.

Compound Identification and Properties

This compound is a polyethylene glycol (PEG) derivative containing an N-terminal Fmoc-protected amine and a C-terminal carboxylic acid, connected by a six-unit PEG spacer. This structure allows for its use as a linker in various bioconjugation applications.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

PropertyThis compoundFmoc-NH-PEG-Propionic Acid (Analog)Fmoc-PEG6-NHS ester (Analog)
Molecular Formula C29H39NO10[1]C20H21NO5C34H44N2O12
Molecular Weight 561.62 g/mol [1]Not specifiedNot specified
Appearance Colorless to light yellow viscous liquid[1]Not specifiedSticky liquid
Purity ≥95% or ≥98% depending on supplier[2]Not specifiedNot specified
Solubility Soluble in methylene chloride, acetonitrile, DMAC, or DMSO[3]Not specifiedNot specified
Storage Temperature -20°CRecommended to be stored in a dry, well-ventilated placeRefrigerated

Hazard Identification and Toxicology

Based on available data for similar Fmoc-PEG compounds, this compound is not classified as a hazardous substance. However, as with any chemical reagent, it is crucial to handle it with care and adhere to standard laboratory safety practices. The toxicological properties of this specific compound have not been thoroughly investigated.

Potential Health Effects (based on analogous compounds):

  • Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.

  • Ingestion: May be harmful if swallowed.

  • Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.

  • Eye Contact: May cause eye irritation.

Safety and Handling Procedures

Standard laboratory precautions should be observed when handling this compound.

3.1. Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles should be worn.

  • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile gloves).

  • Skin and Body Protection: A laboratory coat should be worn.

3.2. Engineering Controls

  • Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the compound as a solution or if there is a potential for aerosolization.

3.3. General Hygiene Measures

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe vapor or mist.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

3.4. Storage

  • Store in a tightly sealed container in a dry and well-ventilated place.

  • Recommended storage temperature is -20°C.

  • Keep away from strong oxidizing agents.

3.5. Spills and Accidental Release

  • In case of a spill, absorb the material with an inert absorbent material (e.g., vermiculite, dry sand) and place it in a suitable container for disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

3.6. First Aid Measures

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

  • In case of skin contact: Wash off with soap and plenty of water.

  • In case of eye contact: Flush eyes with water as a precaution.

  • If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.

In all cases of exposure, seek medical advice if symptoms persist.

Experimental Protocols

4.1. General Protocol for Coupling this compound to an Amine-Containing Molecule

  • Reagent Preparation:

    • Allow the container of this compound to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of the PEG linker in an appropriate anhydrous solvent (e.g., DMF, DMSO).

  • Activation of the Carboxylic Acid:

    • In a reaction vessel, dissolve the this compound in an appropriate solvent.

    • Add a coupling agent (e.g., EDC/NHS, HATU) to activate the carboxylic acid group.

    • Allow the activation reaction to proceed for the recommended time (typically 15-60 minutes at room temperature).

  • Coupling Reaction:

    • Add the amine-containing molecule to the activated PEG linker solution.

    • The reaction is typically carried out at room temperature for several hours to overnight.

    • The progress of the reaction can be monitored by a suitable analytical technique (e.g., HPLC, LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, the desired conjugate can be purified from the reaction mixture using standard techniques such as precipitation, dialysis, or chromatography.

4.2. Deprotection of the Fmoc Group

  • The Fmoc protecting group can be removed by treating the conjugate with a solution of 20% piperidine in DMF. This reaction is typically fast and can be monitored by UV spectroscopy.

Disposal Considerations

Dispose of waste material in accordance with local, state, and federal regulations. It is advisable to consult with your institution's environmental health and safety office for specific guidance.

Visualizing Safe Handling Workflows

The following diagrams illustrate key concepts in the safe handling of chemical reagents like this compound.

G cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_disposal Disposal Receive Receive Shipment Inspect Inspect for Damage Receive->Inspect Log Log into Inventory Inspect->Log Store Store at -20°C Log->Store Retrieve Retrieve from Storage Store->Retrieve Equilibrate Equilibrate to Room Temp Retrieve->Equilibrate Weigh Weigh in Fume Hood Equilibrate->Weigh Prepare Prepare Solution Weigh->Prepare React Perform Reaction Prepare->React Quench Quench Reaction (if needed) React->Quench Collect Collect Waste Quench->Collect Label Label Waste Container Collect->Label Dispose Dispose via EHS Label->Dispose

Caption: General workflow for safe chemical handling.

G cluster_main Chemical Safety Management HazardID Hazard Identification (Review SDS/Literature) RiskAssess Risk Assessment (Evaluate Potential Exposure) HazardID->RiskAssess Control Control Measures (PPE, Engineering Controls, Procedures) RiskAssess->Control Implement Implementation (Training and Practice) Control->Implement Review Review and Adjust (Monitor and Improve) Implement->Review Review->HazardID

Caption: Hazard identification and control measures.

Disclaimer: This guide is intended for informational purposes only and does not constitute a formal safety data sheet. Researchers should always consult available safety information from the supplier and their institution's safety guidelines before handling any chemical.

References

Methodological & Application

Application Notes and Protocols: Fmoc-NH-PEG6-CH2COOH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-NH-PEG6-CH2COOH is a heterobifunctional linker molecule widely employed in solid-phase peptide synthesis (SPPS). It comprises a fluorenylmethoxycarbonyl (Fmoc) protected amine, a six-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This unique structure imparts valuable properties to synthetic peptides, primarily enhancing their solubility and reducing aggregation, which are common challenges in peptide chemistry.[1][2] The hydrophilic PEG chain provides a flexible spacer, making it a versatile tool for various bioconjugation and drug delivery applications.[1][2][3]

Key Features and Benefits:

  • Enhanced Solubility: The hydrophilic PEG6 spacer significantly improves the solubility of hydrophobic peptides in aqueous media.

  • Reduced Aggregation: The flexible PEG chain can disrupt intermolecular hydrogen bonding between peptide chains, thereby minimizing aggregation during synthesis and purification.

  • Orthogonal Protection: The Fmoc group is stable under acidic conditions used for side-chain deprotection and cleavage from many resins, but it is readily removed with a mild base, allowing for selective deprotection and chain elongation.

  • Biocompatibility: PEG is a well-established biocompatible polymer, making it suitable for in vivo applications.

  • Versatile Linker: The terminal carboxylic acid allows for coupling to amine-functionalized resins or the N-terminus of a peptide chain, while the deprotected amine can be used for further modifications.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C30H41NO10
Molecular Weight 575.6 g/mol
Appearance White to off-white solid
Purity ≥95%
Solubility Soluble in DMF, DMSO, NMP, and other polar organic solvents.
Storage Store at -20°C in a desiccated environment.

Handling Precautions:

  • Warm the reagent to room temperature before opening to prevent moisture condensation.

  • Prepare solutions fresh for each use.

  • Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the general cycle of Fmoc-based SPPS.

SPPS_Workflow Resin Resin Support Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Activated AA + DIPEA) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat for next AA Cleavage Cleavage & Deprotection (TFA Cocktail) Washing2->Cleavage Final Cycle Repeat->Deprotection Peptide Purified Peptide Cleavage->Peptide

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Protocol for Coupling this compound to an Amine-Functionalized Resin

This protocol describes the initial step of attaching the PEG linker to a resin such as Rink Amide or Sieber Amide.

Materials:

  • Amine-functionalized resin (e.g., Rink Amide, 100-200 mesh)

  • This compound

  • Coupling reagents: HBTU, HATU, or HOBt/DIC

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

  • Shaker or nitrogen bubbler

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the synthesis vessel.

  • Fmoc Deprotection (if applicable): If the resin is pre-loaded with an Fmoc-protected amino acid, perform Fmoc deprotection by treating the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.

  • Coupling Activation: In a separate vial, dissolve this compound (2-4 equivalents relative to resin loading), HBTU (2-4 equivalents), and HOBt (2-4 equivalents) in a minimal amount of DMF. Add DIPEA (4-8 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated linker solution to the resin. Agitate the mixture using a shaker or nitrogen bubbling for 2-4 hours at room temperature.

  • Monitoring the Coupling: To ensure the reaction has gone to completion, a small sample of the resin can be taken and subjected to a Kaiser test. A negative Kaiser test (beads remain yellow) indicates a successful coupling.

  • Washing: Once the coupling is complete, wash the resin with DMF (3 times), DCM (3 times), and MeOH (3 times).

  • Drying: Dry the resin under vacuum.

Protocol for Fmoc Deprotection of the PEG Linker

This protocol is used to remove the Fmoc group from the PEG linker to expose the amine for further peptide chain elongation.

Materials:

  • Fmoc-NH-PEG6-functionalized resin

  • 20% (v/v) Piperidine in DMF

  • DMF

  • Solid-phase synthesis vessel

  • Shaker or nitrogen bubbler

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain the solution.

  • Second Deprotection: Add a fresh solution of 20% piperidine in DMF and react for 10-15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. The resin is now ready for the next amino acid coupling.

Protocol for Cleavage and Global Deprotection

This protocol cleaves the synthesized peptide from the resin and removes side-chain protecting groups.

Materials:

  • Peptide-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Centrifuge and tubes

  • Nitrogen stream

Cleavage Cocktail Composition:

ComponentVolume/Weight %Purpose
Trifluoroacetic acid (TFA)95%Cleavage and deprotection
Triisopropylsilane (TIS)2.5%Scavenger for carbocations
Water (H₂O)2.5%Scavenger

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM (3 times) and dry under vacuum for at least 1 hour.

  • Cleavage Reaction: Add the cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) to the dried resin (approximately 10 mL per gram of resin).

  • Incubation: Gently agitate the mixture at room temperature for 2-4 hours. The reaction time may need to be optimized depending on the peptide sequence and protecting groups.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

  • Peptide Collection: Centrifuge the mixture to pellet the peptide. Decant the ether.

  • Washing: Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers.

  • Drying: Dry the crude peptide under a gentle stream of nitrogen or in a vacuum desiccator.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data and Performance

The incorporation of this compound generally proceeds with high efficiency using standard coupling reagents. While specific quantitative data is highly dependent on the peptide sequence and synthesis conditions, the following table provides representative values.

Table 1: Representative SPPS Parameters

ParameterCondition/ValueNotes
Coupling Time 2-4 hoursCan be extended for sterically hindered couplings.
Coupling Efficiency >99%As determined by qualitative (Kaiser test) or quantitative (HPLC analysis of a cleaved aliquot) methods.
Fmoc Deprotection Time 5 + 15 minutesStandard two-step deprotection with 20% piperidine in DMF.
Cleavage Time 2-4 hoursUsing a standard TFA-based cocktail.
Typical Peptide Yield Sequence-dependentGenerally high, but influenced by peptide length and sequence.

Impact on Peptide Properties (Illustrative Example)

The primary advantage of using this PEG linker is the significant improvement in the solubility of the final peptide.

Table 2: Illustrative Impact of PEG6 Linker on Peptide Solubility

PeptideSolubility in PBS (pH 7.4)
Model Hydrophobic Peptide< 0.1 mg/mL
Model Hydrophobic Peptide + PEG6 Linker> 1.0 mg/mL

Note: These are illustrative values. The actual improvement in solubility must be determined experimentally for each specific peptide.

Logical Workflow for Incorporating the PEG Linker

The following diagram illustrates the decision-making process and workflow for incorporating this compound at the N-terminus of a peptide.

PEG_Linker_Workflow Start Start: Peptide Synthesis on Resin Deprotect_Final_AA Fmoc Deprotection of Final Amino Acid Start->Deprotect_Final_AA Couple_Linker Couple PEG Linker to Peptide-Resin Deprotect_Final_AA->Couple_Linker Prepare_Linker Prepare Activated This compound Solution Prepare_Linker->Couple_Linker Monitor_Coupling Monitor Coupling (e.g., Kaiser Test) Couple_Linker->Monitor_Coupling Coupling_Complete Coupling Complete Monitor_Coupling->Coupling_Complete Negative Recouple Recouple Linker Monitor_Coupling->Recouple Positive Final_Deprotection Final Fmoc Deprotection of PEG Linker Coupling_Complete->Final_Deprotection Recouple->Couple_Linker Cleavage Cleavage and Global Deprotection Final_Deprotection->Cleavage End Purified PEGylated Peptide Cleavage->End

Caption: Workflow for N-terminal PEGylation using this compound.

Conclusion

This compound is an invaluable reagent for modern solid-phase peptide synthesis, particularly for producing peptides with improved physicochemical properties. Its straightforward integration into standard Fmoc-SPPS protocols allows for the reliable synthesis of PEGylated peptides with enhanced solubility and reduced aggregation. The detailed protocols and workflows provided in these application notes serve as a comprehensive guide for researchers and drug development professionals to effectively utilize this versatile linker in their synthetic strategies. Experimental optimization of coupling and cleavage times for specific peptide sequences is recommended to achieve the highest possible yield and purity.

References

Application Notes and Protocols: Coupling Fmoc-NH-PEG6-CH2COOH to a Primary Amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-NH-PEG6-CH2COOH is a heterobifunctional linker commonly employed in bioconjugation, drug delivery, and peptide synthesis.[1][2][3] This polyethylene glycol (PEG) linker possesses a fluorenylmethyloxycarbonyl (Fmoc) protected primary amine and a terminal carboxylic acid. The PEG spacer enhances the solubility and biocompatibility of the resulting conjugate. The carboxylic acid can be activated to react with primary amines on proteins, peptides, or other molecules to form a stable amide bond.[2] The Fmoc protecting group is stable under a wide range of conditions but can be readily removed with a mild base, such as piperidine, to expose the amine for subsequent conjugation steps. This orthogonality makes it a valuable tool in the stepwise synthesis of complex bioconjugates.

The most common and efficient method for coupling the carboxylic acid of this compound to a primary amine involves the use of carbodiimide crosslinkers, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[4] EDC activates the carboxyl group, which then reacts with NHS to form a more stable NHS ester. This ester intermediate readily reacts with a primary amine to form a stable amide linkage.

Quantitative Data Summary

The efficiency of the coupling reaction can be influenced by several factors, including the molar ratio of reactants, reaction time, temperature, and pH. While optimal conditions should be determined empirically for each specific application, the following table provides a summary of typical reaction parameters and expected outcomes for the coupling of this compound to a primary amine using EDC/NHS chemistry.

ParameterTypical Range/ValueNotes
Molar Ratio (PEG-Acid:EDC:NHS) 1 : 1.2-1.5 : 1.2-1.5A slight excess of coupling reagents is often used to drive the reaction to completion.
Molar Ratio (Activated PEG:Amine) 1 : 1-5The ratio of the activated PEG linker to the amine-containing molecule can be varied to control the degree of labeling.
Activation Time 15 - 60 minutesThe activation of the carboxylic acid with EDC/NHS is typically rapid.
Coupling Reaction Time 2 - 24 hoursThe reaction time for the NHS-activated PEG to couple with the primary amine can vary depending on the reactivity of the amine.
Reaction Temperature Room Temperature (20-25°C)The coupling reaction is generally performed at room temperature.
Activation pH 4.5 - 6.0The activation of the carboxylic acid by EDC is most efficient in a slightly acidic environment. MES buffer is a common choice.
Coupling pH 7.2 - 8.5The reaction of the NHS ester with the primary amine is most efficient at a neutral to slightly basic pH.
Expected Yield 60 - 90%Yields are dependent on the specific substrates and reaction conditions.
Purity of Final Conjugate >90%Purity can be assessed by techniques such as HPLC, and purification is often achieved through size exclusion or reversed-phase chromatography.

Experimental Workflow

The following diagram illustrates the two-step experimental workflow for coupling this compound to a primary amine-containing molecule.

A two-step workflow for the conjugation of this compound to a primary amine.

Detailed Experimental Protocol

This protocol describes a general two-step procedure for coupling this compound to a primary amine-containing molecule using EDC and NHS.

Materials
  • This compound

  • Amine-containing molecule (e.g., protein, peptide, or small molecule)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 5.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or 0.1 M sodium phosphate buffer, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Purification system (e.g., dialysis tubing, size-exclusion chromatography (SEC) column, or high-performance liquid chromatography (HPLC) system)

Equipment
  • Standard laboratory glassware

  • Magnetic stirrer and stir bars

  • pH meter

  • Analytical balance

  • Reaction vials

Procedure

Step 1: Activation of this compound

  • Dissolve this compound: Weigh the desired amount of this compound and dissolve it in a minimal amount of anhydrous DMF or DMSO. Dilute the solution with Activation Buffer to the desired final concentration.

  • Prepare Coupling Reagents: Immediately before use, prepare stock solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer.

  • Activate the Carboxylic Acid: Add 1.2-1.5 molar equivalents of EDC and 1.2-1.5 molar equivalents of NHS (or Sulfo-NHS) to the this compound solution.

  • Incubate: Gently mix the reaction mixture and incubate for 15-60 minutes at room temperature to form the NHS ester.

Step 2: Coupling to the Primary Amine

  • Prepare the Amine-Containing Molecule: Dissolve the primary amine-containing molecule in the Coupling Buffer.

  • Combine Reactants: Add the freshly activated Fmoc-NH-PEG6-NHS ester solution to the solution of the amine-containing molecule. The molar ratio of the activated PEG to the amine can be adjusted to achieve the desired level of conjugation.

  • Incubate: Allow the reaction to proceed for 2-24 hours at room temperature with gentle stirring. The optimal reaction time should be determined empirically.

Step 3: Quenching and Purification

  • Quench the Reaction: To stop the coupling reaction and hydrolyze any unreacted NHS esters, add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate: Remove the excess reagents and byproducts to isolate the purified Fmoc-NH-PEG6-conjugate. The choice of purification method will depend on the properties of the conjugate. Common methods include:

    • Dialysis: For large molecules like proteins, dialyze against an appropriate buffer to remove small molecule impurities.

    • Size-Exclusion Chromatography (SEC): Separate the conjugate from smaller unreacted molecules based on size.

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For smaller molecules and peptides, RP-HPLC can provide high-purity conjugates.

Storage

The purified conjugate should be stored under appropriate conditions to maintain its stability, typically at -20°C or -80°C. If the conjugate is in solution, it may be beneficial to aliquot it to avoid repeated freeze-thaw cycles.

Signaling Pathway Diagram

The following diagram illustrates the chemical signaling pathway of the EDC/NHS coupling reaction.

G cluster_0 Reaction Pathway A Fmoc-NH-PEG6-COOH B O-acylisourea intermediate (unstable) A->B + EDC C NHS ester (semi-stable) B->C + NHS E Fmoc-NH-PEG6-CO-NH-R (Stable Amide Bond) C->E + R-NH2 D Primary Amine (R-NH2)

References

Application Notes and Protocols: Fmoc Deprotection of Fmoc-NH-PEG6-CH2COOH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) and bioconjugation strategies. Its base-lability allows for orthogonal deprotection in the presence of acid-labile side-chain protecting groups.[1][2] Fmoc-NH-PEG6-CH2COOH is a heterobifunctional linker that incorporates a six-unit polyethylene glycol (PEG) spacer, imparting increased hydrophilicity and flexibility to the target molecule.[3][4] The efficient removal of the Fmoc group from this linker is a critical step to expose the primary amine for subsequent conjugation or peptide chain elongation.

These application notes provide detailed protocols for the deprotection of this compound using standard and alternative basic conditions. Methodologies for monitoring the reaction progress and completion are also described to ensure high-yield and high-purity outcomes. While the fundamental principles of Fmoc deprotection are well-established, the presence of the PEG linker may influence reaction kinetics, and optimization of the provided protocols for specific applications is encouraged.

Mechanism of Fmoc Deprotection

The deprotection of the Fmoc group proceeds through a base-catalyzed β-elimination mechanism. A secondary amine, most commonly piperidine, abstracts the acidic proton on the C9 carbon of the fluorenyl ring. This leads to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine as a carbamic acid, which subsequently decarboxylates. The excess secondary amine also acts as a scavenger for the electrophilic DBF, forming a stable adduct and preventing side reactions.[5]

Fmoc_Deprotection_Mechanism Fmoc_PEG This compound Proton_Abstraction Proton Abstraction by Piperidine Fmoc_PEG->Proton_Abstraction + Piperidine Intermediate Carbanion Intermediate Proton_Abstraction->Intermediate Elimination β-Elimination Intermediate->Elimination Free_Amine H2N-PEG6-CH2COOH Elimination->Free_Amine DBF Dibenzofulvene (DBF) Elimination->DBF Adduct DBF-Piperidine Adduct DBF->Adduct Piperidine Piperidine Piperidine->Adduct +

Caption: Mechanism of Fmoc deprotection.

Experimental Protocols

  • This compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, reagent grade

  • 4-Methylpiperidine (4-MP), reagent grade

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), reagent grade

  • Piperazine (PZ), reagent grade

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Deionized water

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • UV-Vis spectrophotometer

This is the most common and well-established method for Fmoc removal.

  • Preparation of Deprotection Solution: Prepare a 20% (v/v) solution of piperidine in DMF.

  • Reaction Setup: Dissolve the this compound substrate in DMF at a suitable concentration (e.g., 10-50 mg/mL).

  • Deprotection Reaction: Add the 20% piperidine/DMF solution to the substrate solution. A typical excess of the deprotection solution is used (e.g., 10 equivalents relative to the substrate).

  • Reaction Time: Allow the reaction to proceed at room temperature for 5-20 minutes. The optimal time can be determined by monitoring the reaction (see Section 4).

  • Work-up: After completion, the solvent and excess piperidine can be removed by rotary evaporation or by precipitation of the product with a non-polar solvent like diethyl ether, followed by centrifugation and decantation.

  • Washing: Wash the precipitated product multiple times with the non-polar solvent to remove the DBF-piperidine adduct.

This protocol can be advantageous in cases of slow or incomplete deprotection with piperidine.

  • Preparation of Deprotection Solution: Prepare a solution of 2% (v/v) DBU and 5% (w/v) piperazine in DMF.

  • Reaction Setup: Dissolve the this compound substrate in DMF.

  • Deprotection Reaction: Add the DBU/piperazine/DMF solution to the substrate solution.

  • Reaction Time: The reaction is typically faster than with piperidine, often complete within 1-5 minutes.

  • Work-up and Washing: Follow the same work-up and washing procedures as described in the standard protocol.

Monitoring of Fmoc Deprotection

Monitoring the deprotection reaction is crucial for optimizing reaction times and ensuring complete removal of the Fmoc group.

The formation of the DBF-piperidine adduct can be monitored by its characteristic UV absorbance.

  • Sample Preparation: At various time points during the deprotection reaction, take an aliquot of the reaction mixture.

  • Dilution: Dilute the aliquot with DMF to a concentration suitable for UV-Vis analysis.

  • Measurement: Measure the absorbance of the diluted sample at approximately 301 nm.

  • Analysis: The absorbance will increase as the reaction progresses and will plateau upon completion.

RP-HPLC is a more precise method to monitor the disappearance of the starting material and the appearance of the deprotected product.

  • Sample Preparation: At different time intervals, quench an aliquot of the reaction mixture (e.g., by diluting with a slightly acidic mobile phase to neutralize the base).

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A suitable gradient from low to high percentage of Mobile Phase B (e.g., 10-90% B over 15 minutes).

    • Flow Rate: 1 mL/min.

    • Detection: UV detection at 265 nm (for the Fmoc group) and 214 nm (for the peptide bond if applicable).

  • Analysis: Monitor the decrease in the peak area of the starting this compound and the increase in the peak area of the deprotected product, H2N-PEG6-CH2COOH.

Data Presentation

The following table summarizes typical deprotection conditions and expected outcomes. Note that the deprotection efficiency for this compound may vary depending on the specific reaction conditions and scale. The data presented for standard Fmoc-amino acids is for comparative purposes.

Deprotection ReagentConcentrationTypical Reaction TimeDeprotection Efficiency (Fmoc-Leucine-OH)Deprotection Efficiency (Fmoc-Arginine(Pbf)-OH)Notes
Piperidine20% in DMF5 - 20 min>95% after 7 min>95% after 10 minStandard, reliable method.
4-Methylpiperidine20% in DMF5 - 20 min>95% after 7 min>95% after 10 minSimilar kinetics to piperidine, may offer advantages in handling.
Piperazine10% in DMF/Ethanol (9:1)10 - 30 min~80% after 7 minLess efficient at shorter times compared to piperidine.Less basic alternative, may reduce side reactions.
DBU / Piperazine2% / 5% in DMF1 - 5 minVery rapidVery rapidFaster kinetics, useful for difficult deprotections.

Experimental Workflow and Signaling Pathway Diagrams

Fmoc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Prep_Reagent Prepare Deprotection Reagent (e.g., 20% Piperidine/DMF) Start_Reaction Initiate Deprotection Reaction Prep_Reagent->Start_Reaction Dissolve_Substrate Dissolve this compound in DMF Dissolve_Substrate->Start_Reaction Monitor_Reaction Monitor Progress (UV-Vis or HPLC) Start_Reaction->Monitor_Reaction Reaction_Complete Reaction Complete? Monitor_Reaction->Reaction_Complete Reaction_Complete->Monitor_Reaction No Isolate_Product Isolate Product (e.g., Precipitation) Reaction_Complete->Isolate_Product Yes Wash_Product Wash Product Isolate_Product->Wash_Product Analyze_Purity Analyze Purity (HPLC, MS) Wash_Product->Analyze_Purity

Caption: Experimental workflow for Fmoc deprotection.

Logical_Relationship cluster_conditions Deprotection Conditions cluster_monitoring Monitoring Methods Deprotection_Goal Goal: Quantitative Fmoc Removal Condition_Selection Condition Selection Deprotection_Goal->Condition_Selection Monitoring Reaction Monitoring Condition_Selection->Monitoring Reagent Reagent (Piperidine, DBU, etc.) Condition_Selection->Reagent Concentration Concentration (e.g., 20%) Condition_Selection->Concentration Time Reaction Time Condition_Selection->Time Outcome Desired Outcome: High Purity Free Amine Monitoring->Outcome UV_Vis UV-Vis (301 nm) Monitoring->UV_Vis HPLC RP-HPLC Monitoring->HPLC

Caption: Logical relationship of key experimental parameters.

References

Application Notes and Protocols for PROTAC Linker Design Using Fmoc-NH-PEG6-CH2COOH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules are composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for the ubiquitination and subsequent degradation of the target protein.[2]

Fmoc-NH-PEG6-CH2COOH is a versatile, heterobifunctional linker that offers several advantages in PROTAC design. The polyethylene glycol (PEG) chain enhances the hydrophilicity of the PROTAC molecule, which can improve solubility and pharmacokinetic properties. The defined length of the six PEG units provides a precise spatial distance between the two ligands, which is crucial for optimizing ternary complex formation. The terminal fluorenylmethyloxycarbonyl (Fmoc)-protected amine and carboxylic acid groups allow for sequential and controlled conjugation to the POI and E3 ligase ligands through standard amide bond formation chemistries.

This document provides detailed application notes and experimental protocols for the rational design and synthesis of PROTACs utilizing the this compound linker.

Signaling Pathway and Mechanism of Action

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (POI Ligand-Linker-E3 Ligase Ligand) POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

PROTAC-mediated protein degradation pathway.

Experimental Protocols

The synthesis of a PROTAC using this compound typically involves a multi-step process: Fmoc deprotection, amide coupling with the first ligand, and subsequent coupling with the second ligand.

Protocol 1: Fmoc Deprotection of this compound

This protocol describes the removal of the Fmoc protecting group to yield a free amine for subsequent coupling reactions.

Materials:

  • This compound

  • 20% Piperidine in N,N-Dimethylformamide (DMF)

  • DMF

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Dissolve this compound in a minimal amount of DMF.

  • Add 20% piperidine in DMF (v/v) to the solution. Typically, a 2 to 5-fold excess by volume relative to the DMF used for dissolution is sufficient.[3]

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the piperidine and DMF.

  • The crude product can be purified by precipitation. Add cold diethyl ether to the concentrated residue to precipitate the deprotected linker.

  • Centrifuge the mixture and decant the ether. Wash the pellet with cold diethyl ether two more times.

  • Dry the resulting product, NH2-PEG6-CH2COOH, under vacuum. This product is often used in the next step without further purification.

Protocol 2: Amide Coupling using HATU

This protocol outlines the coupling of a carboxylic acid-containing molecule (either a POI ligand or an E3 ligase ligand) to an amine-containing molecule (the deprotected linker or the other ligand).

Amide_Coupling_Workflow cluster_synthesis PROTAC Synthesis Workflow start Start: - Carboxylic Acid Ligand - Amine-functionalized Linker/Ligand dissolve Dissolve Carboxylic Acid Ligand in anhydrous DMF start->dissolve activate Add HATU and DIPEA (Stir for 15 min at RT) dissolve->activate add_amine Add Amine-functionalized Component activate->add_amine react Stir at RT overnight add_amine->react monitor Monitor reaction by LC-MS react->monitor workup Aqueous Workup: - Dilute with Ethyl Acetate - Wash with LiCl, NaHCO3, Brine monitor->workup Complete dry_concentrate Dry over Na2SO4 and Concentrate workup->dry_concentrate purify Purify by Flash Chromatography or Preparative HPLC dry_concentrate->purify end Final PROTAC purify->end

General experimental workflow for PROTAC synthesis.

Materials:

  • Carboxylic acid-functionalized component (e.g., POI-COOH or E3-COOH) (1.0 eq)

  • Amine-functionalized component (e.g., NH2-PEG6-CH2-Ligand) (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF

Procedure:

  • Under a nitrogen atmosphere, dissolve the carboxylic acid-functionalized component in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the amine-functionalized component to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.

Protocol 3: Western Blot for PROTAC-Induced Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.

Western_Blot_Workflow cluster_blot Western Blot Workflow for PROTAC Evaluation start Start: Cultured Cells treat Treat cells with PROTAC (various concentrations and times) start->treat lyse Lyse cells and collect supernatant treat->lyse quantify Quantify protein concentration (BCA assay) lyse->quantify sds_page SDS-PAGE: Separate proteins by size quantify->sds_page transfer Transfer proteins to PVDF membrane sds_page->transfer block Block membrane (e.g., 5% milk in TBST) transfer->block primary_ab Incubate with primary antibody (anti-POI and anti-loading control) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect chemiluminescence secondary_ab->detect analyze Quantify band intensity and calculate % degradation detect->analyze end Determine DC50 and Dmax analyze->end

Workflow for Western blot analysis of protein degradation.

Materials:

  • Cell line expressing the protein of interest

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Cell culture medium

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a desired time period (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate. Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein concentrations of all samples. Prepare samples with Laemmli buffer and boil. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the POI overnight at 4°C. Wash the membrane with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Repeat the washing steps.

  • Detection and Analysis: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.

Protocol 4: Cell Viability Assay

This protocol is used to assess the cytotoxic effect of the PROTAC on the cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method.

Materials:

  • Cell line of interest

  • Synthesized PROTAC

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Reagent

  • Plate-reading luminometer

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density and incubate overnight.

  • Compound Treatment: Add serial dilutions of the PROTAC to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for a desired duration (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

  • Assay: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add the reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis, and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record the luminescence using a plate-reading luminometer.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC₅₀ value (the concentration of PROTAC that inhibits cell growth by 50%).

Data Presentation

The efficacy of a newly synthesized PROTAC is typically evaluated by its half-maximal degradation concentration (DC₅₀), maximum degradation level (Dₘₐₓ), and its effect on cell viability (IC₅₀). The following tables provide a template for summarizing such quantitative data.

Table 1: In Vitro Degradation of Target Protein by PROTAC-X

Cell Line Treatment Time (h) DC₅₀ (nM) Dₘₐₓ (%)
Cell Line A 24 Value Value
Cell Line B 24 Value Value

| Cell Line C | 24 | Value | Value |

Table 2: Anti-proliferative Activity of PROTAC-X

Cell Line Treatment Time (h) IC₅₀ (nM)
Cell Line A 72 Value
Cell Line B 72 Value

| Cell Line C | 72 | Value |

Note: The values in these tables should be populated with experimental data.

Conclusion

The this compound linker is a valuable tool for the modular and rational design of PROTACs. Its defined length, hydrophilicity, and bifunctional nature facilitate the synthesis of potent and selective protein degraders. The protocols and guidelines presented here provide a framework for researchers to effectively utilize this linker in their drug discovery efforts. Careful optimization of the linker attachment points and the overall PROTAC architecture remains a critical aspect of developing successful protein-degrading therapeutics.

References

Application Notes and Protocols for PEGylating Peptides and Proteins with Fmoc-NH-PEG6-CH2COOH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Fmoc-NH-PEG6-CH2COOH for the strategic PEGylation of peptides and proteins. This heterobifunctional linker, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid, offers a versatile tool for enhancing the therapeutic properties of biomolecules. The protocols outlined below cover both solid-phase and solution-phase PEGylation strategies, along with methods for purification and characterization of the resulting conjugates.

Introduction to this compound in PEGylation

This compound is a discrete polyethylene glycol (PEG) linker with a molecular weight of 561.6 g/mol .[1][2] Its structure allows for the controlled, site-specific attachment of a hexaethylene glycol moiety to peptides and proteins. The key features of this reagent include:

  • Fmoc-Protected Amine: This group provides an orthogonal protection strategy, stable under acidic conditions used for peptide cleavage from resins, but readily removable with a mild base to expose a reactive amine for further conjugation.[1][2]

  • Terminal Carboxylic Acid: This functional group can be activated to react with primary amines, such as the N-terminus of a peptide or the side chain of a lysine residue, to form a stable amide bond.[1]

  • PEG6 Spacer: The hexaethylene glycol spacer is hydrophilic, which can enhance the solubility and stability of the modified peptide or protein.

PEGylation, the process of covalently attaching PEG chains to biomolecules, is a widely employed strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutics. Benefits can include increased half-life, reduced immunogenicity, and improved solubility.

Quantitative Data Summary

While specific quantitative data for every application will vary depending on the peptide or protein, the following table summarizes typical data that should be collected and documented during a PEGylation experiment with this compound.

ParameterMethodTypical Expected OutcomeReference
Purity of this compound HPLC, NMR≥95%
Coupling Efficiency on Solid Phase Kaiser Test or TNBS AssayNegative test indicating >99% coupling
PEGylation Conversion in Solution RP-HPLC, LC-MS>90% conversion of the starting peptide/protein
Purity of PEGylated Peptide/Protein Preparative RP-HPLC>95% after purification
Molecular Weight Confirmation Mass Spectrometry (MALDI-TOF or ESI-MS)Observed mass should match the theoretical mass of the conjugate

Experimental Protocols

Solid-Phase N-Terminal PEGylation of a Peptide

This protocol describes the on-resin N-terminal PEGylation of a peptide synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Diagram: Solid-Phase N-Terminal PEGylation Workflow

G resin Peptide-Resin (Fmoc-N-terminus) deprotection Fmoc Deprotection (20% Piperidine in DMF) resin->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Couple Activated PEG Linker to N-terminus wash1->coupling activation Activate this compound (HATU/DIPEA in DMF) activation->coupling wash2 Wash (DMF, DCM) coupling->wash2 cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) wash2->cleavage purification Purification (Preparative RP-HPLC) cleavage->purification final_product Purified N-Terminally PEGylated Peptide purification->final_product

Caption: Workflow for on-resin N-terminal peptide PEGylation.

Materials:

  • Peptide-on-resin with a free N-terminus

  • This compound

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

  • Preparative and analytical RP-HPLC system

  • Mass spectrometer

Procedure:

  • Fmoc Deprotection: If the N-terminus of the resin-bound peptide is Fmoc-protected, treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF.

  • Activation of this compound: In a separate vial, dissolve this compound (2-3 equivalents relative to the resin substitution) in DMF. Add HATU (1.9-2.9 equivalents) and DIPEA (4-6 equivalents). Allow the activation mixture to stand for 1-2 minutes.

  • Coupling: Add the activated PEG linker solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring the Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.

  • Cleavage and Deprotection: Treat the dried resin with a TFA cleavage cocktail for 2-3 hours to cleave the PEGylated peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Isolation: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

  • Purification: Purify the crude PEGylated peptide using preparative RP-HPLC.

  • Characterization: Confirm the identity and purity of the final product by analytical RP-HPLC and mass spectrometry.

Solution-Phase PEGylation of a Peptide or Protein

This protocol describes the conjugation of this compound to a primary amine (N-terminus or lysine side chain) of a purified peptide or protein in solution.

Diagram: Solution-Phase PEGylation Workflow

G reagents Peptide/Protein + this compound + HATU + DIPEA reaction Reaction in Anhydrous DMF (Room Temperature, 2-4 hours) reagents->reaction quench Quench Reaction (Optional) reaction->quench workup Work-up (e.g., Dilution, Extraction) quench->workup purification Purification (Preparative RP-HPLC or SEC) workup->purification characterization Characterization (LC-MS, SDS-PAGE) purification->characterization

Caption: General workflow for solution-phase PEGylation.

Materials:

  • Purified peptide or protein with at least one primary amine

  • This compound

  • Anhydrous DMF

  • HATU

  • DIPEA

  • Reaction quenching solution (optional, e.g., hydroxylamine)

  • Purification system (e.g., preparative RP-HPLC or Size Exclusion Chromatography)

  • Analytical instruments (e.g., LC-MS, SDS-PAGE)

Procedure:

  • Preparation: In a clean, dry reaction vessel under an inert atmosphere, dissolve the peptide or protein (1.0 equivalent) and this compound (1.0-1.5 equivalents) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.0-2.5 equivalents) to the reaction mixture.

  • Activation and Coupling: Add HATU (1.0-1.2 equivalents) to the stirred solution.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by analytical RP-HPLC or LC-MS to observe the formation of the PEGylated product and consumption of the starting material.

  • Quenching (Optional): The reaction can be quenched by the addition of a small amount of an amine-containing buffer, such as hydroxylamine.

  • Purification: Purify the PEGylated conjugate from unreacted starting materials and reagents. For peptides, preparative RP-HPLC is often suitable. For larger proteins, Size Exclusion Chromatography (SEC) may be more appropriate to separate the PEGylated protein from the smaller PEG linker and reagents.

  • Characterization: Analyze the purified product for identity, purity, and degree of PEGylation using LC-MS and/or SDS-PAGE. For SDS-PAGE, the PEGylated protein will show a significant increase in apparent molecular weight.

Signaling Pathways and Logical Relationships

The application of this compound is primarily in the chemical modification of biomolecules rather than directly influencing biological signaling pathways. However, the outcome of such modification can have profound effects on the interaction of the peptide or protein with its biological targets.

Diagram: Logic of Orthogonal Protection in PEGylation

G start This compound path1 Activate -COOH (e.g., HATU) start->path1 path2 Deprotect -NH-Fmoc (e.g., Piperidine) start->path2 conjugate1 Couple to Peptide/Protein Amine path1->conjugate1 conjugate2 Couple to Activated Carboxylic Acid path2->conjugate2 product1 Peptide/Protein-PEG6-NH-Fmoc conjugate1->product1 product2 HOOC-CH2-PEG6-NH-Peptide/Protein conjugate2->product2

Caption: Orthogonal reactivity of this compound.

This diagram illustrates the two distinct reactive pathways available with this compound, allowing for selective conjugation strategies. The carboxylic acid can be activated for reaction with amines while the Fmoc group remains intact, or the Fmoc group can be removed to expose the amine for reaction with an activated carboxyl group. This orthogonality is a key advantage in the synthesis of complex bioconjugates.

Conclusion

This compound is a valuable reagent for the precise PEGylation of peptides and proteins. The protocols provided herein offer a starting point for researchers to develop optimized procedures for their specific applications. Careful monitoring of reaction progress and thorough characterization of the final product are essential to ensure the desired modification is achieved with high purity and yield. The strategic use of this linker can lead to the development of therapeutic peptides and proteins with significantly improved properties.

References

Application Notes and Protocols for Bioconjugation with Fmoc-NH-PEG6-CH2COOH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the use of Fmoc-NH-PEG6-CH2COOH, a heterobifunctional linker, in bioconjugation. This reagent is particularly valuable in peptide synthesis, drug delivery, and the development of therapeutic conjugates due to its discrete polyethylene glycol (PEG) spacer, which enhances solubility and provides spatial separation, and its orthogonal protecting groups, which allow for controlled, sequential reactions.

Introduction to this compound

This compound is a versatile crosslinking reagent characterized by three key components:

  • Fmoc (9-fluorenylmethoxycarbonyl) protected amine: A base-labile protecting group that allows for the temporary masking of the terminal amine. This is a cornerstone of modern solid-phase peptide synthesis (SPPS).[1]

  • PEG6 (hexaethylene glycol) spacer: A hydrophilic chain of six ethylene glycol units. This spacer increases the solubility of the resulting conjugate in aqueous media, reduces aggregation, and can improve pharmacokinetic properties.[2][3][4][5]

  • Carboxylic acid (CH2COOH) terminus: A reactive group that can be activated to form a stable amide bond with primary amines, such as those found on the surface of proteins (e.g., lysine residues) or on other molecules.

The orthogonal nature of the Fmoc group (removed by base) and the carboxylic acid (activated for coupling) enables precise, stepwise synthesis and conjugation strategies.

Chemical and Physical Properties

Below is a summary of the key properties of this compound.

PropertyValueReference
Molecular Formula C29H39NO10
Molecular Weight 561.62 g/mol
Appearance Colorless to light yellow viscous liquid
Purity (Typical) ≥95%
Storage Conditions -20°C, protected from light and moisture

Applications

This compound is a valuable tool in a variety of bioconjugation applications:

  • Peptide Synthesis: Incorporation of a PEG spacer into a peptide sequence during SPPS to enhance solubility and bioavailability.

  • Antibody-Drug Conjugates (ADCs): As a linker to attach a cytotoxic payload to a monoclonal antibody, where the PEG component can improve the ADC's pharmacokinetic profile and reduce aggregation.

  • PEGylation of Proteins and Peptides: Site-specific modification of biologics to increase their hydrodynamic radius, prolonging circulation half-life and reducing immunogenicity.

  • Development of Probes and Diagnostics: Linking fluorescent dyes, radioisotopes, or other imaging agents to targeting moieties.

Experimental Protocols

Protocol 1: Incorporation of a PEG6 Spacer into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the coupling of this compound to the N-terminus of a resin-bound peptide during standard Fmoc-based SPPS.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine) or Collidine

  • Solvent: DMF (N,N-Dimethylformamide), peptide synthesis grade

  • Washing solvents: DCM (Dichloromethane), IPA (Isopropanol)

  • Fmoc deprotection solution: 20% piperidine in DMF

  • Solid-phase peptide synthesis vessel and shaker

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: If the N-terminal amino acid is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh solution for 15 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (3x), IPA (3x), and DMF (3x) to remove residual piperidine.

  • Activation of this compound:

    • In a separate vial, dissolve 3 equivalents of this compound and 2.9 equivalents of HBTU (or HATU) in DMF.

    • Add 6 equivalents of DIPEA to the activation mixture and vortex for 1-2 minutes.

  • Coupling Reaction: Add the activated linker solution to the peptide-resin.

  • Incubation: Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, extend the coupling time or consider a double coupling.

  • Washing: Wash the resin with DMF (5x) to remove excess reagents.

  • Continuation of Synthesis: The resin now has a terminal Fmoc-protected PEG6 linker. The Fmoc group can be removed using the standard deprotection protocol (Step 2) to allow for the coupling of the next amino acid or another moiety.

  • Cleavage and Deprotection: Once the full peptide sequence is assembled, the peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).

Expected Results and Characterization:

The successful incorporation of the PEG6 linker can be confirmed by mass spectrometry (LC-MS) of the cleaved peptide, which will show a mass increase corresponding to the PEG6-NH-CH2COOH moiety. The purity of the final PEGylated peptide can be assessed by RP-HPLC.

Quantitative Data (Representative):

ParameterTypical Value
Coupling Efficiency >99% (as determined by Kaiser test)
Final Peptide Purity (post-HPLC) >95%
Overall Yield (post-purification) 15-40% (highly sequence-dependent)

Note: This data is representative for standard peptide synthesis and may vary depending on the specific peptide sequence and synthesis conditions.

SPPS_Workflow start Peptide-Resin (Free N-terminus) coupling Couple to Peptide-Resin start->coupling activation Activate This compound (HBTU/DIPEA in DMF) activation->coupling wash1 Wash with DMF coupling->wash1 kaiser Kaiser Test wash1->kaiser kaiser->coupling Positive deprotection Fmoc Deprotection (20% Piperidine/DMF) kaiser->deprotection Negative wash2 Wash with DMF/IPA deprotection->wash2 next_step Couple Next Amino Acid or Cleave Peptide wash2->next_step

Workflow for incorporating this compound in SPPS.
Protocol 2: Conjugation of a PEGylated Peptide to a Protein

This protocol describes the conjugation of a peptide containing a free amine (after Fmoc deprotection of the PEG linker) to a protein via its carboxylic acid groups. This is a two-step process involving the activation of the protein's carboxyl groups followed by reaction with the amine-PEG-peptide.

Materials:

  • Protein with accessible carboxylic acid groups (e.g., Asp, Glu, C-terminus)

  • Peptide with an N-terminal NH2-PEG6-CH2COOH moiety

  • Activation reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Reaction Buffer: MES buffer (pH 6.0) or PBS (pH 7.4)

  • Quenching solution: Hydroxylamine or Tris buffer

  • Purification system: Size-exclusion chromatography (SEC) or dialysis

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

  • Carboxyl Group Activation:

    • Add a 50-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the protein solution.

    • Incubate at room temperature for 15-30 minutes.

  • Removal of Excess Activation Reagents: Immediately purify the activated protein using a desalting column equilibrated with the reaction buffer to remove excess EDC and Sulfo-NHS.

  • Conjugation Reaction:

    • Immediately add the amine-PEG-peptide to the activated protein solution. A 10- to 20-fold molar excess of the peptide over the protein is recommended.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add a quenching solution (e.g., 10 mM hydroxylamine) to stop the reaction by reacting with any remaining activated carboxyl groups. Incubate for 15 minutes.

  • Purification: Purify the protein-peptide conjugate from unreacted peptide and byproducts using SEC or extensive dialysis against a suitable buffer (e.g., PBS).

Characterization:

The successful conjugation can be confirmed by SDS-PAGE, which will show a shift in the molecular weight of the protein band. The extent of modification can be quantified using techniques like MALDI-TOF mass spectrometry or by analytical HIC if the peptide introduces a significant change in hydrophobicity.

Representative Quantitative Data for Protein Conjugation:

ParameterTypical Value
Conjugation Efficiency 10-50% (highly dependent on protein and reaction conditions)
Average Peptide-to-Protein Ratio 1-5
Purity of Conjugate (post-SEC) >90%

Note: This data is illustrative and optimization is typically required for each specific protein and peptide pair.

Protein_Conjugation_Workflow protein Protein in Reaction Buffer activation Activate Carboxyl Groups (EDC/Sulfo-NHS) protein->activation desalting Remove Excess Reagents (Desalting) activation->desalting conjugation Conjugation Reaction desalting->conjugation peptide Add Amine-PEG-Peptide peptide->conjugation quenching Quench Reaction (Hydroxylamine) conjugation->quenching purification Purify Conjugate (SEC/Dialysis) quenching->purification product Purified Protein-Peptide Conjugate purification->product

Workflow for conjugating an amine-PEG-peptide to a protein.

Application in Antibody-Drug Conjugate (ADC) Development

In ADC development, this compound can be used to synthesize a drug-linker construct that is subsequently conjugated to an antibody. The PEG6 spacer can enhance the hydrophilicity of the ADC, potentially leading to a higher drug-to-antibody ratio (DAR) without causing aggregation.

Logical Relationship in ADC Synthesis:

The synthesis of an ADC using this type of linker generally follows a logical progression:

  • Synthesis of the Linker-Payload: The carboxylic acid of this compound is coupled to an amine-containing cytotoxic drug.

  • Fmoc Deprotection: The Fmoc group is removed from the drug-linker construct to expose a primary amine.

  • Derivatization of the Linker-Payload: The newly exposed amine is reacted with a heterobifunctional crosslinker (e.g., one containing a maleimide group) to create a construct that can react with the antibody.

  • Antibody Modification: The antibody's interchain disulfide bonds are partially or fully reduced to generate free thiol groups.

  • Conjugation: The maleimide-functionalized drug-linker is conjugated to the thiols on the antibody.

  • Purification and Characterization: The resulting ADC is purified and characterized to determine the DAR and other quality attributes.

Representative Data for ADCs with PEG Linkers:

ParameterPEG2PEG4PEG8PEG12
Average DAR 3.53.84.04.1
% Monomer (by SEC) 95979899
In Vitro Potency (IC50, nM) 0.50.71.11.5
In Vivo Efficacy (% TGI) 60758582

Source: Adapted from representative data on the effect of PEG linker length on ADC properties. TGI = Tumor Growth Inhibition. This data illustrates a common trend where longer PEG linkers can improve solubility (higher % monomer) and in vivo efficacy, sometimes at the cost of slightly reduced in vitro potency.

ADC_Signaling_Pathway cluster_synthesis Drug-Linker Synthesis cluster_conjugation ADC Formation linker This compound coupling1 Couple Drug to Linker linker->coupling1 drug Amine-containing Drug drug->coupling1 deprotection Fmoc Deprotection coupling1->deprotection derivatization Add Maleimide Group deprotection->derivatization drug_linker Maleimide-PEG6-Drug derivatization->drug_linker conjugation Conjugate Drug-Linker drug_linker->conjugation antibody Antibody reduction Reduce Disulfides antibody->reduction thiol_antibody Thiolated Antibody reduction->thiol_antibody thiol_antibody->conjugation adc ADC conjugation->adc

Logical workflow for ADC synthesis using a PEG6 linker.

References

Application Notes and Protocols for the Surface Modification of Nanoparticles with Fmoc-NH-PEG6-CH2COOH

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The surface modification of nanoparticles is a critical step in the development of advanced nanomaterials for biomedical applications, including targeted drug delivery, in vivo imaging, and diagnostics. Polyethylene glycol (PEG)ylation is a widely adopted strategy to improve the physicochemical properties of nanoparticles, enhancing their colloidal stability, reducing non-specific protein adsorption (opsonization), and prolonging their circulation time in the bloodstream.[1][2] This document provides detailed application notes and protocols for the surface modification of nanoparticles using a specific heterobifunctional PEG linker, Fmoc-NH-PEG6-CH2COOH.

This linker possesses two key functional groups: a carboxylic acid (-COOH) for covalent attachment to amine-functionalized nanoparticles and a fluorenylmethyloxycarbonyl (Fmoc) protected amine (-NH-Fmoc). The Fmoc protecting group is stable under acidic and neutral conditions but can be readily removed with a mild base to expose a primary amine.[3][4] This newly exposed amine serves as a versatile anchor point for the subsequent conjugation of various moieties, such as targeting ligands (peptides, antibodies), therapeutic agents, or imaging probes, through well-established amine-reactive chemistries. The six-unit PEG spacer provides a hydrophilic shield around the nanoparticle core, imparting the desirable "stealth" characteristics.[5]

Key Applications

  • Targeted Drug Delivery: The terminal amine, after deprotection, can be conjugated with targeting ligands (e.g., peptides, antibodies, aptamers) to direct the nanoparticle to specific cells or tissues, thereby enhancing therapeutic efficacy and reducing off-target effects.

  • Solid-Phase Peptide Synthesis (SPPS): The exposed amine serves as an initiation point for the stepwise synthesis of peptides directly on the nanoparticle surface, creating a multivalent display of bioactive peptides.

  • Bioimaging: Imaging agents can be attached to the PEG linker for in vitro and in vivo tracking of the nanoparticles.

  • Fundamental Research: Provides a versatile platform for studying nanoparticle-cell interactions by allowing for the controlled presentation of various biomolecules on the nanoparticle surface.

Experimental Protocols

Protocol 1: Conjugation of this compound to Amine-Functionalized Nanoparticles

This protocol describes the covalent attachment of the carboxyl group of the PEG linker to primary amines on the surface of nanoparticles using the well-established 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Materials:

  • Amine-functionalized nanoparticles (e.g., silica, iron oxide, or polymeric nanoparticles)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

  • Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 5.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M ethanolamine, pH 8.0

  • Washing Buffer: PBS with 0.05% Tween-20 (PBST)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction vessels and standard laboratory equipment (vortexer, centrifuge, etc.)

Procedure:

  • Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the Activation Buffer to a final concentration of 1-10 mg/mL. Sonicate briefly if necessary to ensure a homogenous suspension.

  • Activation of Carboxyl Groups:

    • Dissolve this compound in a minimal amount of DMF or DMSO before diluting in the Activation Buffer to the desired concentration (typically a 10-50 fold molar excess relative to the estimated surface amine groups on the nanoparticles).

    • In a separate tube, prepare a fresh solution of EDC (e.g., 10 mg/mL) and NHS (e.g., 15 mg/mL) in Activation Buffer.

    • Add the EDC and NHS solutions to the this compound solution. A typical molar ratio is PEG:EDC:NHS of 1:2:2.

    • Incubate the activation mixture for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to Nanoparticles:

    • Add the activated PEG linker solution to the nanoparticle suspension.

    • Incubate the reaction mixture for 2-4 hours at room temperature, or overnight at 4°C, with continuous gentle mixing (e.g., on a rotator or shaker).

  • Quenching and Washing:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM to deactivate any unreacted NHS-esters. Incubate for 30 minutes at room temperature.

    • Pellet the nanoparticles by centrifugation (the speed and time will depend on the nanoparticle size and density).

    • Remove the supernatant and resuspend the nanoparticle pellet in Washing Buffer.

    • Repeat the washing step (centrifugation and resuspension) at least three times to remove unreacted PEG linker and coupling reagents.

  • Final Resuspension: Resuspend the purified Fmoc-PEGylated nanoparticles in a suitable buffer for storage (e.g., PBS at 4°C).

Protocol 2: Fmoc Deprotection

This protocol describes the removal of the Fmoc protecting group to expose the primary amine on the nanoparticle surface.

Materials:

  • Fmoc-PEGylated nanoparticles

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Washing Solvents: DMF, isopropanol, PBS

  • Reaction vessels and centrifuge

Procedure:

  • Pellet the Fmoc-PEGylated nanoparticles by centrifugation and remove the supernatant.

  • Resuspend the nanoparticles in the Deprotection Solution.

  • Incubate for 20-30 minutes at room temperature with gentle mixing.

  • Pellet the nanoparticles by centrifugation and discard the supernatant containing the cleaved Fmoc-piperidine adduct.

  • Wash the nanoparticles sequentially with DMF (3 times), isopropanol (2 times), and finally PBS (3 times) to remove residual piperidine and DMF.

  • The resulting amine-functionalized PEGylated nanoparticles are now ready for subsequent conjugation reactions.

Protocol 3: Quantification of Surface Fmoc Groups

This protocol provides a method to quantify the amount of this compound successfully conjugated to the nanoparticle surface by measuring the absorbance of the cleaved Fmoc-piperidine adduct.

Materials:

  • Fmoc-PEGylated nanoparticles

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • DMF

  • UV-Vis Spectrophotometer and quartz cuvettes

Procedure:

  • Prepare a known concentration of the Fmoc-PEGylated nanoparticle suspension in a suitable solvent (e.g., DMF).

  • Add the Deprotection Solution to the nanoparticle suspension.

  • Incubate for 30 minutes at room temperature to ensure complete deprotection.

  • Pellet the nanoparticles by centrifugation.

  • Carefully collect the supernatant, which contains the dibenzofulvene-piperidine adduct.

  • Measure the absorbance of the supernatant at 301 nm using a UV-Vis spectrophotometer. Use 20% piperidine in DMF as a blank.

  • Calculate the concentration of the adduct using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of the dibenzofulvene-piperidine adduct (typically ~7800 M⁻¹cm⁻¹ at 301 nm in DMF), c is the concentration, and l is the path length of the cuvette (typically 1 cm).

  • The calculated concentration of the adduct is equivalent to the concentration of Fmoc groups, and thus the concentration of the conjugated PEG linkers on the nanoparticles.

Data Presentation

Table 1: Representative Characterization Data for Nanoparticle Surface Modification.

Stage of ModificationHydrodynamic Diameter (nm) (DLS)Zeta Potential (mV)Surface Ligand Density (molecules/nm²)
Amine-Functionalized Nanoparticles105 ± 5+35 ± 3N/A
After this compound Conjugation120 ± 7+5 ± 21.5 ± 0.3
After Fmoc Deprotection122 ± 8-15 ± 4N/A
After Peptide Conjugation (e.g., RGD)135 ± 10-25 ± 5N/A

Note: The data presented are hypothetical and for illustrative purposes. Actual values will vary depending on the nanoparticle type, size, and experimental conditions.

Table 2: Quantitative Analysis of Surface Fmoc Groups.

Nanoparticle BatchAbsorbance at 301 nmCalculated Fmoc Concentration (µmol/mg of NP)
Batch A0.450.58
Batch B0.520.67
Batch C0.480.62

Visualizations

G cluster_0 Preparation & Activation cluster_1 Conjugation & Purification cluster_2 Deprotection & Further Functionalization NP_amine Amine-Functionalized Nanoparticle Conjugation Conjugation Reaction NP_amine->Conjugation PEG_COOH This compound Activated_PEG Activated NHS-ester of PEG PEG_COOH->Activated_PEG Activation EDC_NHS EDC / NHS EDC_NHS->Activated_PEG Activated_PEG->Conjugation Quench Quenching Conjugation->Quench Wash Washing & Purification Quench->Wash Fmoc_NP Fmoc-PEG-Nanoparticle Wash->Fmoc_NP Deprotection Fmoc Deprotection (Piperidine) Fmoc_NP->Deprotection Amine_NP Amine-PEG-Nanoparticle Deprotection->Amine_NP Final_NP Functionalized Nanoparticle Amine_NP->Final_NP Further Conjugation Ligand Targeting Ligand / Drug / Peptide Ligand->Final_NP

Caption: Experimental workflow for nanoparticle surface modification.

G NP Nanoparticle Core Amine_NP Amine-Functionalized Nanoparticle NP->Amine_NP Surface Amination PEG Fmoc-NH-PEG6 -CH2COOH Fmoc_NP Fmoc-PEG Nanoparticle PEG->Fmoc_NP Amine_NP->Fmoc_NP EDC/NHS Coupling NH2_NP Amine-PEG Nanoparticle Fmoc_NP->NH2_NP Fmoc Deprotection Final_NP Targeted Nanoparticle NH2_NP->Final_NP Ligand Conjugation

Caption: Logical relationship of nanoparticle surface states.

References

Step-by-Step Guide for Fmoc-NH-PEG6-CH2COOH Conjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the conjugation of molecules using the heterobifunctional linker, Fmoc-NH-PEG6-CH2COOH. This linker is particularly valuable in bioconjugation, drug delivery, and peptide synthesis due to its versatile functionalities.[1][2] It features a fluorenylmethyloxycarbonyl (Fmoc)-protected amine and a terminal carboxylic acid, separated by a hydrophilic six-unit polyethylene glycol (PEG) spacer.[1][][4] The Fmoc group provides a stable protecting group that can be removed under basic conditions to reveal a primary amine, while the carboxylic acid can be activated to react with primary amines on a target molecule, such as a protein, peptide, or antibody, forming a stable amide bond.

Principle of the Reaction

The conjugation strategy involves a two-stage process:

  • Activation of the Carboxylic Acid and Amide Bond Formation: The terminal carboxylic acid of this compound is first activated using a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS). This forms a more stable, amine-reactive NHS ester. This activated linker is then reacted with a primary amine-containing molecule (e.g., lysine residues on a protein) to form a stable amide bond. Alternatively, HATU can be used as the coupling reagent, which can lead to faster reactions and less epimerization.

  • Fmoc-Deprotection (Optional): Following conjugation, the Fmoc protecting group can be removed to expose the terminal amine. This is typically achieved by treatment with a mild base, such as 20% piperidine in a suitable solvent like dimethylformamide (DMF). The newly exposed amine can then be used for further modifications or conjugations.

Data Presentation: Reaction Parameters

The following tables summarize key quantitative data and reaction parameters for the conjugation and deprotection steps. These values should be considered as starting points and may require optimization for specific applications.

Table 1: Carboxylic Acid Activation and Conjugation Parameters

ParameterEDC/NHS CouplingHATU Coupling
Molar Ratio (Linker:Target) 10:1 to 20:15:1 to 10:1
Molar Ratio (EDC:Linker) 1.2:1 to 1.5:1-
Molar Ratio (NHS:Linker) 1.2:1 to 1.5:1-
Molar Ratio (HATU:Linker) -1:1 to 1.2:1
Molar Ratio (Base:Linker) -2:1 (e.g., DIPEA)
Activation pH 4.5 - 6.0 (in MES buffer)7.0 - 8.0 (in DMF or DCM)
Conjugation pH 7.0 - 8.5 (in PBS or borate buffer)7.0 - 8.0 (in DMF or DCM)
Reaction Time (Activation) 15 - 30 minutes5 - 15 minutes
Reaction Time (Conjugation) 2 hours to overnight1 - 4 hours
Temperature Room Temperature or 4°CRoom Temperature
Typical Solvents Aqueous buffers (MES, PBS), DMF, DMSOAnhydrous DMF, DCM

Table 2: Fmoc-Deprotection Parameters

ParameterValue
Reagent 20% (v/v) Piperidine in DMF
Reaction Time 5 - 20 minutes
Temperature Room Temperature
Washing Solvent DMF

Experimental Protocols

Protocol 1: EDC/NHS-Mediated Conjugation to a Protein

This protocol describes the conjugation of the carboxylic acid of this compound to primary amines on a protein.

Materials and Reagents:

  • This compound

  • Protein of interest (in a suitable buffer without primary amines, e.g., PBS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification column (e.g., size-exclusion or ion-exchange chromatography)

Procedure:

  • Dissolve Reagents:

    • Dissolve this compound in the Activation Buffer to a final concentration of 10-20 mM.

    • Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer at a concentration 1.2-1.5 times the molar concentration of the PEG linker.

  • Activation of the PEG Linker:

    • Add the freshly prepared EDC and Sulfo-NHS solutions to the this compound solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to the Protein:

    • Immediately add the activated PEG linker solution to the protein solution. The molar ratio of the linker to the protein should typically be between 10:1 and 20:1, but may need optimization.

    • Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer if necessary.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Purify the PEGylated protein from excess reagents and unconjugated protein using a suitable chromatography method such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

Protocol 2: Fmoc-Deprotection of the Conjugate

This protocol describes the removal of the Fmoc protecting group from the conjugated molecule.

Materials and Reagents:

  • Fmoc-PEG6-conjugated molecule

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Washing Solvent: DMF

  • Purification system (e.g., dialysis or SEC)

Procedure:

  • Dissolve the Conjugate: Dissolve the purified Fmoc-PEG6-conjugated molecule in a minimal amount of DMF.

  • Deprotection Reaction:

    • Add the Deprotection Solution to the dissolved conjugate.

    • Incubate for 5-20 minutes at room temperature with gentle mixing.

  • Removal of Reagents:

    • Purify the deprotected conjugate to remove piperidine and the dibenzofulvene-piperidine adduct. This can be achieved by dialysis against a suitable buffer or by size-exclusion chromatography.

Characterization of the Conjugate

The success of the conjugation and deprotection can be assessed using various analytical techniques:

  • HPLC-MS: To confirm the increase in molecular weight corresponding to the addition of the PEG linker and to assess the purity of the conjugate.

  • NMR Spectroscopy: Can be used to characterize the structure of the PEG linker and to confirm its covalent attachment to the target molecule.

  • SDS-PAGE: A simple method to visualize the increase in molecular weight of a protein after PEGylation.

  • UV-Vis Spectroscopy: Can be used to quantify the extent of Fmoc deprotection by measuring the absorbance of the dibenzofulvene-piperidine adduct at around 301 nm.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Yield Inefficient activation of the carboxylic acid.Ensure the pH of the activation buffer is between 4.5 and 6.0. Use freshly prepared EDC and NHS solutions.
Hydrolysis of the NHS-ester.Perform the conjugation step immediately after the activation step.
Competing nucleophiles in the buffer.Use buffers that do not contain primary amines (e.g., Tris, glycine).
Precipitation of Protein Change in pH or addition of reagents causing aggregation.Ensure the protein is soluble and stable in the chosen reaction buffers. Consider reducing the concentration of EDC.
Incomplete Fmoc Deprotection Insufficient reaction time or reagent concentration.Increase the incubation time with the piperidine solution or use a fresh solution.
Side Reactions Reaction of EDC with other functional groups.Use a two-step protocol where the activated linker is purified before adding to the protein.

Visualizations

experimental_workflow cluster_activation Step 1: Activation & Conjugation cluster_deprotection Step 2: Fmoc Deprotection start Dissolve this compound in Activation Buffer add_edc_nhs Add fresh EDC and Sulfo-NHS start->add_edc_nhs activate Incubate for 15-30 min (Activation) add_edc_nhs->activate add_protein Add activated linker to protein solution (pH 7.2-7.5) activate->add_protein conjugate Incubate for 2h to overnight (Conjugation) add_protein->conjugate quench Quench reaction with Tris or Glycine conjugate->quench purify1 Purify conjugate (SEC or IEX) quench->purify1 dissolve_conjugate Dissolve purified conjugate in DMF purify1->dissolve_conjugate Proceed to Deprotection add_piperidine Add 20% Piperidine in DMF dissolve_conjugate->add_piperidine deprotect Incubate for 5-20 min add_piperidine->deprotect purify2 Purify deprotected conjugate (Dialysis or SEC) deprotect->purify2

Caption: Experimental workflow for this compound conjugation.

signaling_pathway cluster_reactants Reactants cluster_activation Activation cluster_conjugation Conjugation cluster_deprotection Deprotection linker This compound activated_linker Fmoc-NH-PEG6-CH2CO-NHS (Activated Linker) linker->activated_linker Activation protein Target Molecule (with -NH2 group) conjugate Fmoc-PEG6-Conjugate edc_nhs EDC / NHS activated_linker->conjugate Amide Bond Formation final_product H2N-PEG6-Conjugate conjugate->final_product Fmoc Removal piperidine Piperidine

Caption: Logical relationship of the conjugation reaction.

References

Application Notes: Fmoc-NH-PEG6-CH2COOH in Hydrogel Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembling peptide-based hydrogels are a class of biomaterials attracting significant attention for applications in tissue engineering, regenerative medicine, and controlled drug delivery.[1][2] These hydrogels are formed through the spontaneous organization of peptide building blocks into nanofibrous networks that entrap large amounts of water. The fluorenylmethyloxycarbonyl (Fmoc) moiety is a key driver of this self-assembly process, promoting π-π stacking interactions that, in concert with hydrogen bonding between peptide backbones, lead to the formation of stable, self-supporting hydrogel matrices.[3][4]

The molecule Fmoc-NH-PEG6-CH2COOH is a heterobifunctional linker consisting of an Fmoc-protected amine, a hydrophilic hexa(ethylene glycol) (PEG6) spacer, and a terminal carboxylic acid.[5] While not a primary hydrogelator on its own, this molecule is a valuable tool for modifying and functionalizing peptide-based hydrogels. By incorporating this linker into a self-assembling peptide sequence, researchers can introduce flexible, hydrophilic PEG chains into the hydrogel network. This "PEGylation" can be used to tune the hydrogel's physicochemical properties, including its mechanical stiffness, swelling behavior, and degradation profile, as well as to control the release kinetics of encapsulated therapeutics.

These application notes provide an overview of the role of this compound in developing advanced hydrogel systems and offer detailed protocols for its incorporation and the characterization of the resulting biomaterials.

Principle of Application: A Versatile Modifier for Peptide Hydrogels

The primary application of this compound in hydrogel formation is as a modifying agent for self-assembling peptides. The molecule can be covalently conjugated to a hydrogel-forming peptide sequence, such as Fmoc-diphenylalanine (Fmoc-FF) or other custom-designed peptides, to create a peptide-PEG conjugate. This conjugation is typically achieved through standard peptide coupling chemistries.

Key Features and Advantages of Incorporation:

  • Enhanced Hydrophilicity and Solubility: The PEG spacer increases the water solubility of hydrophobic peptide sequences, which can be beneficial during the formulation process.

  • Tunable Mechanical Properties: The incorporation of flexible PEG chains can alter the mechanical properties of the resulting hydrogel. The storage modulus (G'), a measure of stiffness, can be modulated by varying the concentration of the PEGylated peptide.

  • Controlled Drug Release: The modified nanofibrous network can be engineered to control the diffusion and release of encapsulated therapeutic molecules, from small drugs to larger biologics.

  • Improved Biocompatibility: PEG is well-known for its ability to reduce non-specific protein adsorption and minimize immune responses, potentially enhancing the in vivo performance of the hydrogel scaffold.

  • Functionalization Handle: The terminal carboxylic acid or the deprotected amine can serve as a point of attachment for other bioactive molecules, such as targeting ligands or growth factors.

The self-assembly process is driven by the Fmoc groups, which form a hydrophobic core through π-π stacking. The peptide backbones arrange into β-sheets stabilized by hydrogen bonds, creating the fibrillar structure of the hydrogel. The hydrophilic PEG chains are displayed on the surface of these nanofibers, interacting with the aqueous environment.

SelfAssembly A Fmoc-Peptide C Initial Aggregates (Hydrophobic Collapse) A->C B Fmoc-NH-PEG6-Peptide B->C D β-Sheet Formation (Hydrogen Bonding) C->D E π-π Stacking (Fmoc Groups) C->E F Nanofiber Formation D->F E->F G Hydrogel Network (Fiber Entanglement) F->G

Fig. 1: Self-assembly of Fmoc-peptide and Fmoc-PEG-peptide conjugates.

Experimental Protocols

Protocol 1: Synthesis of a PEGylated Self-Assembling Peptide

This protocol describes the conjugation of this compound to the N-terminus of a model dipeptide, Phenylalanine-Alanine (FA), following deprotection of the Fmoc group on the PEG linker.

Materials:

  • This compound

  • Phenylalanine-Alanine dipeptide (H-FA-OH)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Piperidine

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Deionized water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • Reaction vessel

  • Magnetic stirrer

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • Mass spectrometer for characterization

Procedure:

  • Fmoc Deprotection:

    • Dissolve this compound in a 20% solution of piperidine in DMF.

    • Stir the reaction mixture at room temperature for 1-2 hours to remove the Fmoc protecting group, yielding H2N-PEG6-CH2COOH.

    • Monitor the deprotection by TLC or HPLC.

    • Once complete, remove the solvent under vacuum. Wash the residue with cold diethyl ether and dry to obtain the deprotected linker.

  • Carboxyl Group Activation:

    • Dissolve the deprotected linker (H2N-PEG6-CH2COOH) in anhydrous DMF.

    • Add NHS (1.2 equivalents) and DCC (1.1 equivalents) to the solution.

    • Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 4-6 hours to form the NHS ester of the linker. A white precipitate of dicyclohexylurea (DCU) will form.

  • Conjugation to Peptide:

    • In a separate vessel, dissolve the dipeptide (H-FA-OH) in DMF.

    • Filter the activated linker solution to remove the DCU precipitate and add the filtrate to the dipeptide solution.

    • Adjust the pH of the reaction mixture to ~8.0 using a suitable non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).

    • Stir the reaction at room temperature overnight.

  • Purification and Characterization:

    • Remove the DMF under vacuum.

    • Re-dissolve the crude product in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the conjugate by preparative reverse-phase HPLC.

    • Collect the fractions containing the desired product and confirm its identity and purity using mass spectrometry and analytical HPLC.

    • Lyophilize the pure fractions to obtain the final peptide-PEG conjugate as a white powder.

Protocol 2: Hydrogel Formation using the pH Switch Method

This protocol describes the formation of a hydrogel from the synthesized PEGylated peptide.

Materials:

  • Lyophilized peptide-PEG conjugate

  • 0.1 M NaOH

  • 0.1 M HCl

  • Deionized water

  • Sterile vials

  • Vortex mixer

Procedure:

  • Weigh the desired amount of the peptide-PEG conjugate to achieve the target concentration (e.g., 0.5 - 2.0% w/v).

  • Add the appropriate volume of deionized water.

  • Slowly add 0.1 M NaOH dropwise while vortexing until the peptide is fully dissolved and the solution is clear (typically pH 10-11). Be mindful not to expose the peptide to high pH for extended periods to avoid hydrolysis.

  • Trigger gelation by carefully adding 0.1 M HCl dropwise to lower the pH to the desired final value (e.g., pH 7.4). Mix gently after each addition.

  • Allow the solution to stand at room temperature. Gelation should occur within minutes to hours, depending on the concentration and final pH.

  • Confirm hydrogel formation by inverting the vial; a stable gel will not flow.

HydrogelFormation Start Weigh Peptide-PEG Conjugate Dissolve Dissolve in DI Water Start->Dissolve Add_NaOH Add 0.1 M NaOH (to pH ~10-11) Dissolve->Add_NaOH Solution Clear Peptide Solution Add_NaOH->Solution Add_HCl Add 0.1 M HCl (to pH ~7.4) Solution->Add_HCl Incubate Incubate at RT Add_HCl->Incubate Invert Invert Vial Test Incubate->Invert Result Stable Hydrogel Invert->Result Pass NoGel No Gel Invert->NoGel Fail

Fig. 2: Workflow for hydrogel formation via the pH switch method.
Protocol 3: Characterization of Hydrogel Mechanical Properties by Rheology

Equipment:

  • Rheometer with a parallel plate or cone-plate geometry

Procedure:

  • Prepare the hydrogel directly on the rheometer's lower plate or carefully transfer the pre-formed gel.

  • Lower the upper geometry to the desired gap size (e.g., 0.5 mm) and trim any excess hydrogel.

  • Equilibrate the sample at the desired temperature (e.g., 25°C or 37°C) for 10-15 minutes.

  • Strain Sweep: Perform a strain sweep (e.g., 0.01 - 100% strain at a constant frequency of 1 Hz) to determine the linear viscoelastic region (LVER), where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.

  • Frequency Sweep: Perform a frequency sweep (e.g., 0.1 - 100 rad/s) at a constant strain within the LVER. In a typical hydrogel, G' will be significantly higher than G'' and both will be largely independent of frequency.

  • Time Sweep: To monitor gel formation in situ, perform a time sweep at a constant strain and frequency immediately after inducing gelation. This will show the evolution of G' and G'' as the gel network forms.

Protocol 4: In Vitro Drug Release Study

Materials:

  • Drug-loaded hydrogel (prepared by adding the drug during the hydrogel formation step)

  • Release buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Dialysis membrane tubing (with appropriate molecular weight cut-off)

  • Shaking incubator

  • Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Accurately weigh a known amount of the drug-loaded hydrogel and place it inside a dialysis bag.

  • Seal the dialysis bag and immerse it in a known volume of release buffer.

  • Place the setup in a shaking incubator at 37°C.

  • At predetermined time points, withdraw a small aliquot of the release buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method.

  • Calculate the cumulative percentage of drug released over time.

Data Presentation

The following tables summarize key quantitative data for Fmoc-peptide and hybrid PEG-peptide hydrogels based on literature values. These can serve as a reference for expected outcomes when using this compound as a modifying agent.

Table 1: Mechanical Properties of Fmoc-Peptide and Hybrid Hydrogels

Hydrogel CompositionConcentration (wt%)Storage Modulus (G') (Pa)Tan δ (G''/G')Reference
Fmoc-FF0.5~780< 0.1
Fmoc-FF/PEGDA (1/1 mol/mol)0.5~2000~0.1
Fmoc-FF/PEGDA (1/10 mol/mol)0.5~4300~0.1
P1 Peptide2.0~620~0.1
P1-PEG Conjugate2.0>1000< 0.1

Note: PEGDA is a diacrylate derivative of PEG used to form hybrid hydrogels. P1 is a lysine-containing self-assembling peptide.

Table 2: Stability of Hybrid Fmoc-FF/PEGDA Hydrogels in Ringer's Solution

Fmoc-FF/PEGDA Ratio (mol/mol)Weight Loss (ΔW) after 24h (%)Reference
Pure Fmoc-FF27.4
1/119.8
1/217.5
1/516.2
1/1014.8

Note: The stability of hybrid hydrogels improves with an increasing percentage of the polymer component.

Conclusion

This compound is a versatile building block for the development of advanced, functional hydrogels. Its incorporation into self-assembling peptide systems allows for the precise tuning of mechanical properties, enhancement of stability, and control over drug release kinetics. The protocols provided herein offer a framework for the synthesis, formulation, and characterization of these promising biomaterials for a wide range of applications in the biomedical field.

References

Application Notes and Protocols: Fmoc-NH-PEG6-CH2COOH in Diagnostic Probe Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-NH-PEG6-CH2COOH is a versatile heterobifunctional linker widely employed in the development of targeted diagnostic probes. Its structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid connected by a six-unit polyethylene glycol (PEG) spacer, offers several advantages for probe design. The hydrophilic PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugate, while the orthogonal protecting groups allow for sequential, controlled conjugation of targeting moieties and diagnostic labels.[1][2][3] These probes are instrumental in various diagnostic applications, including fluorescence imaging and Positron Emission Tomography (PET).

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of peptide-based diagnostic probes, with a focus on targeting the integrin signaling pathway.

Key Features and Applications

This compound is a valuable tool in diagnostic probe development due to its unique properties:

  • Enhanced Solubility and Biocompatibility: The hydrophilic PEG6 spacer improves the aqueous solubility of the probe, which is crucial for in vivo applications.[1]

  • Reduced Steric Hindrance: The flexible PEG linker provides spatial separation between the targeting molecule and the diagnostic agent, minimizing potential interference with binding or signal generation.

  • Compatibility with Solid-Phase Peptide Synthesis (SPPS): The Fmoc protecting group is compatible with standard Fmoc-based SPPS protocols, allowing for the seamless incorporation of the linker into a peptide sequence.[4]

  • Versatile Conjugation Chemistry: The free carboxylic acid can be activated to react with primary amines, while the Fmoc-protected amine can be deprotected to react with various functional groups, enabling the attachment of a wide range of targeting ligands and diagnostic labels.

Applications of probes developed using this linker include:

  • Targeted Cancer Imaging: Conjugation to peptides or antibodies that target tumor-specific receptors enables the visualization of cancerous tissues.

  • PET Imaging: Incorporation of chelating agents allows for the complexation of radioisotopes for PET imaging.

  • Fluorescence Microscopy and In Vivo Imaging: Attachment of fluorescent dyes facilitates the study of biological processes at the cellular and whole-body level.

Data Presentation: Performance of PEGylated Probes

The length of the PEG linker can significantly impact the in vivo performance of a diagnostic probe. The following tables summarize quantitative data on the binding affinity and in vivo tumor uptake of probes with varying PEG linkers.

RGD Peptide AnalogLinkerTargetBinding Affinity (IC50, nM)Reference
HYNIC-G3-monomerGlycine (short)Integrin αvβ3358 ± 8
HYNIC-PEG4-monomerPEG4Integrin αvβ3452 ± 11
HYNIC-dimer-Integrin αvβ3112 ± 21
HYNIC-PEG4-dimerPEG4Integrin αvβ384 ± 7
HYNIC-2PEG4-dimer2x PEG4Integrin αvβ352 ± 7
NOTA-2PEG4-dimer2x PEG4Integrin αvβ354 ± 2
DOTA-3PEG4-dimer3x PEG4Integrin αvβ362 ± 6

Table 1: Comparative Binding Affinities of RGD Peptide Analogs with Different Linkers.

RadiotracerTumor Uptake (%ID/g at 1h p.i.)Tumor-to-Blood Ratio (at 1h p.i.)Reference
[68Ga]DOTA-RGD2.9 ± 0.3~3
[111In]DOTA-RGD1.9 ± 0.3>5
[18F]Galacto-RGD1.6 ± 0.2>10

Table 2: In Vivo Tumor Uptake and Tumor-to-Blood Ratios of Different RGD-based Radiotracers.

Signaling Pathway: Integrin Signaling

Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion. Upon ligand binding, such as the Arg-Gly-Asp (RGD) sequence, integrins cluster and activate downstream signaling cascades that regulate cell survival, proliferation, migration, and cytoskeletal organization. Probes targeting integrins are valuable for imaging tumors and angiogenesis, where integrin expression is often upregulated.

G cluster_membrane Cell Membrane Integrin Integrin Receptor (αvβ3) FAK Focal Adhesion Kinase (FAK) Integrin->FAK Recruits & Activates ECM Extracellular Matrix (e.g., Fibronectin with RGD) ECM->Integrin Binds Src Src Kinase FAK->Src Activates PI3K PI3K FAK->PI3K Activates MAPK MAPK/ERK Pathway FAK->MAPK RhoGTPases Rho GTPases (Rac, Rho, Cdc42) FAK->RhoGTPases Src->FAK Src->RhoGTPases Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation Cytoskeleton Actin Cytoskeleton Rearrangement RhoGTPases->Cytoskeleton Migration Cell Migration & Invasion Cytoskeleton->Migration RGD_Probe RGD-PEG6-Probe RGD_Probe->Integrin Binds

Caption: Integrin signaling pathway activated by RGD binding.

Experimental Protocols

The following protocols provide a comprehensive workflow for the synthesis of a targeted diagnostic probe using this compound. This example details the synthesis of a fluorescently labeled cyclic RGD peptide probe for targeting integrin αvβ3.

I. Synthesis of a c(RGDfK) Peptide with this compound Linker

This protocol describes the manual solid-phase peptide synthesis of a cyclic RGD peptide with the PEG linker attached to the lysine side chain.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Phe-OH, Fmoc-Lys(Dde)-OH)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Hydrazine monohydrate

Protocol:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • First Amino Acid Coupling (Fmoc-Lys(Dde)-OH):

    • Dissolve Fmoc-Lys(Dde)-OH (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.

    • Add the coupling solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Peptide Chain Elongation: Repeat the Fmoc deprotection and coupling steps for the remaining amino acids in the sequence (Fmoc-Phe-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH).

  • On-Resin Cyclization:

    • After coupling the final amino acid, perform a final Fmoc deprotection.

    • To cyclize the peptide, use a suitable coupling reagent like HATU or HBTU in the presence of a base such as DIPEA in DMF. Allow the reaction to proceed for 4-6 hours.

  • Dde Deprotection: Remove the Dde protecting group from the lysine side chain by treating the resin with 2% hydrazine monohydrate in DMF (3 x 10 minutes). Wash the resin with DMF.

  • This compound Coupling:

    • Activate the carboxylic acid of this compound (3 eq.) with DIC (3 eq.) and Oxyma Pure (3 eq.) in DMF.

    • Add the activated linker to the resin and shake for 4 hours.

    • Wash the resin with DMF and DCM.

G Resin Rink Amide Resin AA1 Couple Fmoc-Lys(Dde)-OH Resin->AA1 Elongate Elongate Peptide Chain (Phe, Asp, Gly, Arg) AA1->Elongate Cyclize On-Resin Cyclization Elongate->Cyclize Dde_deprotect Dde Deprotection Cyclize->Dde_deprotect PEG_couple Couple this compound Dde_deprotect->PEG_couple Final_product Resin-Bound c(RGDfK)-PEG6-NH-Fmoc PEG_couple->Final_product

Caption: Workflow for the synthesis of the peptide-linker conjugate.

II. Conjugation of a Fluorescent Dye

This protocol describes the on-resin conjugation of a fluorescent dye, such as fluorescein isothiocyanate (FITC), to the deprotected amine of the PEG linker.

Materials:

  • Resin-bound c(RGDfK)-PEG6-NH-Fmoc

  • Piperidine in DMF (20%)

  • Fluorescein isothiocyanate (FITC)

  • N,N-Diisopropylethylamine (DIPEA)

  • DMF

Protocol:

  • Fmoc Deprotection of PEG Linker: Remove the Fmoc group from the PEG linker by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Dye Conjugation:

    • Dissolve FITC (5 eq.) and DIPEA (10 eq.) in DMF.

    • Add the solution to the resin and shake in the dark for 4-6 hours.

    • Wash the resin with DMF and DCM until the washings are colorless.

III. Cleavage and Purification of the Probe

This protocol describes the final cleavage of the probe from the solid support and its subsequent purification.

Materials:

  • Resin-bound fluorescent probe

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

  • Cold diethyl ether

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Reversed-phase HPLC system

Protocol:

  • Cleavage: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding cold diethyl ether.

  • Purification:

    • Centrifuge to pellet the crude peptide and wash with cold diethyl ether.

    • Dissolve the crude peptide in a minimal amount of water/acetonitrile.

    • Purify the probe using reversed-phase HPLC.

  • Lyophilization: Lyophilize the pure fractions to obtain the final fluorescent probe as a powder.

IV. Synthesis of a PET Probe with a 68Ga-DOTA Chelator

For PET probe synthesis, a chelator such as DOTA-NHS ester would be conjugated to the deprotected amine of the PEG linker, followed by radiolabeling.

Protocol Outline:

  • Chelator Conjugation: After Fmoc deprotection of the PEG linker on the resin, react with DOTA-NHS ester in DMF with DIPEA.

  • Cleavage and Purification: Cleave the DOTA-peptide conjugate from the resin and purify by HPLC as described above.

  • Radiolabeling with 68Ga:

    • Elute 68Ga from a 68Ge/68Ga generator.

    • Incubate the purified DOTA-peptide with the 68Ga eluate in a suitable buffer (e.g., sodium acetate, pH 4-5) at 95°C for 5-10 minutes.

    • Purify the radiolabeled probe using a C18 Sep-Pak cartridge.

Conclusion

This compound is a highly effective and versatile linker for the development of targeted diagnostic probes. Its favorable properties, including enhanced solubility and compatibility with standard synthetic methodologies, make it an ideal choice for researchers in drug development and molecular imaging. The protocols provided herein offer a comprehensive guide for the synthesis of peptide-based probes, enabling the creation of powerful tools for the diagnosis and study of various diseases.

References

Application Notes and Protocols for Site-Specific Protein Modification using Fmoc-NH-PEG6-CH2COOH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-NH-PEG6-CH2COOH is a versatile, heterobifunctional linker designed for the site-specific modification of proteins, peptides, and other biomolecules. This linker features a fluorenylmethyloxycarbonyl (Fmoc)-protected amine and a terminal carboxylic acid, separated by a hydrophilic hexaethylene glycol (PEG6) spacer. This distinct structure offers a strategic advantage in bioconjugation by enabling a two-step modification process. The Fmoc group provides a stable protecting group for the amine, which can be selectively removed under basic conditions. The terminal carboxylic acid can be activated to react with primary amines, such as the ε-amino group of lysine residues or the N-terminus of a protein, to form a stable amide bond.

The PEG6 spacer enhances the solubility of the linker and the resulting conjugate in aqueous buffers, and its flexibility can help to preserve the biological activity of the modified protein by providing distance between the protein and the conjugated molecule. These characteristics make this compound an ideal tool for a variety of applications, including the development of antibody-drug conjugates (ADCs), the creation of PROTACs (PROteolysis TArgeting Chimeras), and the PEGylation of therapeutic proteins to improve their pharmacokinetic profiles.

Product Information

PropertyValue
Full Chemical Name 20-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,6,9,12,15,18-hexaoxaicosanoic acid
Molecular Formula C29H39NO10
Molecular Weight 561.62 g/mol
CAS Number 437655-96-4
Appearance Colorless to light yellow viscous liquid
Purity ≥95%
Storage Store at -20°C, keep dry and avoid sunlight

Applications

  • Site-Specific PEGylation: The introduction of a PEG spacer can enhance the solubility, stability, and circulation half-life of therapeutic proteins.[1][2]

  • Antibody-Drug Conjugates (ADCs): This linker can be used to attach cytotoxic drugs to antibodies, enabling targeted delivery to cancer cells.

  • PROTACs: this compound can serve as a linker to connect a target-binding ligand and an E3 ligase-binding ligand in a PROTAC molecule.

  • Peptide Modification: The linker can be incorporated into peptides during solid-phase peptide synthesis (SPPS) to introduce a PEG spacer and a reactive handle for further conjugation.[3]

  • Surface Modification: Immobilization of proteins or other biomolecules to surfaces for diagnostic or research applications.

Key Experimental Workflows

G cluster_0 Two-Step Conjugation Strategy A Start with this compound B Step 1: Fmoc Deprotection (e.g., 20% Piperidine in DMF) A->B C Intermediate: NH2-PEG6-CH2COOH B->C D Step 2: EDC/NHS Activation of Carboxylic Acid C->D E Activated Linker: NH2-PEG6-CH2CO-NHS D->E G Conjugation Reaction E->G F Target Protein (with primary amines, e.g., Lys) F->G H Purification (e.g., SEC, IEX) G->H I Characterization (e.g., MS, SDS-PAGE) H->I J Site-Specifically Modified Protein I->J

Figure 1. Two-step conjugation workflow.

Experimental Protocols

Protocol 1: Fmoc Deprotection of this compound in Solution

This protocol describes the removal of the Fmoc protecting group from the amine terminus of the linker in a solution phase.

Materials:

  • This compound

  • Dimethylformamide (DMF), anhydrous

  • Piperidine

  • Diethyl ether, cold

  • Argon or Nitrogen gas

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen). A typical concentration is 10-50 mg/mL.

  • Add piperidine to the solution to a final concentration of 20% (v/v).

  • Stir the reaction mixture at room temperature for 1-2 hours. The progress of the deprotection can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Once the reaction is complete, concentrate the solution under reduced pressure using a rotary evaporator to remove most of the DMF and piperidine.

  • Precipitate the deprotected product, NH2-PEG6-CH2COOH, by adding the concentrated reaction mixture dropwise to a stirred solution of cold diethyl ether.

  • A white precipitate should form. Collect the precipitate by centrifugation or filtration.

  • Wash the precipitate with cold diethyl ether two to three times to remove any residual piperidine and dibenzofulvene-piperidine adduct.

  • Dry the final product under a stream of nitrogen or in a vacuum desiccator.

  • Confirm the identity and purity of the deprotected linker by mass spectrometry and NMR.

Protocol 2: Site-Specific Protein Conjugation via EDC/NHS Chemistry

This protocol details the activation of the carboxylic acid terminus of the deprotected linker (NH2-PEG6-CH2COOH) and its subsequent conjugation to primary amines on a target protein.

Materials:

  • NH2-PEG6-CH2COOH (from Protocol 1)

  • Target protein with accessible primary amines (e.g., lysine residues)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Desalting column or dialysis system for purification

  • Analytical instruments for characterization (e.g., SDS-PAGE, mass spectrometer)

Procedure:

Part A: Activation of NH2-PEG6-CH2COOH

  • Equilibrate EDC and NHS/sulfo-NHS to room temperature before opening.

  • Dissolve NH2-PEG6-CH2COOH in Activation Buffer to a desired concentration (e.g., 10 mM).

  • Immediately before activation, prepare fresh stock solutions of EDC and NHS/sulfo-NHS in Activation Buffer or anhydrous DMSO.

  • Add a 2- to 10-fold molar excess of EDC and NHS/sulfo-NHS to the linker solution.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

Part B: Conjugation to the Target Protein

  • Prepare the target protein in the Coupling Buffer. The protein concentration will depend on the specific protein and should be optimized.

  • Immediately after activation, add the activated linker solution to the protein solution. The molar ratio of the linker to the protein should be optimized for the desired degree of labeling. A starting point is a 10- to 20-fold molar excess of the linker.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for an additional 30 minutes at room temperature.

Part C: Purification and Characterization of the Conjugate

  • Purify the PEGylated protein from unreacted linker and byproducts using a desalting column, dialysis, size-exclusion chromatography (SEC), or ion-exchange chromatography (IEX).

  • Characterize the purified conjugate to determine the degree of PEGylation and confirm the site of modification.

    • SDS-PAGE: A shift in the molecular weight of the protein will indicate successful conjugation.

    • Mass Spectrometry (MALDI-TOF or ESI-MS): Provides the precise molecular weight of the conjugate, allowing for the determination of the number of attached PEG linkers.

    • Peptide Mapping (LC-MS/MS): After enzymatic digestion of the conjugate, this technique can identify the specific amino acid residues that have been modified.

G cluster_0 Protein Conjugation Workflow A Deprotected Linker (NH2-PEG6-CH2COOH) B EDC/NHS Activation in Activation Buffer (pH 6.0) A->B C Activated NHS-Ester Linker B->C E Conjugation Reaction (2h at RT or O/N at 4°C) C->E D Target Protein in Coupling Buffer (pH 7.2-8.0) D->E F Quenching (e.g., Tris or Glycine) E->F G Purification (SEC or IEX) F->G H Characterization (SDS-PAGE, Mass Spec) G->H I Purified and Characterized PEGylated Protein H->I

Figure 2. Detailed protein conjugation workflow.

Data Presentation

Table 1: Physicochemical Properties of this compound

ParameterValueReference
Molecular Weight561.62--INVALID-LINK--
Purity≥95%--INVALID-LINK--
SolubilitySoluble in DMF, DMSO, and aqueous buffers--INVALID-LINK--
Storage Temperature-20°C--INVALID-LINK--

Table 2: Recommended Molar Ratios for EDC/NHS Activation and Protein Conjugation

ReagentMolar Ratio (Reagent:Linker or Linker:Protein)Purpose
EDC2:1 to 10:1Activation of the carboxyl group.
NHS/sulfo-NHS2:1 to 10:1Stabilization of the activated intermediate.
Linker:Protein10:1 to 50:1To achieve a sufficient degree of labeling. The optimal ratio should be determined empirically.

Table 3: Comparison of Linkage Stability (General Data)

Linkage TypeHydrolytic Stability (t1/2 at pH 7.4, 37°C)Enzymatic Stability
Amide (formed by this linker) Very High (> 1 year) Generally High
EsterLow to Moderate (hours to days)Susceptible to esterases
ThioetherHighGenerally High

Note: Data in Table 3 is generalized for the linkage type and not specific to this compound conjugates.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Conjugation Efficiency - Inactive EDC/NHS reagents- Hydrolysis of the NHS-ester intermediate- Incorrect buffer pH- Use fresh, properly stored reagents.- Perform the conjugation step immediately after activation.- Ensure Activation Buffer is pH 6.0 and Coupling Buffer is pH 7.2-8.0.
Protein Aggregation - High degree of labeling- Hydrophobic interactions- Reduce the molar ratio of the linker to the protein.- Include additives like arginine or Tween-20 in the buffer.
Incomplete Fmoc Deprotection - Insufficient piperidine concentration or reaction time- Ensure a 20% piperidine concentration and allow for adequate reaction time (monitor by TLC or LC-MS).

Conclusion

This compound is a valuable tool for the site-specific modification of proteins and peptides. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this linker in their bioconjugation strategies. By carefully controlling the reaction conditions, highly pure and well-characterized protein conjugates can be produced for a wide range of therapeutic and research applications.

References

Application Notes and Protocols for Incorporating Fmoc-NH-PEG6-CH2COOH into Complex Biomolecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-NH-PEG6-CH2COOH is a versatile, heterobifunctional linker molecule widely employed in the synthesis and modification of complex biomolecules.[1][2] Its structure features a fluorenylmethyloxycarbonyl (Fmoc) protected amine at one terminus and a carboxylic acid at the other, separated by a six-unit polyethylene glycol (PEG) spacer.[1][2] This unique architecture offers several advantages in bioconjugation and drug delivery research.[1]

The Fmoc protecting group provides an orthogonal handle for sequential synthesis, as it is stable under acidic conditions but readily removed with a mild base, such as piperidine. The terminal carboxylic acid can be activated to react with primary amines, forming stable amide bonds. The hydrophilic PEG6 spacer enhances the solubility and stability of the resulting biomolecules in aqueous media and can reduce non-specific interactions. These properties make this compound an ideal choice for applications in peptide synthesis, the development of antibody-drug conjugates (ADCs), and the creation of targeted drug delivery systems.

Key Applications

  • Solid-Phase Peptide Synthesis (SPPS): The linker can be incorporated into a peptide sequence during Fmoc-based SPPS to introduce a flexible, hydrophilic spacer.

  • Bioconjugation: It serves as a bridge to covalently link two different molecules, such as a protein and a small molecule drug or a labeling agent.

  • Antibody-Drug Conjugates (ADCs): In ADC development, this linker can be used to attach a cytotoxic payload to a monoclonal antibody, with the PEG spacer improving the pharmacokinetic properties of the conjugate.

  • Drug Delivery: The enhanced solubility and stability conferred by the PEG chain are beneficial for the formulation and delivery of therapeutic molecules.

  • PROTACs: This linker can also be utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Quantitative Data Summary

ParameterNo PEG Linker (HM)4 kDa PEG Linker (HP4KM)10 kDa PEG Linker (HP10KM)Reference
Receptor Binding Affinity (EC50, pM) 98.5161.7250.7
In Vitro Cytotoxicity Reduction 1-fold4.5-fold22-fold
Blood Circulation Half-Life (minutes) 19.649.2219.0
Half-Life Extension 1-fold2.5-fold11.2-fold

Note: The data above is for affibody-drug conjugates using 4 kDa and 10 kDa PEG linkers. While not specific to the shorter PEG6 linker, it illustrates the general trend of PEG linkers in modulating the pharmacokinetic and pharmacodynamic properties of biomolecule conjugates. The purity of the this compound reagent itself is typically ≥95%.

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual incorporation of the linker into a peptide chain on a solid support using standard Fmoc-SPPS chemistry.

Workflow for Incorporating the Linker into a Peptide

A Start with peptide-resin with N-terminal Fmoc group B Fmoc Deprotection: Treat with 20% piperidine in DMF A->B Deprotection C Wash resin with DMF B->C Wash D Couple this compound: Activate with HATU/DIPEA in DMF C->D Coupling E Wash resin with DMF D->E Wash F Continue with subsequent amino acid couplings or final cleavage E->F Next Step

Caption: Workflow for incorporating the linker into a peptide.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Coupling Reagent: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Washing Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)

  • Solid-phase peptide synthesis vessel

  • Shaker or bubbler for agitation

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF from the resin.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate the mixture for 5-10 minutes at room temperature.

    • Drain the deprotection solution.

    • Repeat the treatment with fresh deprotection solution for another 5-10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times), followed by DCM and IPA to remove residual piperidine.

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and HATU (3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the solution to activate the carboxylic acid. Allow the activation to proceed for 1-2 minutes.

    • Add the activated linker solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature. The completion of the reaction can be monitored using a qualitative ninhydrin (Kaiser) test.

  • Washing:

    • Drain the coupling solution from the resin.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Continuation of Synthesis: The peptide-resin with the incorporated linker is now ready for the next deprotection and coupling cycle to add the subsequent amino acid, or for final cleavage and purification if the linker is at the N-terminus.

Protocol 2: Conjugation of a Biomolecule to a Drug via this compound Linker

This protocol describes a two-step process for conjugating a biomolecule containing a primary amine (e.g., an antibody) to a drug molecule that has been pre-functionalized with the deprotected linker.

Workflow for Biomolecule-Drug Conjugation

cluster_0 Step 1: Linker-Drug Preparation cluster_1 Step 2: Biomolecule Conjugation A This compound B Couple to Amine-containing Drug A->B C Fmoc-NH-PEG6-Drug Conjugate B->C D Fmoc Deprotection (20% piperidine/DMF) C->D E H2N-PEG6-Drug Conjugate D->E G Activate Carboxyl Group of H2N-PEG6-Drug with EDC/NHS F Biomolecule (e.g., Antibody) H Conjugate to Biomolecule F->H G->H I Biomolecule-PEG6-Drug Conjugate H->I

Caption: Workflow for biomolecule-drug conjugation.

Materials:

  • Biomolecule with available primary amines (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.2-7.5)

  • Drug molecule pre-conjugated to the deprotected H2N-PEG6-CH2COOH linker

  • Activation Reagents:

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

  • Solvents: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for the linker-drug conjugation; aqueous buffers for the biomolecule conjugation.

  • Buffers:

    • Activation Buffer: MES buffer (pH 5-6)

    • Conjugation Buffer: PBS (pH 7.2-7.5)

    • Quenching Buffer: 1M Tris-HCl (pH 8.0) or hydroxylamine

  • Desalting column or size-exclusion chromatography (SEC) system for purification

Procedure:

Part A: Preparation of Amine-Reactive Drug-Linker

  • Fmoc Deprotection of Linker-Drug: If starting with the Fmoc-protected linker-drug conjugate, deprotect the Fmoc group by treating with 20% piperidine in DMF for 30 minutes, followed by purification to obtain the H2N-PEG6-Drug conjugate.

  • Activation of Carboxylic Acid:

    • Dissolve the H2N-PEG6-Drug conjugate in an appropriate anhydrous solvent (e.g., DMF or DMSO).

    • For aqueous reactions, dissolve the conjugate in Activation Buffer (MES, pH 5-6).

    • Add EDC (e.g., 2 mM final concentration) and NHS or Sulfo-NHS (e.g., 5 mM final concentration).

    • Incubate for 15-30 minutes at room temperature to form the amine-reactive NHS ester.

Part B: Conjugation to Biomolecule

  • Biomolecule Preparation: Prepare the biomolecule (e.g., antibody) in the Conjugation Buffer (PBS, pH 7.2-7.5).

  • Conjugation Reaction:

    • Add the activated drug-linker solution to the biomolecule solution. The molar ratio of linker to biomolecule should be optimized for the desired drug-to-antibody ratio (DAR).

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add Quenching Buffer (e.g., Tris-HCl to a final concentration of 50-100 mM) to stop the reaction by consuming any unreacted NHS esters. Incubate for 15-30 minutes.

  • Purification: Purify the resulting biomolecule-drug conjugate using a desalting column or size-exclusion chromatography (SEC) to remove excess drug-linker and other reagents.

Characterization of Conjugated Biomolecules

The successful incorporation of the this compound linker and subsequent conjugation should be confirmed using appropriate analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is used to assess the purity of the final conjugate and to separate the conjugated species from unconjugated biomolecule and excess reagents. The purity of peptides is typically determined by integrating the peak areas from the HPLC chromatogram.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) is used to confirm the molecular weight of the final conjugate, thereby verifying the successful attachment of the linker and any subsequent molecules.

  • UV-Vis Spectroscopy: For ADCs, UV-Vis spectroscopy can be used to determine the drug-to-antibody ratio (DAR) by measuring the absorbance at wavelengths specific to the antibody and the drug.

  • Size-Exclusion Chromatography (SEC): SEC is useful for analyzing the aggregation state of the final conjugate and for purification.

Conclusion

This compound is a valuable tool for researchers in the fields of peptide chemistry, drug delivery, and bioconjugation. Its heterobifunctional nature, combined with the beneficial properties of the PEG spacer, allows for the controlled and efficient synthesis of complex biomolecules with enhanced properties. The protocols and data presented here provide a comprehensive guide for the successful incorporation of this linker into your research and development workflows.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling of Fmoc-NH-PEG6-CH2COOH in SPPS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively utilize Fmoc-NH-PEG6-CH2COOH in Solid-Phase Peptide Synthesis (SPPS). Here, you will find answers to frequently asked questions and detailed troubleshooting guides to overcome common challenges encountered during the coupling of this hydrophilic linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in SPPS?

This compound is a heterobifunctional linker molecule commonly used in SPPS.[1] It consists of a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a six-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. The Fmoc group provides a base-labile protecting group for the amine, allowing for its selective deprotection during the step-wise assembly of peptides on a solid support. The PEG spacer is hydrophilic and flexible, which can improve the solubility and pharmacokinetic properties of the final peptide conjugate.[2] The terminal carboxylic acid allows for the coupling of the linker to the free amine of a resin-bound peptide or another molecule. Its primary applications include the introduction of a hydrophilic spacer in peptides, PEGylation of peptides and proteins, and the creation of bioconjugates.[1]

Q2: What are the main challenges when coupling this compound in SPPS?

The primary challenges associated with the coupling of this compound include:

  • Steric Hindrance: The bulky nature of the PEG chain can sometimes lead to steric hindrance, making it difficult for the activated carboxylic acid to access the free amine on the growing peptide chain, potentially leading to incomplete coupling.

  • Aggregation: While the PEG linker itself is designed to improve solubility, the growing peptide chain it is being coupled to may be prone to aggregation, especially for hydrophobic sequences. This can reduce the accessibility of reactive sites.

  • Inefficient Activation: The carboxylic acid of the PEG linker requires efficient activation to ensure a high coupling yield. The choice of coupling reagent is therefore critical.

Q3: Which coupling reagents are recommended for this compound?

For sterically hindered couplings, uronium/aminium-based reagents are generally recommended. Reagents such as HATU, HBTU, and HCTU are known to be highly efficient and can overcome the challenges posed by bulky amino acids or linkers.[3] Carbodiimide-based reagents like DIC, when used in combination with an additive such as HOBt or Oxyma, can also be effective, but may require longer reaction times.

Q4: Is a double coupling strategy necessary for this linker?

A double coupling strategy can be beneficial, particularly when coupling to a sterically hindered amino acid or a sequence known to be "difficult." Monitoring the completion of the first coupling using a qualitative test like the Kaiser test is recommended. If the test is positive (indicating free amines), a second coupling is advisable to ensure a high yield of the desired product.

Q5: How does the choice of resin affect the coupling efficiency?

The choice of resin can influence the coupling efficiency through its swelling properties and loading capacity. A resin with good swelling characteristics in the chosen solvent will ensure that the reactive sites are accessible. For potentially difficult couplings involving bulky linkers like this compound, a resin with a lower loading capacity may be advantageous to reduce steric hindrance between growing peptide chains.[4] Resins with a hydrophilic character, such as PEG-based resins (e.g., TentaGel), can also help to mitigate on-resin aggregation.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the coupling of this compound.

Problem 1: Low Coupling Efficiency (Positive Kaiser Test after Coupling)

Possible Causes:

  • Inefficient Activation: The coupling reagent may not be sufficiently reactive to overcome the steric hindrance of the PEG linker.

  • Steric Hindrance: The bulky nature of the PEG linker and/or the surrounding amino acids is impeding the reaction.

  • Peptide Aggregation: The peptide-resin is aggregated, preventing access to the free amine.

  • Suboptimal Reagent Concentration or Reaction Time: The amount of reagents or the coupling time may be insufficient.

Solutions:

Solution Detailed Recommendation
Optimize Coupling Reagent Switch to a more powerful activating agent such as HATU or HCTU. These reagents are known to be more effective for sterically hindered couplings.
Increase Reagent Equivalents Increase the equivalents of the this compound and coupling reagents from the standard 3-5 equivalents to 5-10 equivalents relative to the resin loading.
Extend Coupling Time Increase the coupling time from the standard 1-2 hours to 4 hours, or even overnight for particularly difficult sequences.
Perform a Double Coupling After the initial coupling, wash the resin and perform a second coupling with a fresh solution of activated this compound.
Elevate Reaction Temperature Gently heating the reaction vessel to 30-40°C can help to overcome steric hindrance and disrupt aggregation. Monitor the temperature carefully to avoid side reactions.
Change Solvent If using DMF, consider switching to NMP (N-Methyl-2-pyrrolidone), which has better solvating properties and can help to disrupt aggregation.
Problem 2: Resin Shrinking and Poor Swelling

Possible Causes:

  • Peptide Aggregation: The growing peptide chains are interacting with each other, causing the resin to collapse.

  • Incompatible Solvent: The chosen solvent may not be optimal for the resin type.

Solutions:

Solution Detailed Recommendation
Improve Solvation Switch from DMF to NMP or a mixture of solvents (e.g., DMF/DCM).
Incorporate Chaotropic Salts Adding chaotropic salts like LiCl to the reaction mixture can help to disrupt secondary structures and improve solvation.
Use a Different Resin For subsequent syntheses of the same or similar peptides, consider using a PEG-based resin (e.g., TentaGel) which is more compatible with both the PEG linker and potentially aggregating peptide sequences.

Data Presentation: Illustrative Coupling Efficiency Data

Disclaimer: The following data is illustrative and intended to provide a comparative understanding of how different parameters can influence coupling efficiency. Actual results may vary depending on the specific peptide sequence, resin, and experimental conditions.

Table 1: Comparison of Coupling Reagents for this compound

Coupling ReagentAdditiveBaseSolventCoupling Time (h)Illustrative Yield (%)
HATU-DIPEADMF298
HCTU-DIPEADMF297
HBTUHOBtDIPEADMF295
DICOxymaDIPEADMF492
DICHOBtDIPEADMF490

Table 2: Impact of Coupling Time on Yield (using HATU)

Coupling Time (h)Illustrative Yield (%)
190
298
4>99
8 (overnight)>99

Table 3: Comparison of Single vs. Double Coupling (using HBTU)

Coupling StrategyIllustrative Yield (%)
Single Coupling (2h)95
Double Coupling (2h + 2h)>99

Experimental Protocols

Protocol 1: Standard Coupling of this compound
  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group from the N-terminus of the peptide chain.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) and then with DCM (3 x 1 min) and again with DMF (3 x 1 min).

  • Activation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 1-2 minutes.

  • Coupling: Add the activated linker solution to the resin and agitate for 2 hours at room temperature.

  • Monitoring: Take a small sample of resin beads and perform a Kaiser test to check for the presence of free amines.

  • Washing: Wash the resin with DMF (5 x 1 min), DCM (3 x 1 min), and finally with DMF (3 x 1 min).

Protocol 2: Double Coupling for Difficult Sequences
  • Follow steps 1-5 of the Standard Coupling Protocol.

  • After the first coupling, wash the resin with DMF (3 x 1 min).

  • Repeat the activation step (Step 4 of the Standard Protocol) with fresh reagents.

  • Add the newly activated linker solution to the resin and agitate for an additional 2 hours.

  • Perform a Kaiser test to confirm the completion of the coupling.

  • Proceed with the final washing steps as described in the Standard Protocol.

Visualizations

experimental_workflow cluster_prep Resin Preparation cluster_coupling Coupling cluster_monitoring Monitoring & Completion swell Swell Resin in DMF deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF, DCM) deprotect->wash1 couple Couple to Resin (2 hours) wash1->couple activate Activate Linker (this compound + HATU/DIPEA) activate->couple kaiser Kaiser Test couple->kaiser wash2 Final Wash (DMF, DCM) kaiser->wash2

Caption: Experimental workflow for the coupling of this compound in SPPS.

troubleshooting_workflow cluster_solutions1 Initial Actions cluster_solutions2 Advanced Strategies start Low Coupling Efficiency (Positive Kaiser Test) double_couple Perform Double Coupling start->double_couple Immediate Step increase_time Increase Coupling Time start->increase_time Alternative change_reagent Switch to HATU/HCTU double_couple->change_reagent If Still Positive end Coupling Complete (Negative Kaiser Test) double_couple->end If Successful increase_time->change_reagent If Still Positive increase_time->end If Successful change_solvent Use NMP Solvent change_reagent->change_solvent If Still Issues increase_temp Increase Temperature change_solvent->increase_temp Final Option increase_temp->end If Successful

Caption: Troubleshooting decision tree for low coupling efficiency.

References

How to avoid aggregation when using Fmoc-NH-PEG6-CH2COOH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using Fmoc-NH-PEG6-CH2COOH in experimental workflows, with a focus on preventing aggregation during Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional linker molecule commonly used in peptide synthesis and bioconjugation.[1] It consists of an Fmoc-protected amine, a six-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. The hydrophilic PEG chain enhances the solubility of the final conjugate in aqueous media.[2][3] Its primary applications include:

  • Solid-Phase Peptide Synthesis (SPPS): To introduce a hydrophilic spacer into a peptide sequence, which can help to reduce aggregation of the growing peptide chain.[1][4]

  • Drug Delivery: As a linker in antibody-drug conjugates (ADCs) or for PEGylating therapeutic molecules to improve their pharmacokinetic properties.

  • Bioconjugation: To connect proteins, antibodies, or other biomolecules.

Q2: Is this compound itself prone to aggregation?

A2: No, this compound is not inherently prone to aggregation. In fact, its hydrophilic PEG spacer is specifically designed to increase solubility and prevent aggregation. Aggregation issues during SPPS typically arise from the growing peptide chain, especially with sequences rich in hydrophobic amino acids. The incorporation of a PEG linker like this one is a strategy to mitigate, not cause, aggregation.

Q3: In which solvents is this compound soluble?

A3: this compound and similar Fmoc-PEG linkers are highly soluble in polar organic solvents commonly used in peptide synthesis.

SolventSolubility
Dimethylformamide (DMF)High
N-Methyl-2-pyrrolidone (NMP)High
Dimethyl sulfoxide (DMSO)High
Dichloromethane (DCM)High

Q4: What are the recommended storage conditions for this compound?

A4: To ensure stability and prevent degradation, it is recommended to store this compound at –20°C in a sealed, desiccated container.

Troubleshooting Guide: Aggregation During SPPS

Aggregation of the peptide-resin complex during SPPS is a significant challenge that can lead to incomplete reactions and low yields. While this compound is used to combat this, issues can still arise. This guide provides a systematic approach to troubleshooting aggregation.

Diagram: Troubleshooting Workflow for Aggregation

TroubleshootingWorkflow Troubleshooting Workflow for Aggregation in SPPS start Problem: Suspected Aggregation (e.g., poor swelling, slow reaction) check_swelling 1. Visual Inspection: - Does the resin swell properly in DMF? - Is the reaction mixture viscous? start->check_swelling incomplete_coupling 2. Monitor Coupling: - Is the Kaiser test positive after coupling? check_swelling->incomplete_coupling check_swelling->incomplete_coupling incomplete_deprotection 3. Monitor Deprotection: - Is UV monitoring of Fmoc release abnormal? incomplete_coupling->incomplete_deprotection solvent_change Solution A: Optimize Solvents - Switch to NMP - Add DMSO (up to 20%) - Use 'Magic Mixture' incomplete_coupling->solvent_change Yes (Coupling is incomplete) backbone_mod Solution D: Advanced Strategies - Incorporate pseudoproline dipeptides - Use Hmb/Dmb protected amino acids incomplete_deprotection->backbone_mod Yes (Deprotection is incomplete) end_good Problem Resolved: Continue Synthesis incomplete_deprotection->end_good No (Deprotection is normal) coupling_change Solution B: Modify Coupling Protocol - Double couple the residue - Increase coupling time/temp - Use stronger coupling reagents (HATU) solvent_change->coupling_change chaotropic_salts Solution C: Use Chaotropic Agents - Add LiCl or NaClO4 to DMF - Perform pre-wash with salt solution coupling_change->chaotropic_salts chaotropic_salts->backbone_mod end_bad Problem Persists: Consider re-synthesis with modified strategy backbone_mod->end_bad

Caption: A step-by-step workflow for diagnosing and resolving peptide aggregation during SPPS.

IssuePossible CauseRecommended Solution
Poor resin swelling / Clumping of resin beads Peptide Aggregation: Inter-chain hydrogen bonding of the growing peptide is causing the resin matrix to collapse.Solvent Optimization: Switch from DMF to NMP, which has better solvating properties. Alternatively, add up to 20% DMSO to the DMF.
Incomplete coupling (Positive Kaiser Test) Steric Hindrance / Aggregation: The N-terminus of the growing peptide is inaccessible to the incoming activated amino acid.1. Double Coupling: After the initial coupling reaction, drain the vessel and add a fresh solution of the activated amino acid for a second coupling. 2. Change Coupling Reagents: Use a more potent activating agent like HATU, which is effective for difficult couplings. 3. Increase Reaction Time/Temperature: Extend the coupling time to 4 hours or overnight. Cautiously increase the temperature to 35-40°C.
Slow or incomplete Fmoc deprotection Aggregation: The piperidine solution cannot efficiently access the N-terminal Fmoc group.1. Use Chaotropic Salts: Add chaotropic agents like LiCl (0.5 M) or NaClO₄ (0.8 M) to the DMF to disrupt hydrogen bonds. A pre-wash with this solution before deprotection can be effective. 2. Modify Deprotection Reagent: For severe cases, consider using 2% DBU in the piperidine/DMF solution to enhance deprotection efficiency.
Recurring aggregation with a specific sequence "Difficult Sequence": The peptide sequence has a high propensity to form stable secondary structures (e.g., β-sheets).1. Incorporate Backbone Protection: Introduce a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protected amino acid at strategic points (e.g., every 6th residue) to disrupt hydrogen bonding. 2. Use Pseudoproline Dipeptides: If the sequence contains Ser or Thr, replace them and the preceding amino acid with a corresponding pseudoproline dipeptide to break up secondary structures.

Experimental Protocols

Protocol: Coupling of this compound to an Amine-Functionalized Resin

This protocol describes the manual coupling of this compound to a resin with a free amine group (e.g., Rink Amide resin after Fmoc deprotection) using HATU as the coupling agent.

Materials:

  • This compound

  • Resin with free amine groups (pre-swollen in DMF)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Kaiser test kit

Procedure:

  • Resin Preparation:

    • Ensure the resin is well-swollen in DMF (at least 30 minutes).

    • If the resin is Fmoc-protected, perform standard Fmoc deprotection (e.g., 20% piperidine in DMF) to expose the free amine.

    • Wash the deprotected resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Activation of this compound:

    • In a separate reaction vial, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in a minimal amount of DMF.

    • Add DIPEA (6 equivalents) to the solution.

    • Allow the mixture to pre-activate for 1-2 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Drain the DMF from the washed resin.

    • Immediately add the activated this compound solution to the resin.

    • Agitate the reaction mixture gently (e.g., using a shaker or nitrogen bubbling) at room temperature for 2-4 hours.

  • Monitoring the Reaction:

    • Take a small sample of resin beads and wash them thoroughly with DMF, followed by ethanol.

    • Perform a Kaiser test. A negative result (yellow beads) indicates the coupling is complete.

    • If the Kaiser test is positive (blue beads), extend the reaction time or consider a second coupling (repeat steps 2-3 with fresh reagents).

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin extensively with DMF (5-7 times) to remove any unreacted reagents and byproducts.

    • The resin is now ready for the next step in your synthesis (e.g., Fmoc deprotection to continue peptide elongation).

Data Presentation: Comparison of Common Coupling Reagents

For coupling this compound or other sterically demanding residues, the choice of coupling reagent is critical. The following table provides a comparison of common reagents.

Coupling ReagentBaseTypical Equivalents (Linker:Reagent:Base)Typical Coupling TimeEfficacy for Difficult Couplings
HATU DIPEA1 : 0.95 : 21 - 4 hoursExcellent
HBTU DIPEA1 : 1 : 21 - 4 hoursGood to High
DIC/HOBt N/A1 : 1 : 12 - 6 hoursModerate

This guide is for informational purposes only and should be adapted to your specific experimental conditions.

References

Technical Support Center: Fmoc-NH-PEG6-CH2COOH Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fmoc-NH-PEG6-CH2COOH. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot potential side reactions and challenges during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive groups?

This compound is a heterobifunctional PEG linker. It contains two main functional components: an amine group protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and a terminal carboxylic acid.[1][2] The polyethylene glycol (PEG) spacer consists of six repeating ethylene glycol units, which enhances the solubility and flexibility of the molecule.[3] The Fmoc group is stable under acidic conditions but can be removed using a base, typically piperidine, to reveal a primary amine.[1] The carboxylic acid can be activated, for example using N-hydroxysuccinimide (NHS) esters, to react with primary amines on a target molecule, forming a stable amide bond.[1]

Q2: What are the most common side reactions I should be aware of during conjugation?

Side reactions can occur at both ends of the linker.

  • Carboxylic Acid End (Post-Activation): When the carboxylic acid is activated (e.g., as an NHS ester), the primary side reaction is hydrolysis . The activated ester can react with water, which reverts it to an unreactive carboxylic acid, thereby lowering your conjugation yield. This hydrolysis is significantly accelerated at higher pH. Other potential side reactions include reactions with non-target nucleophiles on your protein, such as the hydroxyl groups of serine and threonine or the sulfhydryl group of cysteine.

  • Fmoc-Protected Amine End: The deprotection step to remove the Fmoc group requires basic conditions, which can induce side reactions, especially if you are working with peptides. These include aspartimide formation (especially in Asp-Gly or Asp-Ser sequences), diketopiperazine formation at the N-terminus, and potential racemization of amino acids. Incomplete deprotection can also occur, leading to failure of the subsequent conjugation step.

Q3: Which buffers should I use for the conjugation step involving an activated carboxylic acid (NHS ester)?

It is critical to use non-amine-containing buffers. Buffers like Tris or glycine contain primary amines that will compete with your target molecule for the activated NHS ester, drastically reducing conjugation efficiency.

Recommended Buffers:

  • Phosphate-buffered saline (PBS)

  • HEPES

  • Borate

  • Carbonate-bicarbonate

The optimal pH for NHS ester conjugations is typically between 7.2 and 8.5. Below pH 7.2, the target amines on your biomolecule are mostly protonated and less reactive. Above pH 8.5, the rate of hydrolysis of the NHS ester increases dramatically.

Troubleshooting Guides

Problem 1: Low Conjugation Yield

If you are experiencing low yields of your final conjugate, consider the following potential causes and solutions.

Potential CauseRecommended Solution
Hydrolysis of Activated Carboxylic Acid (NHS Ester) Store your this compound and activation reagents (e.g., EDC/NHS) in a desiccator at -20°C to prevent moisture contamination. Allow reagents to warm to room temperature before opening. Prepare activated linker solutions immediately before use in an anhydrous solvent like DMSO or DMF. If possible, increase the concentration of your protein to favor the desired conjugation reaction over hydrolysis.
Incompatible Reaction Buffer Ensure your buffer does not contain primary amines (e.g., Tris, glycine). Perform a buffer exchange into a recommended buffer like PBS or HEPES at pH 7.2-8.5 if necessary.
Incorrect Buffer pH Verify the pH of your reaction buffer. A pH that is too low will result in unreactive protonated amines, while a pH that is too high will accelerate the hydrolysis of the NHS ester.
Incomplete Fmoc Deprotection If the amine end of the PEG linker is not fully deprotected, it cannot react. Ensure sufficient deprotection time and reagent concentration. You can monitor the completion of the deprotection using a qualitative method like the Kaiser test.
Steric Hindrance The primary amines on your target protein may be sterically inaccessible. If the protein's native conformation is not essential for the application, consider partial denaturation. Alternatively, a linker with a longer PEG chain might be necessary.
Problem 2: Unwanted Side Products Detected (Especially with Peptides)

The appearance of unexpected peaks in your analysis (e.g., HPLC) may indicate side reactions during the Fmoc deprotection step.

Potential CauseRecommended Solution
Aspartimide Formation This is common in peptide sequences containing Asp-Gly or Asp-Ser. Reduce the basicity of the deprotection step by switching from piperidine to a weaker base like piperazine. Adding an acid scavenger like 1-hydroxybenzotriazole (HOBt) to the deprotection solution can also help minimize this side reaction.
Diketopiperazine (DKP) Formation This occurs with the N-terminal dipeptide, leading to cleavage from the resin in solid-phase synthesis. This is particularly problematic for sequences containing proline. Using alternative deprotection conditions or protecting groups may be necessary.
Racemization Basic conditions can cause the epimerization of chiral amino acids. Using a weaker base for deprotection or reducing the reaction time and temperature can mitigate this issue.

Quantitative Data Summary

The stability of the activated NHS ester is critically dependent on the pH of the reaction medium. The table below summarizes the half-life of a typical NHS ester at various pH values.

pHTemperatureHalf-life of NHS Ester
7.00°C4-5 hours
8.04°C~1 hour (interpolated)
8.64°C10 minutes

Data illustrates the inverse relationship between pH and NHS ester stability. As pH increases, the half-life decreases dramatically.

Experimental Protocols

Protocol 1: Activation of Carboxylic Acid and Conjugation to a Protein

This protocol describes a general method for activating the carboxylic acid of this compound as an NHS ester and conjugating it to a protein.

  • Reagent Preparation :

    • Prepare a protein solution (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.4).

    • Dissolve this compound and an equimolar amount of N-hydroxysuccinimide (NHS) in anhydrous DMSO or DMF to a concentration of 10 mM.

    • Prepare a fresh 100 mM solution of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the same anhydrous solvent.

  • Activation of the Linker :

    • Mix the this compound/NHS solution with the EDC solution.

    • Incubate at room temperature for 15-30 minutes to form the NHS ester.

  • Conjugation Reaction :

    • Add the activated linker solution to the protein solution to achieve a 5- to 20-fold molar excess of the linker over the protein.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching :

    • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 50 mM to consume any unreacted NHS ester. Incubate for 30 minutes.

  • Purification :

    • Remove unreacted linker and byproducts by size-exclusion chromatography (SEC) or dialysis.

Protocol 2: Fmoc Deprotection

This protocol outlines the standard procedure for removing the Fmoc protecting group from the amine end of the linker, typically performed during solid-phase peptide synthesis (SPPS).

  • Deprotection Solution : Prepare a solution of 20% piperidine in DMF.

  • Resin Treatment :

    • Swell the resin-bound peptide (containing the Fmoc-protected PEG linker) in DMF.

    • Drain the DMF and add the 20% piperidine/DMF solution.

  • Incubation :

    • Allow the reaction to proceed for 5-10 minutes at room temperature.

    • Drain the solution and repeat the treatment with fresh deprotection solution for another 5-10 minutes to ensure complete removal of the Fmoc group.

  • Washing :

    • Thoroughly wash the resin with DMF to remove piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling step.

Visualizations

Caption: Desired aminolysis vs. competing hydrolysis pathway.

Caption: Experimental workflow with potential side reaction points.

References

Technical Support Center: Improving the Solubility of Peptide-PEG Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during the synthesis, purification, and formulation of peptide-polyethylene glycol (PEG) conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the solubility of peptide-PEG conjugates?

A1: The solubility of peptide-PEG conjugates is a multifactorial issue governed by the intrinsic properties of both the peptide and the PEG polymer, as well as the surrounding solution conditions. Key factors include:

  • Peptide Characteristics : The amino acid composition is fundamental; a high proportion of hydrophobic residues (e.g., Leucine, Valine, Phenylalanine) promotes aggregation and reduces aqueous solubility.[1][2] Conversely, a higher content of charged amino acids enhances interactions with water.[1] Peptide length is also critical, as longer chains have an increased tendency for hydrophobic interactions and self-association.[1]

  • PEG Characteristics : The molecular weight and structure (linear vs. branched) of the PEG chain influence the conjugate's hydrodynamic size and solubility.[3] While PEGylation generally increases water solubility, very high molecular weight PEGs can sometimes reduce the solubility of proteins under specific conditions.

  • Solution Conditions : The pH of the solution is a critical factor. Solubility is often at its minimum at the peptide's isoelectric point (pI), where the net charge is zero. Adjusting the pH away from the pI can significantly improve solubility. Other factors include ionic strength, temperature, and the presence of co-solvents or excipients.

Q2: How does PEGylation improve the solubility of a peptide?

A2: PEGylation enhances peptide solubility primarily through the hydrophilic nature of the PEG polymer. The process involves covalently attaching PEG chains to the peptide, which confers several advantages:

  • Hydrophilic Shielding : The PEG chain, along with its associated water molecules, forms a "hydrophilic shield" around the peptide. This masks the hydrophobic regions of the peptide, reducing the likelihood of intermolecular aggregation and improving its interaction with aqueous solvents.

  • Increased Hydrodynamic Volume : The attachment of PEG significantly increases the conjugate's effective size in solution. This larger size can sterically hinder the self-association of peptide chains that leads to aggregation.

  • Improved Stability : PEGylation can protect the peptide from enzymatic degradation and enhances its stability over a wider range of pH and temperature, which indirectly helps maintain solubility by preventing the formation of degradation-related insoluble species.

Q3: Can the site of PEGylation affect the conjugate's solubility?

A3: Yes, the site of PEGylation can influence the final properties of the conjugate, including solubility. Attaching PEG chains at or near hydrophobic patches on the peptide's surface can be particularly effective at preventing aggregation. N-terminal PEGylation is a common strategy that can block endopeptidases and provide steric hindrance. Site-specific PEGylation allows for the creation of more homogeneous products with predictable properties, which is crucial for therapeutic applications.

Troubleshooting Guide: Common Solubility Issues

This guide addresses specific problems users may encounter during their experiments with peptide-PEG conjugates.

Problem 1: My peptide-PEG conjugate precipitated immediately after the conjugation reaction.

  • Possible Cause: High concentration of reactants.

    • Solution: High concentrations of the peptide or PEG reagent can accelerate intermolecular interactions, leading to aggregation. Reduce the concentration of the peptide to less than 5 mg/mL and perform a titration of the PEG reagent molar ratio, starting with a low ratio (e.g., 1:1 or 2:1 PEG:Peptide) and gradually increasing it.

  • Possible Cause: Suboptimal pH.

    • Solution: The reaction buffer's pH can alter the surface charge of the peptide, reducing electrostatic repulsion and promoting aggregation. Ensure the pH is within the optimal range for your specific conjugation chemistry, typically between 6.5 and 7.5 for common reactions like thiol-maleimide coupling.

  • Possible Cause: High temperature.

    • Solution: Elevated temperatures can induce conformational changes, exposing hydrophobic regions and causing aggregation. If the reaction is being conducted at room temperature, try lowering it to 4°C and extending the incubation time (e.g., overnight).

Problem 2: The conjugate was soluble initially but aggregated during purification (e.g., dialysis or chromatography).

  • Possible Cause: Buffer incompatibility or unfavorable pH shift.

    • Solution: The purification buffer may have a pH close to the conjugate's isoelectric point (pI). Perform a small-scale solubility test to determine the optimal pH range for your conjugate before large-scale purification. It is often best to work at a pH at least 1-2 units away from the pI.

  • Possible Cause: Removal of a solubilizing agent.

    • Solution: If the reaction was performed in the presence of a co-solvent (like DMSO) or other solubilizing agents, their removal during purification can cause the conjugate to precipitate. Consider adding a small percentage of the co-solvent or including stabilizing excipients in the purification buffer.

  • Possible Cause: Concentration-dependent aggregation.

    • Solution: As the product becomes more concentrated during purification (e.g., on a chromatography column), it may exceed its solubility limit. Try loading a more dilute sample or modifying the elution gradient to minimize the peak concentration.

Problem 3: The final lyophilized conjugate is difficult to redissolve.

  • Possible Cause: Formation of irreversible aggregates during lyophilization.

    • Solution: The freezing and drying process can stress the conjugate, leading to aggregation. Including cryoprotectants and lyoprotectants, such as sucrose or trehalose, in the pre-lyophilization buffer can help maintain the conjugate's native conformation and improve solubility upon reconstitution.

  • Possible Cause: Incorrect reconstitution solvent.

    • Solution: Do not assume water is the best solvent. A systematic solubility test is recommended. Start with a small amount of the powder and test solubility in a sequence of solvents:

      • Sterile, distilled water.

      • If insoluble, and the peptide has a net positive charge, try 10% acetic acid.

      • If insoluble, and the peptide has a net negative charge, try 1% ammonium hydroxide (for Cys-free peptides).

      • For very hydrophobic conjugates, try dissolving in a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile, then slowly dilute with the desired aqueous buffer.

  • Possible Cause: The peptide is aggregating.

    • Solution: Use sonication to aid dissolution. If aggregation persists, consider dissolving the conjugate in a denaturing solution like 6 M guanidine HCl or 8 M urea, followed by dialysis into the final buffer.

Visual Troubleshooting Workflow

G cluster_start Start: Low Solubility Observed cluster_analysis Analysis Phase cluster_solution Solution Phase cluster_reassess Reassessment Start Conjugate is Insoluble or Aggregated Check_pH Is pH near pI? Start->Check_pH Check_Conc Is concentration high (>5 mg/mL)? Start->Check_Conc Check_Buffer Is buffer appropriate? Start->Check_Buffer Adjust_pH Adjust pH away from pI Check_pH->Adjust_pH Yes Dilute Reduce concentration Check_Conc->Dilute Yes Add_Excipients Add excipients (e.g., Arginine, Glycerol) Check_Buffer->Add_Excipients No Use_Cosolvent Use co-solvent (e.g., DMSO) Check_Buffer->Use_Cosolvent No Reassess Re-evaluate Solubility Adjust_pH->Reassess Dilute->Reassess Add_Excipients->Reassess Use_Cosolvent->Reassess Reassess->Start Still Insoluble

Caption: A troubleshooting workflow for addressing peptide-PEG conjugate aggregation.

Data Presentation: Strategies to Enhance Solubility

The following table summarizes common formulation strategies and their typical effective concentrations for improving the solubility of peptide-PEG conjugates.

StrategyAgent / MethodTypical Concentration / ConditionMechanism of ActionReference(s)
pH Adjustment Acidic or Basic BufferspH 2 units away from pIIncreases net charge, enhancing electrostatic repulsion,
Stabilizing Excipients L-Arginine50 - 100 mMSuppresses aggregation by interacting with hydrophobic regions
Sugars (Sucrose, Trehalose)5 - 10% (w/v)Act as cryoprotectants and protein stabilizers
Polyols (Glycerol)5 - 20% (v/v)Increases solvent viscosity and stabilizes native structure
Co-solvents Dimethyl sulfoxide (DMSO)1 - 10% (v/v)Disrupts hydrophobic interactions, aiding initial dissolution,
Chaotropic Agents Guanidine HCl / Urea6 M / 8 MDenatures aggregates, allowing for refolding upon removal
Process Control Temperature4°C vs. Room TempReduces kinetics of aggregation
Peptide Concentration< 5 mg/mLDecreases frequency of intermolecular collisions

Experimental Protocols

Protocol 1: Small-Scale Solubility Testing

This protocol helps determine the optimal solvent for your lyophilized peptide-PEG conjugate before committing the entire sample.

  • Preparation : Aliquot ~1 mg of your lyophilized conjugate into several microcentrifuge tubes.

  • Initial Solvent : Add a calculated volume of sterile, distilled water to one tube to achieve a high target concentration (e.g., 10 mg/mL).

  • Mixing : Vortex the sample for 30-60 seconds.

  • Observation : Visually inspect the solution against a dark background. A clear solution indicates good solubility. If it is cloudy or contains visible particles, the conjugate is not fully dissolved.

  • Sonication : If not fully dissolved, sonicate the sample in a water bath for 5-10 minutes. Re-inspect for clarity.

  • Sequential Solvent Testing : If the conjugate remains insoluble, proceed to the next tube and repeat steps 2-5 with an alternative solvent based on the peptide's net charge (see Troubleshooting Guide, Problem 3).

  • Documentation : Record which solvent and concentration successfully yields a clear solution. Always centrifuge the final solution to pellet any undissolved micro-aggregates before use.

Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection

DLS is a non-invasive technique used to measure the size distribution of particles in a solution, making it ideal for detecting the presence of aggregates.

  • Sample Preparation : Prepare the conjugate solution in the desired buffer at a known concentration (e.g., 1 mg/mL). The solution must be optically clear. Filter the sample through a low-protein-binding syringe filter (e.g., 0.22 µm) directly into a clean DLS cuvette.

  • Instrument Setup : Allow the DLS instrument to equilibrate to the desired temperature (e.g., 25°C).

  • Measurement : Place the cuvette in the instrument and initiate the measurement. The instrument will measure the fluctuations in scattered light intensity over time.

  • Data Analysis : The software will generate an autocorrelation function and calculate the hydrodynamic radius (Rh) and polydispersity index (PDI).

    • Interpretation : A monomodal peak with a low PDI (<0.2) indicates a homogeneous sample. The presence of multiple peaks, especially at larger sizes (>100 nm), or a high PDI, is indicative of aggregation.

Logical Diagram for Solubility Strategy Selection

G cluster_design Design & Synthesis Stage cluster_formulation Formulation Stage Start Need to Improve Conjugate Solubility Modify_Peptide Modify Peptide Sequence? (e.g., add charged residues) Start->Modify_Peptide Pre-synthesis Optimize_pH Optimize pH & Buffer Start->Optimize_pH Post-synthesis Change_PEG Change PEG Moiety? (e.g., size, branching) Modify_Peptide->Change_PEG Final_Product Soluble Conjugate Change_PEG->Final_Product Add_Excipients Test Stabilizing Excipients Optimize_pH->Add_Excipients Use_Cosolvents Use Co-solvents Add_Excipients->Use_Cosolvents Use_Cosolvents->Final_Product

Caption: Decision tree for selecting a solubility enhancement strategy.

References

Troubleshooting incomplete Fmoc removal from PEG linkers

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guide: Incomplete Fmoc Removal from PEG Linkers

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting issues related to incomplete N-α-Fmoc group removal during solid-phase peptide synthesis (SPPS), with a particular focus on PEGylated resins.

Frequently Asked Questions (FAQs)

Q1: What is incomplete Fmoc deprotection and what are its consequences?

Incomplete Fmoc deprotection is the failure to completely remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of the growing peptide chain. This critical failure prevents the subsequent amino acid from coupling, leading to the formation of deletion sequences (peptides missing one or more amino acids).[1] These impurities can be challenging to separate from the target peptide, resulting in significantly lower overall yield and purity of the final product.[1]

Q2: What are the primary causes of incomplete Fmoc deprotection, especially with PEG linkers?

Several factors can contribute to inefficient Fmoc removal:

  • Peptide Sequence and Structure: Certain peptide sequences, particularly those prone to aggregation (e.g., homo-oligomers of hydrophobic residues like leucine or alanine), can form secondary structures such as β-sheets.[1][2][3] This aggregation can physically block the deprotection reagent from accessing the N-terminal Fmoc group.

  • Steric Hindrance: Bulky amino acid side chains or their protecting groups near the N-terminus can sterically hinder the approach of the piperidine base.

  • Poor Resin Swelling: PEG linkers are known for their excellent swelling properties, which generally facilitates reagent access. However, inadequate swelling of the solid support can still occur, limiting the accessibility of reagents to the growing peptide chains. Proper solvation is crucial for efficient reaction kinetics. A good swelling volume is generally considered to be greater than 4.0 mL/g.

  • Suboptimal Reagents or Protocols: The use of degraded or impure reagents, such as the piperidine solution for deprotection, can decrease efficiency. Additionally, inadequate reaction times, temperatures, or concentrations of the deprotection agent can lead to incomplete removal.

  • Resin Overloading: High loading of the initial amino acid on the resin can cause steric hindrance between growing peptide chains, thereby impeding reagent access.

Q3: How can I detect if Fmoc deprotection is incomplete?

Several methods, both qualitative and quantitative, can be used to monitor the completeness of the deprotection step:

  • Qualitative Colorimetric Tests: These tests are performed on a small sample of the peptide-resin.

    • Kaiser Test (Ninhydrin Test): This is a highly sensitive test for the presence of free primary amines. A positive result (blue color) indicates successful deprotection, while a negative result (yellow/brown) suggests the Fmoc group is still attached. Note that this test is not reliable for N-terminal proline (a secondary amine), which gives a reddish-brown color.

    • Chloranil Test: This test is specifically used for the detection of secondary amines, such as N-terminal proline. A positive result for a free secondary amine is indicated by a dark green or blue color.

  • Quantitative Detection Methods:

    • UV-Vis Spectrophotometry: Automated peptide synthesizers often utilize this method to monitor the UV absorbance of the dibenzofulvene (DBF)-piperidine adduct, which is released upon Fmoc removal. This adduct has a characteristic UV absorbance at approximately 301-312 nm. By monitoring the absorbance of the solution flowing from the reaction vessel, you can track the reaction's progress in real-time. A persistent or slow-to-plateau release of this adduct indicates slow or incomplete deprotection.

Troubleshooting Workflow

If you suspect incomplete Fmoc deprotection, follow this systematic approach to diagnose and resolve the issue.

G cluster_0 cluster_1 cluster_2 start Start: Suspected Incomplete Fmoc Deprotection detect Detection: Perform Kaiser/Chloranil Test or review UV monitoring data start->detect result Test Result? detect->result incomplete Incomplete Deprotection (e.g., Yellow Kaiser Test) result->incomplete Negative complete Complete Deprotection (e.g., Blue Kaiser Test) result->complete Positive troubleshoot Troubleshooting Steps incomplete->troubleshoot proceed Proceed to Next Coupling Step complete->proceed step1 1. Repeat Deprotection Step: Use fresh reagent and standard protocol. troubleshoot->step1 retest1 Retest step1->retest1 retest1->complete Positive step2 2. Optimize Protocol: - Extend deprotection time - Increase temperature - Use stronger base (e.g., add DBU) retest1->step2 Still Negative retest2 Retest step2->retest2 retest2->complete Positive step3 3. Address Aggregation: - Change solvent (e.g., to NMP) - Incorporate pseudoproline dipeptides retest2->step3 Still Negative retest3 Retest step3->retest3 retest3->complete Positive step4 4. Review Synthesis Parameters: - Check resin loading - Ensure proper resin swelling retest3->step4 Still Negative final_check Final Check step4->final_check

Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.

Experimental Protocols
Protocol 1: Kaiser (Ninhydrin) Test

This test confirms the presence of free primary amines after deprotection.

Reagents:

  • Reagent A: 5 g ninhydrin in 100 mL ethanol.

  • Reagent B: 80 g phenol in 20 mL ethanol.

  • Reagent C: 2 mL of 0.001 M KCN diluted in 98 mL pyridine.

Procedure:

  • Sample Collection: Take a small sample of the peptide-resin (a few beads) and place it in a small glass test tube.

  • Wash: Thoroughly wash the resin beads with DMF and then with ethanol to remove any residual reagents.

  • Add Reagents: Add 2-3 drops of each reagent (A, B, and C) to the test tube.

  • Heat: Heat the test tube at 100-110°C for 5 minutes.

  • Observe Color:

    • Dark Blue Beads/Solution: Positive result. Indicates the presence of free primary amines (successful deprotection).

    • Yellow/Brown/No Color Change: Negative result. Indicates the absence of free primary amines (incomplete deprotection).

Protocol 2: Standard Fmoc Deprotection

Reagents:

  • 20% (v/v) piperidine in high-purity DMF.

Procedure:

  • Resin Swelling: Ensure the peptide-resin is fully swollen in DMF for at least 30 minutes prior to deprotection.

  • Initial Deprotection: Drain the DMF and add the deprotection solution, ensuring the resin is fully submerged. Agitate gently for 2 minutes.

  • Drain: Remove the deprotection solution by filtration.

  • Second Deprotection: Add a fresh portion of the deprotection solution and agitate for 5-10 minutes. For many protocols, this second, longer step is recommended to ensure completeness.

  • Final Wash: Wash the resin thoroughly with DMF (at least 5-6 times) to completely remove the deprotection reagent and the DBF-adduct. The resin is now ready for the next amino acid coupling step.

Protocol 3: UV Monitoring of Fmoc Deprotection

This method provides real-time, quantitative data on the deprotection reaction.

Procedure:

  • Setup: Set the UV detector of your automated peptide synthesizer or a flow-through spectrophotometer to a wavelength of approximately 301 nm.

  • Monitor: During the Fmoc deprotection step, continuously flow the effluent from the reaction vessel through the UV detector.

  • Data Acquisition: Record the UV absorbance over time. The absorbance will increase as the DBF-piperidine adduct is formed and will plateau when the reaction is complete.

  • Analysis: The completion of the reaction is indicated by the return of the absorbance to the baseline. If the absorbance does not return to baseline or plateaus at a low level, it may indicate incomplete deprotection.

Optimization Strategies & Data

If standard protocols fail, consider the following optimization strategies.

Table 1: Comparison of Fmoc Deprotection Protocols
ProtocolDeprotection SolutionTypical Reaction TimeUse Case & Considerations
Standard 20% Piperidine in DMF2 x 5-10 minGenerally effective for routine synthesis.
Extended 20% Piperidine in DMF2 x 10-15 minFor sequences known to be slow or slightly difficult.
Alternative Solvent 20% Piperidine in NMP2 x 5-10 minNMP can improve solvation and disrupt peptide aggregation.
Stronger Base (DBU) 2% DBU / 2% Piperidine in DMF2 x 5-10 minFor very difficult or sterically hindered sequences. Caution: DBU is a very strong, non-nucleophilic base that can promote side reactions like aspartimide formation.
Alternative Base (Piperazine) 5% Piperazine / 2% DBU in NMPVariableShown to reduce diketopiperazine (DKP) formation and enhance deprotection kinetics.
Chemical Structures and Mechanism

The removal of the Fmoc group is a base-catalyzed β-elimination reaction.

G Fmoc_Peptide Fmoc-NH-Peptide-Resin Carbanion_Intermediate Carbanion Intermediate Fmoc_Peptide->Carbanion_Intermediate + Piperidine Proton_Abstraction Piperidine (Base) DBF Dibenzofulvene (DBF) Carbanion_Intermediate->DBF β-elimination Free_Amine H2N-Peptide-Resin (Free Amine) Carbanion_Intermediate->Free_Amine Piperidine_Adduct DBF-Piperidine Adduct (UV Active @ ~301 nm) DBF->Piperidine_Adduct + Piperidine

Caption: Mechanism of Fmoc deprotection by piperidine.

This technical guide provides a starting point for troubleshooting incomplete Fmoc deprotection. The optimal conditions will always be sequence-dependent, and empirical testing is often necessary to resolve persistent issues.

References

Best practices for Fmoc-NH-PEG6-CH2COOH storage and stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for the storage, stability, and use of Fmoc-NH-PEG6-CH2COOH.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored at -20°C in a sealed, desiccated container.[1][2][3] Exposure to moisture and light should be minimized.

Q2: What is the expected shelf life of this compound under proper storage conditions?

A2: The stability of this compound depends on whether it is in its pure form or in a solvent. The following table summarizes the recommended storage durations based on available data.

Storage ConditionFormRecommended Duration
-80°CIn Solvent6 months
-20°CIn Solvent1 month
-20°CPure Form3 years
4°CPure Form2 years

Q3: In which solvents is this compound soluble?

A3: this compound is a hydrophilic molecule and is generally soluble in polar organic solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (DMSO).[4] Its PEG spacer also imparts some solubility in aqueous media.

Q4: What are the main applications of this compound?

A4: This reagent is primarily used as a hydrophilic linker in solid-phase peptide synthesis (SPPS) and bioconjugation. Its applications include the PEGylation of peptides and proteins to improve their solubility and pharmacokinetic properties, as well as in the development of antibody-drug conjugates (ADCs).

Troubleshooting Guides

Issue 1: Poor Solubility or Precipitation During Experiments
  • Possible Cause: The concentration of the reagent may be too high for the chosen solvent system, or the solvent may not be sufficiently polar.

  • Solution:

    • Try dissolving the compound in a small amount of a highly polar solvent like DMF or NMP before diluting it with the reaction solvent.

    • Gentle warming and sonication can aid in dissolution, but avoid excessive heat which could lead to degradation.

    • For reactions in aqueous buffers, ensure the pH is compatible with the solubility of the molecule.

Issue 2: Incomplete Fmoc-Deprotection
  • Possible Cause: The presence of the PEG chain can sometimes hinder the accessibility of the Fmoc group to the deprotection reagent (e.g., piperidine). Peptide aggregation on the solid support can also lead to incomplete deprotection.

  • Solution:

    • Increase the deprotection time or perform a second deprotection step.

    • Consider using a stronger deprotection cocktail, such as one containing 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). A common mixture is 2% DBU/2% piperidine in DMF.

    • To mitigate peptide aggregation, consider using a more hydrophilic resin (e.g., PEG-based resins) or adding chaotropic salts to the reaction mixture.

Issue 3: Low Yield in Coupling Reactions
  • Possible Cause: Steric hindrance from the PEG chain can slow down the coupling reaction. Inadequate activation of the carboxylic acid group or aggregation of the peptide on the resin can also lead to poor coupling efficiency.

  • Solution:

    • Increase the coupling time and/or the equivalents of the coupling reagents (e.g., HBTU, HATU).

    • Ensure that the carboxylic acid is fully activated before adding it to the resin-bound amine.

    • Perform a coupling test (e.g., Kaiser test) to confirm the completion of the reaction before proceeding to the next step. If the test is positive, a second coupling may be necessary.

Issue 4: Observation of Side Products in Mass Spectrometry Analysis
  • Possible Cause: Side reactions can occur during Fmoc deprotection or cleavage from the resin. A common side reaction is the formation of a piperidine adduct with the dibenzofulvene byproduct of Fmoc cleavage. Aspartimide formation can also occur if the peptide sequence contains Asp residues.

  • Solution:

    • Ensure that the deprotection reagent is fresh and of high quality.

    • To minimize aspartimide formation, consider using a milder deprotection reagent or adding HOBt to the piperidine solution.

    • During the final cleavage from the resin, use a scavenger cocktail appropriate for the peptide sequence to prevent re-attachment of protecting groups to sensitive residues.

Experimental Protocols

Protocol 1: Coupling of this compound to an Amine-Functionalized Resin
  • Resin Swelling: Swell the amine-functionalized resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.

  • Reagent Preparation:

    • Dissolve this compound (2 equivalents relative to the resin loading) in DMF.

    • In a separate vial, dissolve a coupling agent such as HBTU (2 eq.) and an activator base such as HOBt (2 eq.) in DMF.

    • Add a tertiary amine base like N,N-diisopropylethylamine (DIPEA) (4 eq.) to the coupling agent solution.

  • Activation: Add the coupling agent solution to the solution of this compound and allow it to pre-activate for 5-10 minutes at room temperature.

  • Coupling: Drain the DMF from the swollen resin and add the pre-activated linker solution. Agitate the mixture at room temperature for 2-4 hours.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3 times), followed by dichloromethane (DCM) (3 times), and finally DMF (3 times).

  • Confirmation: Perform a Kaiser test on a small sample of the resin beads. A negative result (yellow beads) indicates successful coupling. If the result is positive (blue beads), repeat the coupling step.

Protocol 2: Fmoc-Deprotection of the PEGylated Resin
  • Resin Swelling: Swell the Fmoc-NH-PEG6-functionalized resin in DMF for 30 minutes.

  • Deprotection:

    • Drain the DMF and add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes at room temperature.

    • Drain the solution and add a fresh portion of 20% piperidine in DMF.

    • Agitate for an additional 15-20 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.

  • Confirmation: Perform a Kaiser test. A positive result (blue beads) confirms the presence of the free amine.

Protocol 3: Stability Indicating HPLC Method (General Guideline)

This protocol provides a general guideline for assessing the purity of this compound. Method optimization may be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 10% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm and 301 nm (for the Fmoc group).

  • Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.

  • Analysis: The appearance of new peaks or a decrease in the main peak area over time can indicate degradation.

Visualizations

experimental_workflow cluster_coupling Coupling Protocol cluster_deprotection Fmoc-Deprotection Protocol Resin_Swelling 1. Resin Swelling in DMF Reagent_Prep 2. Prepare Linker & Coupling Reagents Resin_Swelling->Reagent_Prep Activation 3. Pre-activate Linker Reagent_Prep->Activation Coupling 4. Couple to Resin Activation->Coupling Washing_C 5. Wash Resin Coupling->Washing_C Confirmation_C 6. Kaiser Test (Negative) Washing_C->Confirmation_C Resin_Swelling_D 1. Resin Swelling in DMF Confirmation_C->Resin_Swelling_D Proceed to Deprotection Deprotection 2. Treat with 20% Piperidine/DMF Resin_Swelling_D->Deprotection Washing_D 3. Wash Resin Deprotection->Washing_D Confirmation_D 4. Kaiser Test (Positive) Washing_D->Confirmation_D

Caption: Experimental workflow for coupling and Fmoc-deprotection of this compound.

troubleshooting_logic Start Experiment Issue Solubility Poor Solubility? Start->Solubility Deprotection Incomplete Deprotection? Start->Deprotection Coupling Low Coupling Yield? Start->Coupling Sol_Action Action: - Use more polar solvent - Gentle warming/sonication Solubility->Sol_Action Yes Dep_Action Action: - Increase deprotection time - Use DBU/piperidine Deprotection->Dep_Action Yes Coup_Action Action: - Increase coupling time/reagents - Re-couple if necessary Coupling->Coup_Action Yes

Caption: Troubleshooting logic for common issues encountered with this compound.

References

Technical Support Center: Fmoc Deprotection Strategies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of alternative bases to piperidine for the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group in solid-phase peptide synthesis (SPPS). Here you will find troubleshooting advice and detailed protocols to minimize common side reactions and optimize your peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions associated with piperidine-mediated Fmoc deprotection?

A1: The most common side reactions encountered with piperidine are:

  • Aspartimide Formation: This occurs when the backbone amide nitrogen attacks the side-chain ester of an aspartic acid residue, leading to a cyclic imide. This can result in racemization and the formation of β- and iso-aspartyl peptides, which are often difficult to separate from the desired product.[1] Sequences containing Asp-Gly or Asp-Ser are particularly prone to this side reaction.[1]

  • Diketopiperazine (DKP) Formation: This involves the cyclization of the N-terminal dipeptide, leading to its cleavage from the resin and a loss of yield. This is especially problematic for sequences containing proline or other residues that readily cyclize.[1]

  • Racemization: The basic conditions of Fmoc deprotection can lead to the epimerization of optically active amino acids, particularly at the C-terminus or for residues like cysteine and histidine.[1]

Q2: What are the main alternative bases to piperidine for Fmoc deprotection?

A2: Several alternative bases are used to minimize the side reactions observed with piperidine. These include:

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A strong, non-nucleophilic base that can be used in lower concentrations than piperidine.[1]

  • Piperazine (PZ): A less nucleophilic and weaker base than piperidine, often used to reduce base-catalyzed side reactions. It is frequently used in combination with DBU.

  • 4-Methylpiperidine (4MP): A derivative of piperidine with similar efficiency but potentially reduced side reactions in some cases. It is not a controlled substance, unlike piperidine, which simplifies its handling and storage.

  • Dipropylamine (DPA): A secondary amine that has shown promise in reducing aspartimide formation.

  • 3-(diethylamino)propylamine (DEAPA): Identified as a viable and greener alternative to piperidine for Fmoc removal.

Q3: How do alternative bases help in reducing side reactions?

A3: The choice of an alternative base is guided by its basicity, nucleophilicity, and steric hindrance.

  • Weaker bases like piperazine can reduce the rate of base-catalyzed side reactions such as aspartimide formation.

  • Non-nucleophilic bases like DBU avoid the formation of piperidine adducts with the dibenzofulvene (DBF) byproduct of Fmoc cleavage. However, a scavenger is often needed to trap the reactive DBF.

  • Sterically hindered bases can offer selectivity and reduce unwanted side reactions.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Incomplete Fmoc Deprotection (e.g., yellow Kaiser test)- Insufficient deprotection time or reagent concentration.- Aggregation of the peptide on the resin.- Steric hindrance from bulky amino acids.- Increase the deprotection time or perform a second deprotection step.- Use a stronger deprotection cocktail, such as a DBU-containing solution.- For sequences prone to aggregation, consider using a combination of 2% DBU and 5% piperazine in NMP.
High Levels of Aspartimide Formation - The peptide sequence is prone to this side reaction (e.g., contains Asp-Gly or Asp-Ser sequences).- The base is too strong or used for too long.- Switch to a less basic deprotection reagent like piperazine or dipropylamine.- Add a weak acid like 1% formic acid or 0.1M HOBt to the deprotection solution to buffer the basicity.- Use shorter deprotection times.
Significant Diketopiperazine (DKP) Formation - The N-terminal dipeptide sequence is susceptible to cyclization (e.g., contains Proline).- Use a dipeptide building block to introduce the problematic sequence.- Employ a resin with a more sterically hindered linker.- Consider using a 2-chlorotrityl chloride resin for C-terminal acid peptides, as the cleavage conditions are milder.
Racemization of Amino Acids - The amino acid is particularly susceptible to epimerization (e.g., Cys, His).- Prolonged exposure to basic conditions.- For susceptible amino acids, consider using a milder deprotection reagent or shorter deprotection times.- During the coupling of racemization-prone amino acids, use a less basic activation method.

Comparative Data on Deprotection Reagents

The choice of deprotection reagent can significantly impact the level of side product formation and the overall yield and purity of the synthesized peptide.

Deprotection Reagent Typical Concentration Advantages Disadvantages Side Product Formation (Qualitative)
Piperidine 20% in DMF- Well-established- Effective for most sequences- Can cause significant aspartimide formation, DKP formation, and racemization.- Controlled substance.High potential for aspartimide and DKP formation.
DBU 2% in DMF- Very fast and effective, especially for sterically hindered sequences.- Non-nucleophilic.- Strongly basic, can catalyze aspartimide formation, especially with Asp residues.- Does not scavenge dibenzofulvene (DBF).High potential for aspartimide formation.
Piperazine 5-10% in DMF/Ethanol- Less basic than piperidine, reduces aspartimide formation.- Slower deprotection than piperidine.Lower potential for aspartimide formation compared to piperidine.
DBU/Piperazine Cocktail 2% DBU / 5% Piperazine in DMF- Rapid and efficient deprotection.- Piperazine acts as a DBF scavenger.- Can still cause some epimerization with prolonged exposure.Can be optimized to reduce both aspartimide formation and epimerization with the addition of formic acid.
4-Methylpiperidine 20% in DMF- Similar efficiency to piperidine.- Not a controlled substance.- May reduce side reactions in some cases.- Can still lead to side reactions similar to piperidine.Similar to piperidine, but may offer slight improvements.
Dipropylamine (DPA) N/A- Significantly reduces aspartimide formation.- May result in lower yields for more challenging syntheses.Low potential for aspartimide formation.

Experimental Protocols

Standard Piperidine Deprotection:

  • Treat the resin-bound peptide with a solution of 20% (v/v) piperidine in dimethylformamide (DMF).

  • Agitate the mixture at room temperature for 5-10 minutes.

  • Drain the deprotection solution.

  • Repeat steps 1-3.

  • Wash the resin thoroughly with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.

DBU-Based Deprotection:

  • Option 1: DBU alone

    • Treat the resin with a 2% (v/v) solution of DBU in DMF.

    • Agitate for 2-5 minutes at room temperature.

    • Drain and wash the resin with DMF.

    • Repeat steps 1-3.

  • Option 2: DBU/Piperidine Cocktail

    • Prepare a deprotection solution of 2% (w/v) DBU and 2% (w/v) piperidine in DMF.

    • Treat the resin with this solution and agitate for 5-10 minutes.

    • Drain and wash thoroughly with DMF.

Piperazine/DBU Deprotection:

  • Prepare a deprotection solution of 5% (w/v) piperazine and 2% (v/v) DBU in DMF.

  • For sequences prone to aspartimide formation, 1% formic acid can be added to this solution.

  • Treat the resin with the deprotection solution and agitate for 1-5 minutes.

  • Drain and wash the resin extensively with DMF.

4-Methylpiperidine Deprotection:

  • Use a 20% (v/v) solution of 4-methylpiperidine in DMF.

  • Follow the same two-step deprotection and washing procedure as for standard piperidine deprotection.

Visual Guides

Fmoc_Deprotection_Workflow start Start: Fmoc-Peptide-Resin deprotection Fmoc Deprotection Step (e.g., 20% Piperidine/DMF) start->deprotection wash1 Wash with DMF deprotection->wash1 coupling Amino Acid Coupling wash1->coupling wash2 Wash with DMF coupling->wash2 repeat Repeat for next amino acid wash2->repeat repeat->deprotection Yes end End: Final Peptide-Resin repeat->end No

Caption: A generalized workflow for a single cycle of Fmoc-SPPS.

Troubleshooting_Logic problem Problem Detected: Incomplete Deprotection or High Side Reactions cause1 Potential Cause: Peptide Aggregation problem->cause1 cause2 Potential Cause: Aspartimide-Prone Sequence problem->cause2 cause3 Potential Cause: DKP-Prone Sequence problem->cause3 cause4 Potential Cause: Strong Base/Long Exposure problem->cause4 solution1 Solution: Use Stronger Base (e.g., DBU) cause1->solution1 solution2 Solution: Use Weaker Base (e.g., Piperazine) or Additive (e.g., Formic Acid) cause2->solution2 solution3 Solution: Use Dipeptide Block or Sterically Hindered Linker cause3->solution3 solution4 Solution: Reduce Deprotection Time or Switch to Milder Base cause4->solution4

Caption: Troubleshooting logic for common Fmoc deprotection issues.

References

Preventing side-chain reactions with Fmoc-NH-PEG6-CH2COOH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address common issues encountered when using Fmoc-NH-PEG6-CH2COOH in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule. It contains three key components:

  • An Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on a primary amine. This group is stable under acidic conditions but can be readily removed with a mild base, such as piperidine.[1][2]

  • A hydrophilic polyethylene glycol (PEG) spacer with six ethylene glycol units. This PEG chain increases the solubility of the molecule and the resulting conjugate in aqueous media.[3][4]

  • A terminal carboxylic acid group. This group can be activated to react with primary amines to form a stable amide bond.[3]

Its primary applications include:

  • Peptide modification: Introducing a PEG spacer into a peptide sequence during solid-phase peptide synthesis (SPPS) to improve solubility and pharmacokinetic properties.

  • Bioconjugation: Linking molecules together, such as attaching a peptide to a protein or a drug molecule.

  • Antibody-Drug Conjugates (ADCs): Acting as a linker to connect an antibody to a cytotoxic drug.

Q2: What are the most common side reactions observed when using this compound in solid-phase peptide synthesis (SPPS)?

The most common side reactions are generally those associated with Fmoc-based SPPS, rather than the PEG linker itself, which is relatively inert. These include:

  • Incomplete Coupling: The carboxylic acid of this compound may not react completely with the free amine on the resin-bound peptide, leading to deletion sequences.

  • Aspartimide Formation: If the peptide sequence contains an aspartic acid residue, the backbone amide can cyclize, particularly during the basic conditions of Fmoc deprotection.

  • Diketopiperazine Formation: At the dipeptide stage of a new peptide synthesis, the N-terminal amino group can cyclize with the adjacent carbonyl group, cleaving the dipeptide from the resin.

  • Racemization: The stereochemical integrity of the amino acid being coupled after the PEG linker can be compromised during the activation of its carboxylic acid.

  • Aggregation: The growing peptide chain, especially if it contains hydrophobic residues, can aggregate, hindering further reactions. The hydrophilic PEG linker can help mitigate this to some extent.

Q3: How can I monitor the completion of the coupling reaction for this compound?

The completion of the coupling reaction can be monitored using a qualitative colorimetric test, such as the Kaiser test (ninhydrin test).

  • Positive Kaiser Test (blue/purple beads): Indicates the presence of unreacted primary amines, meaning the coupling is incomplete.

  • Negative Kaiser Test (yellow/colorless beads): Indicates that the coupling reaction is complete.

For a more quantitative assessment, UV-Vis spectrophotometry can be used to measure the amount of Fmoc group cleaved in the subsequent deprotection step.

Troubleshooting Guides

Issue 1: Incomplete Coupling of this compound

Symptoms:

  • Positive Kaiser test (blue beads) after the coupling step.

  • Presence of deletion sequences (mass of the desired product minus the mass of the PEG linker and subsequent amino acids) in the final mass spectrometry analysis.

Root Causes & Solutions:

Root CauseMitigation Strategy
Steric Hindrance The PEG chain can sometimes sterically hinder the coupling reaction. Increase the coupling time and/or temperature. Consider using a double coupling protocol.
Inefficient Activation The choice of coupling reagent is critical. For sterically hindered couplings, more efficient reagents like HATU are often superior to HBTU.
Peptide Aggregation The growing peptide chain may be aggregating on the resin. Switch to a more polar solvent like N-methyl-2-pyrrolidone (NMP) or add a chaotropic salt. Using a PEG-based resin can also help.
Low Reagent Concentration Insufficient concentration of the activated linker can lead to slow or incomplete reactions. Ensure adequate concentration of the linker and coupling reagents.
Issue 2: Aspartimide Formation in a Peptide Sequence Containing the PEG Linker

Symptoms:

  • Appearance of a new peak in the HPLC chromatogram, often close to the main product peak.

  • Mass spectrometry data shows a peak corresponding to the desired peptide mass, but with a different fragmentation pattern, or a dehydrated product.

Root Causes & Solutions:

Root CauseMitigation Strategy
Prolonged Exposure to Base Extended Fmoc deprotection times with piperidine increase the risk of aspartimide formation.
Solution: Minimize deprotection times. Consider using a weaker base like piperazine. Add 0.1 M HOBt to the piperidine deprotection solution to suppress the side reaction.
Sequence Susceptibility Asp-Xxx sequences, especially Asp-Gly, are highly prone to this side reaction.
Solution: If possible, modify the sequence. Use a sterically bulky protecting group on the aspartic acid side chain, such as O-3-methylpent-3-yl (OMpe).
Issue 3: Racemization of the Amino Acid Coupled After the PEG Linker

Symptoms:

  • Appearance of a diastereomeric impurity in the HPLC analysis, often as a shoulder or a closely eluting peak to the main product.

  • Reduced biological activity of the final peptide.

Root Causes & Solutions:

Root CauseMitigation Strategy
Over-activation of the Amino Acid Certain coupling reagents and prolonged activation times can lead to racemization.
Solution: Use a coupling reagent with a lower risk of racemization, such as HATU over HBTU. Additives like HOBt or 6-Cl-HOBt can suppress racemization. Minimize the pre-activation time before adding the activated amino acid to the resin.
Elevated Temperature Higher temperatures during coupling can increase the rate of racemization.
Solution: Perform the coupling at room temperature unless elevated temperatures are necessary to overcome aggregation. If using microwave synthesis, optimize the temperature to balance coupling efficiency and racemization.

Quantitative Data

The choice of coupling reagent significantly impacts the efficiency of the amide bond formation. While specific data for this compound is limited, studies on challenging peptide sequences provide a good comparison of commonly used reagents.

Table 1: Comparison of Coupling Reagent Performance in SPPS

ParameterHATUHBTUReference(s)
Purity Higher PurityLower Purity
Coupling Efficiency HighHigh, but generally lower than HATU
Reaction Speed FasterSlower
Racemization Risk Lower riskHigher risk

Experimental Protocols

Protocol 1: Manual Coupling of this compound to an Amino-functionalized Resin

This protocol describes the manual coupling of the PEG linker to a resin with a free amino group.

Materials:

  • Amino-functionalized resin (e.g., Rink Amide resin)

  • This compound

  • HATU (1-(7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • Piperidine

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection (if applicable): If the resin is Fmoc-protected, treat it with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete deprotection.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).

  • Kaiser Test: Perform a Kaiser test on a small sample of beads to confirm the presence of free primary amines (a blue color indicates a positive result).

  • Activation of this compound: In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated linker solution to the resin. Agitate the mixture at room temperature for 2-4 hours.

  • Washing: Drain the coupling solution and wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction (a yellow/colorless result indicates completion). If the test is positive, repeat the coupling step.

Protocol 2: Fmoc Deprotection of the PEG Linker

Procedure:

  • Resin Swelling: Swell the resin-bound PEG linker in DMF for 30 minutes.

  • Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes, then drain.

  • Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for 15-20 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).

  • Kaiser Test: Perform a Kaiser test to confirm the presence of the newly freed amine.

Visualizations

experimental_workflow cluster_resin_prep Resin Preparation cluster_coupling Coupling of PEG Linker cluster_next_step Proceed to Next Step swell Swell Resin in DMF deprotect_resin Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect_resin wash1 Wash (DMF/DCM) deprotect_resin->wash1 kaiser1 Kaiser Test (Positive) wash1->kaiser1 couple Couple to Resin kaiser1->couple activate Activate this compound (HATU/DIPEA in DMF) activate->couple wash2 Wash (DMF/DCM) couple->wash2 kaiser2 Kaiser Test (Negative) wash2->kaiser2 deprotect_peg Fmoc Deprotection of PEG Linker kaiser2->deprotect_peg couple_aa Couple Next Amino Acid deprotect_peg->couple_aa side_reactions cluster_coupling_issues Coupling Step Issues cluster_deprotection_issues Deprotection Step Issues cluster_general_issues General SPPS Issues start Fmoc-SPPS with This compound incomplete_coupling Incomplete Coupling start->incomplete_coupling racemization Racemization start->racemization aspartimide Aspartimide Formation start->aspartimide aggregation Peptide Aggregation start->aggregation diketopiperazine Diketopiperazine Formation (Dipeptide Stage) start->diketopiperazine

References

Technical Support Center: Monitoring Fmoc-NH-PEG6-CH2COOH Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the monitoring of Fmoc-NH-PEG6-CH2COOH coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use?

A1: this compound is a heterobifunctional linker molecule. It contains three key parts:

  • An Fmoc-protected amine (Fmoc-NH-) : This protecting group is stable under many reaction conditions but can be easily removed with a mild base (e.g., piperidine) to reveal a free amine.

  • A hydrophilic six-unit polyethylene glycol spacer (-PEG6-) : This spacer increases the solubility of the conjugate in aqueous media, provides flexibility, and reduces steric hindrance.[1][2]

  • A terminal carboxylic acid (-CH2COOH) : This group can be activated to react with primary amines (e.g., on a peptide or protein) to form a stable amide bond.[3]

It is commonly used in bioconjugation, peptide synthesis, and the development of antibody-drug conjugates (ADCs) and PROTACs.[4][5]

Q2: What is the fundamental principle of monitoring the coupling reaction?

A2: The core principle is to track the consumption of the starting materials (the amine-containing molecule and the this compound linker) and the formation of the new, PEGylated product over time. By taking small aliquots from the reaction mixture at different time points, you can quantitatively or qualitatively assess whether the reaction is progressing and when it has reached completion.

Q3: Which analytical techniques are most suitable for monitoring this reaction?

A3: The most common and effective techniques are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). For reactions occurring on a solid support (e.g., solid-phase peptide synthesis), qualitative colorimetric tests like the Kaiser test are invaluable.

Q4: How do I choose the best monitoring technique for my experiment?

A4: The choice depends on your experimental setup, the nature of your substrate, and the level of detail you require.

  • For solution-phase coupling to substrates with a UV chromophore (like peptides or proteins): RP-HPLC with UV detection is often the best choice for quantitative monitoring.

  • For definitive confirmation of product identity: Mass Spectrometry (MALDI-TOF or LC-MS) is the gold standard, as it confirms the expected mass increase.

  • For solid-phase synthesis: The Kaiser test provides a rapid, qualitative check for the presence of unreacted primary amines.

  • For substrates without a UV chromophore: HPLC with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be used.

Troubleshooting Guides

Problem: My RP-HPLC results show multiple peaks, and I can't identify the product.

  • Possible Cause 1: Incomplete Reaction. The chromatogram is showing peaks for your starting material, the PEG linker, and a small amount of product.

    • Solution: Compare the chromatogram to injections of your starting materials. The product peak should have a different retention time. Continue to monitor the reaction; the starting material peaks should decrease while the product peak increases.

  • Possible Cause 2: Impure Starting Materials. The PEG linker or your substrate may be impure.

    • Solution: Analyze all starting materials by HPLC individually before starting the reaction to confirm their purity and retention times.

  • Possible Cause 3: Side Reactions. The coupling conditions may be causing degradation of your substrate or the formation of byproducts, such as the reaction of the activated linker with the solvent or buffer components.

    • Solution: Ensure you are using high-purity, anhydrous solvents. If using activating agents like EDC, ensure that buffers (e.g., Tris) that contain primary amines are not present in the reaction mixture.

  • Possible Cause 4: Dispersity of the PEG linker. While this compound is a discrete-length PEG, broader PEG reagents can lead to broader peaks or multiple closely eluting peaks.

    • Solution: Confirm the purity and dispersity of your PEG reagent via MS. For this specific linker, this is less likely to be an issue.

Problem: My Mass Spectrometry results show no product peak, only starting material.

  • Possible Cause 1: Reaction Has Not Started. There may be an issue with one of the reagents.

    • Solution: Verify the activity of your coupling reagents (e.g., HATU, EDC/NHS). Use freshly prepared, high-quality reagents and anhydrous solvents. Ensure the pH of the reaction is appropriate for amide bond formation (typically pH 7-9).

  • Possible Cause 2: Ionization Suppression. The PEGylated product may not ionize well under the MS conditions used, or other components in the mixture (e.g., salts, detergents) could be suppressing its signal.

    • Solution: Desalt and purify your sample aliquot before MS analysis using a C18 ZipTip or similar cleanup method. Try different MS matrices (for MALDI) or ionization settings.

  • Possible Cause 3: Product Instability. The product may be degrading under the MS analysis conditions.

    • Solution: This is unlikely for a stable amide bond, but consider using "softer" ionization techniques if available. Confirm product formation with an orthogonal method like HPLC.

Problem: The Kaiser test on my solid-phase synthesis is still positive (blue) after an extended reaction time.

  • Possible Cause 1: Insufficient Reagents. The amount of PEG linker or coupling activator may be insufficient to react with all the amine sites on the resin.

    • Solution: Perform a second coupling step ("double couple") with a fresh solution of the PEG linker and activation reagents. For future reactions, increase the molar excess of the reagents.

  • Possible Cause 2: Steric Hindrance. The reaction site on the solid support may be sterically hindered, slowing down the reaction.

    • Solution: Allow the reaction to proceed for a longer time (e.g., overnight). Consider gently heating the reaction vessel (e.g., to 35-40°C). You can also switch to a more potent coupling reagent like HATU or COMU.

  • Possible Cause 3: Poor Solvation of the Resin. The resin beads may not be adequately swollen, limiting access to the reactive sites.

    • Solution: Ensure the resin is fully swollen in an appropriate solvent (e.g., DMF, NMP) before starting the coupling reaction.

Data Presentation

Table 1: Comparison of Common Monitoring Techniques

TechniquePrincipleProsConsBest For
RP-HPLC-UV Separation by hydrophobicity, detection by UV absorbance.Quantitative, robust, widely available.Requires a chromophore, can have complex peak patterns.Routine quantitative monitoring of reactions involving peptides, proteins, or other UV-active molecules.
LC-MS Separation by HPLC followed by mass detection.Provides definitive mass confirmation and separation of components.More complex instrumentation, potential for ion suppression.Confirming product identity and analyzing complex reaction mixtures.
MALDI-TOF MS Measures mass-to-charge ratio of analytes co-crystallized with a matrix.Very fast, high mass range, tolerant of some salts.Generally not quantitative, lower resolution than ESI-MS.Quick checks for reaction completion by observing the disappearance of starting material and appearance of product mass.
Kaiser Test Colorimetric reaction with primary amines.Extremely fast, simple, requires minimal sample.Qualitative only, only works for solid-phase synthesis.Rapidly assessing the completion of couplings on solid support.

Table 2: Expected Mass Shifts in Mass Spectrometry

Compound / ReactionMolecular Weight ( g/mol )Mass Change Description
This compound 561.62-
Coupling Reaction (Mass of Substrate) + 543.60The final product mass will be the mass of the starting amine-containing substrate plus the mass of the PEG linker, minus the mass of water (18.015 g/mol ) which is lost during amide bond formation.

Mandatory Visualizations

experimental_workflow start_end start_end process process decision decision analysis analysis start Start Coupling Reaction (Substrate + Linker + Activator) take_aliquot Take Aliquot at T=x hours start->take_aliquot analyze Analyze Aliquot take_aliquot->analyze hplc RP-HPLC analyze->hplc Quantitative ms Mass Spec analyze->ms Confirmation kaiser Kaiser Test (Solid Phase) analyze->kaiser Qualitative check_completion Is Reaction Complete? hplc->check_completion ms->check_completion kaiser->check_completion continue_rxn Continue Reaction & Monitor check_completion->continue_rxn No workup Quench & Work-up Product check_completion->workup Yes continue_rxn->take_aliquot at T=y

Caption: Experimental workflow for monitoring reaction progress.

troubleshooting_guide problem problem cause cause solution solution p1 Problem: Incomplete Coupling c1 Cause: Inactive Reagents p1->c1 c2 Cause: Steric Hindrance p1->c2 c3 Cause: Insufficient Stoichiometry p1->c3 c4 Cause: Incorrect pH / Conditions p1->c4 s1 Use Fresh Reagents & Anhydrous Solvents c1->s1 s2 Increase Reaction Time Switch to Stronger Activator c2->s2 s3 Increase Molar Excess of Linker & Activator c3->s3 s4 Optimize Reaction pH (typically 7-9) c4->s4

Caption: Troubleshooting logic for incomplete coupling reactions.

Detailed Experimental Protocols

Protocol 1: Monitoring by Reverse-Phase HPLC (RP-HPLC)

  • Preparation: Before starting the reaction, dissolve a small amount of your amine-containing starting material and the this compound linker in the mobile phase and inject them separately into the HPLC to determine their individual retention times.

  • Reaction Sampling: At designated time points (e.g., T=0, 1h, 4h, 24h), withdraw a small aliquot (e.g., 5-10 µL) from the reaction mixture.

  • Quenching & Dilution: Immediately quench the aliquot by diluting it 100-fold or more in a vial containing Mobile Phase A to stop the reaction. For example, add 5 µL of the reaction mixture to 495 µL of Mobile Phase A.

  • Analysis: Inject the diluted aliquot onto the HPLC system.

    • Typical System:

      • Column: C18, 3.5-5 µm particle size (e.g., 4.6 x 150 mm).

      • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

      • Mobile Phase B: 0.1% TFA in Acetonitrile.

      • Gradient: A linear gradient appropriate for your substrate, for example, 5% to 95% B over 20 minutes.

      • Flow Rate: 1.0 mL/min.

      • Detection: 220 nm (for peptide bonds) and 280 nm (if Trp or Tyr are present). The Fmoc group also has a strong absorbance around 265 nm and 300 nm.

  • Interpretation: Monitor the decrease in the area of the starting material peak(s) and the corresponding increase in the area of the new product peak. The reaction is considered complete when the starting material peak is no longer visible or its area remains constant over two consecutive time points.

Protocol 2: Monitoring by MALDI-TOF MS

  • Reaction Sampling: Withdraw a small aliquot (e.g., 1-2 µL) from the reaction mixture.

  • Sample Cleanup (Recommended): Dilute the aliquot in 10-20 µL of 0.1% TFA. Use a C18 ZipTip to bind, wash (with 0.1% TFA), and elute the analyte directly onto the MALDI plate with the matrix solution. This removes salts and other interferences.

  • Spotting:

    • Prepare Matrix: Create a saturated solution of a suitable matrix (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid (CHCA)) in a 1:1 solution of acetonitrile and 0.1% TFA in water.

    • Spot Plate: Spot 1 µL of your diluted/cleaned sample onto the MALDI target plate and immediately add 1 µL of the matrix solution. Allow it to air dry completely (co-crystallization).

  • Analysis: Acquire the mass spectrum.

  • Interpretation: Look for a peak corresponding to the mass of your unreacted starting material. As the reaction progresses, this peak will decrease in intensity, and a new peak will appear at the expected mass of the PEGylated product (M_substrate + 543.60 Da).

Protocol 3: Qualitative Monitoring on Solid Phase using the Kaiser Test

  • Sampling: After the coupling reaction has run for a set time, remove a few beads (1-2 mg) of the resin from the reaction vessel.

  • Washing: Place the beads in a small glass test tube and wash them thoroughly with DMF (3-4 times) and then Dichloromethane (DCM) (2 times) to remove any unreacted reagents and residual solvent. Dry the beads under a stream of nitrogen or in a vacuum.

  • Reagent Addition: Add the following three solutions to the dry beads:

    • Solution A: 2 drops of 5% (w/v) ninhydrin in ethanol.

    • Solution B: 2 drops of 80% (w/v) phenol in ethanol.

    • Solution C: 2 drops of 2% (v/v) 0.001M KCN in pyridine.

  • Heating: Heat the test tube in a heating block at 100°C for 3-5 minutes.

  • Interpretation:

    • Deep Blue Beads/Solution: A positive result, indicating the presence of unreacted primary amines. The coupling is incomplete.

    • Yellow/Colorless Beads/Solution: A negative result, indicating that all (or the vast majority of) primary amines have been acylated. The coupling is complete.

References

Technical Support Center: Purification of Fmoc-NH-PEG6-CH2COOH Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on purification strategies for molecules conjugated with Fmoc-NH-PEG6-CH2COOH. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of these conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound conjugates?

The primary purification methods for this compound conjugates are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Size-Exclusion Chromatography (SEC), and Flash Chromatography. The choice of method depends on the properties of the conjugated molecule (e.g., peptide, small molecule), the scale of the purification, and the nature of the impurities.

  • RP-HPLC: Offers high resolution and is ideal for purifying peptides and other small molecule conjugates. Separation is based on the hydrophobicity of the molecules.

  • SEC: Separates molecules based on their hydrodynamic radius (size). It is effective for removing small molecule impurities, such as excess unreacted PEG linker, from a larger conjugate.[]

  • Flash Chromatography: A rapid form of column chromatography suitable for preparative purification of less complex mixtures or as a preliminary purification step.

Q2: What are the common impurities I might encounter when working with this compound conjugates?

Common impurities can originate from the synthesis of the conjugate, particularly if it involves solid-phase peptide synthesis (SPPS), or from the PEG linker itself.

  • From SPPS: Deletion sequences (incomplete amino acid coupling), insertion sequences (due to residual activated amino acids), and byproducts from the removal of protecting groups.[2][3]

  • From the PEG Linker: Unreacted this compound, and potential dimers or oligomers of the linker.

  • During Fmoc Deprotection: Incomplete removal of the Fmoc group can lead to Fmoc-protected impurities. Side reactions can also occur depending on the deprotection conditions.[4][5]

Q3: How does the PEG6 chain affect the purification of my conjugate?

The polyethylene glycol (PEG) chain in the this compound linker imparts hydrophilicity and flexibility to the conjugate. In RP-HPLC, this can lead to broader peaks compared to non-PEGylated counterparts. The PEG chain increases the hydrodynamic radius of the molecule, which is the basis for separation in SEC.

Q4: What should I consider when lyophilizing my purified this compound conjugate?

Lyophilization, or freeze-drying, is a common method for obtaining a stable, dry powder of the purified conjugate. Key considerations include:

  • Freezing Temperature: The freezing temperature should be low enough to ensure complete solidification without forming large ice crystals that could damage the molecule's structure. For peptides, this can range from -30°C to -60°C.

  • Lyophilization Temperature: The temperature during drying should not exceed the collapse temperature of the formulation to maintain the cake structure.

  • Moisture Content: The final product should have a low moisture content (typically <6%) for stability.

Troubleshooting Guides

Reverse-Phase HPLC (RP-HPLC) Troubleshooting
Problem Potential Cause Recommended Solution
Broad Peaks Secondary interactions between the analyte and the stationary phase; column overloading; slow kinetics of the PEG chain.Use a mobile phase additive like trifluoroacetic acid (TFA) (0.1%) to improve peak shape. Reduce the sample load on the column. Optimize the gradient and flow rate.
Peak Tailing Presence of residual silanol groups on the silica-based column interacting with basic functional groups in the conjugate.Use a high-purity, end-capped column. Add an ion-pairing agent like TFA to the mobile phase. Ensure the mobile phase pH is appropriate for the analyte.
Peak Fronting Sample overload; sample solvent stronger than the mobile phase.Dilute the sample or inject a smaller volume. Dissolve the sample in the initial mobile phase if possible.
Ghost Peaks Contamination in the mobile phase, injection system, or from a previous run.Use high-purity solvents and freshly prepared mobile phases. Flush the system and column thoroughly between runs.
Poor Resolution Inappropriate column chemistry or gradient conditions.Experiment with different stationary phases (e.g., C8 instead of C18). Optimize the gradient slope and duration.
Fmoc Deprotection Troubleshooting
Problem Potential Cause Recommended Solution
Incomplete Fmoc Removal Insufficient deprotection time or reagent concentration. Steric hindrance from the conjugate.Increase the reaction time or the concentration of the piperidine solution (e.g., from 20% to 30% in DMF). Consider a stronger base like DBU in combination with piperidine.
Formation of Deletion Sequences Incomplete deprotection leading to the next amino acid not being coupled.Ensure complete Fmoc removal by monitoring the reaction (e.g., using a small-scale test cleavage and HPLC analysis).
Aspartimide Formation (for Asp-containing peptides) Base-catalyzed side reaction, especially with extended exposure to piperidine.Minimize the deprotection time. Use a milder deprotection reagent or add a scavenger like 1-hydroxybenzotriazole (HOBt) to the deprotection solution.
Diketopiperazine Formation (at the N-terminus) Intramolecular cyclization of the dipeptide after deprotection of the second amino acid.Use a resin with a more sterically hindered linker or couple the third amino acid immediately after deprotection of the second.

Experimental Protocols

General Protocol for RP-HPLC Purification of a Peptide-Fmoc-NH-PEG6-CH2COOH Conjugate

This is a representative protocol and may require optimization for your specific conjugate.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Flow Rate: 1 mL/min.

  • Detection: UV at 214 nm and 280 nm.

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point. This may need to be adjusted based on the hydrophobicity of the conjugate.

  • Sample Preparation: Dissolve the crude conjugate in a minimal amount of a suitable solvent (e.g., a small amount of DMSO or DMF, then dilute with Mobile Phase A). Filter the sample through a 0.22 µm filter before injection.

  • Fraction Collection: Collect fractions corresponding to the desired peak.

  • Analysis of Fractions: Analyze the collected fractions by mass spectrometry to confirm the identity of the product.

  • Solvent Removal: Pool the pure fractions and remove the acetonitrile by rotary evaporation. Lyophilize the remaining aqueous solution to obtain the purified conjugate as a powder.

General Protocol for Fmoc Deprotection
  • Reagent: Prepare a 20% (v/v) solution of piperidine in N,N-dimethylformamide (DMF).

  • Procedure (for solid-phase synthesis):

    • Wash the resin-bound conjugate with DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5-10 minutes.

    • Drain the solution.

    • Repeat the treatment with fresh 20% piperidine/DMF for another 10-20 minutes.

    • Wash the resin thoroughly with DMF to remove residual piperidine and the Fmoc-piperidine adduct.

Visualizations

experimental_workflow cluster_synthesis Conjugate Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product synthesis This compound Conjugation Reaction crude Crude Conjugate synthesis->crude Reaction Work-up rphplc RP-HPLC crude->rphplc Injection fractions Collect Fractions rphplc->fractions Elution analysis Mass Spectrometry Analysis fractions->analysis QC pooling Pool Pure Fractions analysis->pooling Identify Pure Fractions lyophilization Lyophilization pooling->lyophilization Solvent Removal final_product Purified Conjugate lyophilization->final_product

Caption: General workflow for the purification of this compound conjugates.

Caption: Troubleshooting logic for HPLC purification of this compound conjugates.

References

Impact of pH on Fmoc-NH-PEG6-CH2COOH stability and reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability and reactivity of Fmoc-NH-PEG6-CH2COOH, a heterobifunctional linker crucial for bioconjugation, drug delivery, and peptide synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound at different pH values?

A1: The stability of this compound is primarily dictated by its two functional ends and the PEG spacer.

  • Fmoc-Protected Amine: The 9-fluorenylmethoxycarbonyl (Fmoc) group is notoriously labile to basic conditions. It is stable at acidic and neutral pH but is rapidly cleaved by primary and secondary amines, with piperidine being a common reagent for its removal. The stability of the Fmoc group is dependent on the base concentration, solvent, and temperature.

  • PEG6 Spacer: The hexaethylene glycol (PEG6) spacer, composed of ether linkages, is generally stable under a wide range of pH conditions, from acidic to basic. However, extreme pH and high temperatures can lead to the hydrolytic cleavage of these ether bonds over extended periods. PEG linkers are valued for their ability to increase the hydrophilicity and stability of the conjugated molecules.

  • Carboxylic Acid: The terminal carboxylic acid group is stable across a broad pH range. Its reactivity is pH-dependent, particularly during activation for coupling reactions.

Q2: At what pH is the Fmoc group cleaved?

A2: The Fmoc group is cleaved under basic conditions, typically using a 20-50% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). While piperidine is most common, other bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can also be used, sometimes in combination with piperazine, to modulate the deprotection kinetics and minimize side reactions. The deprotection process proceeds via a β-elimination mechanism initiated by the abstraction of the acidic proton on the fluorene ring.

Q3: How does pH affect the reactivity of the carboxylic acid group for conjugation?

A3: The carboxylic acid group requires activation to react efficiently with primary amines to form a stable amide bond. This is commonly achieved using carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS). The pH is a critical parameter in this two-step process:

  • Activation Step (EDC/NHS): The activation of the carboxylic acid with EDC is most efficient in acidic conditions, typically between pH 4.5 and 6.0.

  • Coupling Step (to amine): The reaction of the resulting NHS-ester with a primary amine is most efficient at a slightly basic pH, generally between 7.2 and 8.5. This is because the amine needs to be in its unprotonated, nucleophilic state to react.

Therefore, a two-step procedure with a pH shift is often employed for optimal conjugation efficiency.[1][2][3][4]

Q4: Can the amide bond formed after conjugation be hydrolyzed?

A4: Amide bonds are generally very stable under physiological conditions (pH 7.4). However, they can undergo hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures. The rate of hydrolysis is pH-dependent. At neutral pH, the hydrolysis of amide bonds is extremely slow. The rate increases at both low and high pH. For instance, studies on peptide bond cleavage show that direct hydrolysis (scission) is a significant pathway at both acidic (pH 3) and basic (pH 10) conditions, while intramolecular aminolysis ("backbiting") can be dominant at neutral pH, though this is more relevant for peptides.[5]

Troubleshooting Guide

This guide addresses common issues encountered when using this compound.

Issue 1: Incomplete Fmoc Deprotection

Symptoms:

  • Negative or weak ninhydrin (Kaiser) test result after deprotection (yellow beads instead of blue/purple).

  • Absence of the characteristic UV absorbance of the dibenzofulvene-piperidine adduct (around 301 nm) in the deprotection solution.

  • Identification of Fmoc-containing species by mass spectrometry in the final product.

Potential Causes and Solutions:

Potential CauseSolution
Degraded Deprotection Reagent Use fresh, high-quality piperidine and DMF. Ensure piperidine has been stored properly to prevent oxidation.
Insufficient Deprotection Time/Concentration Increase the deprotection time or use a higher concentration of piperidine (e.g., up to 50%). For sterically hindered sites, a second deprotection step may be necessary.
Poor Resin Swelling Ensure the resin is adequately swollen in the reaction solvent (e.g., DMF) before deprotection to allow reagent access.
Peptide Aggregation For solid-phase peptide synthesis, aggregation can hinder reagent access. Consider using a different solvent system (e.g., N-methyl-2-pyrrolidone, NMP) or adding chaotropic agents.
Steric Hindrance For difficult sequences, consider using a stronger, non-nucleophilic base like 1-2% DBU in the piperidine/DMF solution. Use this with caution as it can promote side reactions like aspartimide formation.
Issue 2: Low Yield in Amide Bond Formation

Symptoms:

  • Low recovery of the desired conjugated product.

  • Presence of unreacted starting materials upon analysis (e.g., by HPLC or LC-MS).

Potential Causes and Solutions:

Potential CauseSolution
Suboptimal pH for Activation/Coupling Follow a two-step pH procedure. Activate the carboxylic acid with EDC/NHS at pH 4.5-6.0, then raise the pH to 7.2-8.5 before adding the amine-containing molecule.
Hydrolysis of Activated Ester The NHS-ester intermediate is susceptible to hydrolysis. Use the activated linker immediately after preparation. Avoid prolonged exposure to aqueous environments at neutral or basic pH before the amine is added.
Inactive Coupling Reagents Use fresh, high-quality EDC and NHS. Store EDC desiccated and protected from light.
Presence of Nucleophilic Buffer Components Avoid buffers containing primary amines (e.g., Tris) or other nucleophiles that can compete with the desired reaction. Use buffers like MES for the activation step and PBS or borate buffer for the coupling step.
Steric Hindrance If conjugating to a large biomolecule, steric hindrance may be a factor. Consider using a longer PEG spacer or optimizing the stoichiometry of the reactants.
Issue 3: Product Instability or Degradation

Symptoms:

  • Appearance of degradation products over time in stability studies (e.g., analyzed by HPLC).

  • Loss of biological activity of the conjugate.

Potential Causes and Solutions:

Potential CauseSolution
Hydrolysis of Amide or PEG Linker Store the final conjugate in an appropriate buffer at a pH where stability is maximized (typically neutral to slightly acidic). Avoid prolonged exposure to harsh acidic or basic conditions. For long-term storage, consider lyophilization or storage at -80°C.
Aggregation The hydrophobic Fmoc group, if not fully removed, can induce aggregation. Ensure complete deprotection. For protein conjugates, aggregation can be minimized by working at lower concentrations, optimizing the buffer composition (e.g., adding stabilizers like arginine or polysorbates), and avoiding pH values near the protein's isoelectric point.
Oxidation of the PEG chain While generally stable, the PEG chain can be susceptible to oxidation. If working with sensitive molecules, consider degassing solutions and working under an inert atmosphere (e.g., nitrogen or argon).

Quantitative Data Summary

The following tables provide a summary of pH-dependent stability and reactivity data relevant to this compound.

Table 1: pH Dependence of Fmoc Group Stability

ConditionStability of Fmoc GroupComments
Acidic (e.g., TFA) StableThe Fmoc group is resistant to cleavage by strong acids like trifluoroacetic acid.
Neutral (pH ~7) Generally StableStable in the absence of strong nucleophiles.
Basic (e.g., 20% Piperidine in DMF) LabileRapidly cleaved. The half-life is on the order of seconds to minutes.

Table 2: pH Dependence of Carboxylic Acid Activation and Amide Bond Formation

Reaction StepOptimal pH RangeRationale
Carboxylic Acid Activation (EDC/NHS) 4.5 - 6.0Maximizes the efficiency of O-acylisourea intermediate formation while minimizing hydrolysis of EDC.
Amine Coupling to NHS-ester 7.2 - 8.5The primary amine must be in its deprotonated, nucleophilic state to react with the NHS-ester.

Table 3: pH-Dependent Hydrolysis of Linkages (Qualitative)

LinkageAcidic pH (e.g., 3-5)Neutral pH (~7)Basic pH (e.g., 9-11)
PEG Ether Bonds Generally stable, slow hydrolysis under harsh conditionsVery StableGenerally stable, slow hydrolysis under harsh conditions
Amide Bond Increased rate of hydrolysisVery Stable (slow hydrolysis)Increased rate of hydrolysis

Experimental Protocols

Protocol 1: General Procedure for Fmoc Deprotection
  • Resin Swelling: Swell the Fmoc-protected substrate (e.g., on solid support) in DMF for 30 minutes.

  • Deprotection: Drain the DMF and add a 20% (v/v) solution of piperidine in DMF. Agitate for an initial 3 minutes.

  • Drain the deprotection solution.

  • Add a fresh 20% piperidine in DMF solution and agitate for 10-15 minutes.

  • Washing: Drain the deprotection solution and wash the substrate thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • Confirmation: Perform a ninhydrin (Kaiser) test to confirm the presence of a free primary amine. A blue/purple color indicates successful deprotection.

Protocol 2: Two-Step Amide Bond Formation with a Primary Amine
  • Activation:

    • Dissolve the this compound in a suitable buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).

    • Add a 2-5 fold molar excess of EDC and NHS.

    • Incubate at room temperature for 15-30 minutes with gentle stirring.

  • Coupling:

    • Adjust the pH of the activated linker solution to 7.2-7.5 by adding a coupling buffer (e.g., PBS, pH 7.4).

    • Immediately add the amine-containing molecule (dissolved in coupling buffer) to the activated linker solution.

    • Allow the reaction to proceed for 2 hours to overnight at room temperature or 4°C.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine (e.g., Tris or ethanolamine) to consume any unreacted NHS-ester.

  • Purification: Purify the conjugate using appropriate chromatographic techniques (e.g., size exclusion or reverse-phase chromatography).

Protocol 3: HPLC-Based pH Stability Assessment
  • Sample Preparation: Prepare stock solutions of this compound in a suitable organic solvent (e.g., DMF or DMSO). Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7.4, 9, 11).

  • Incubation: Dilute the stock solution of the linker into each buffer to a final concentration suitable for HPLC analysis. Incubate the samples at a controlled temperature (e.g., 37°C).

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

  • Quenching: Quench any reaction by adding an appropriate solution (e.g., acid for basic samples) to stabilize the sample for analysis.

  • HPLC Analysis: Analyze the samples by reverse-phase HPLC with UV detection (e.g., at 214 nm for the amide bond and 265 nm for the Fmoc group) and/or mass spectrometry detection.

  • Data Analysis: Quantify the peak area of the intact this compound at each time point for each pH. Plot the percentage of remaining intact linker versus time to determine the degradation kinetics at each pH.

Visualizations

Stability_Reactivity_Workflow This compound Stability and Reactivity Logic cluster_stability Stability Assessment cluster_reactivity Reactivity Pathway start_stability This compound ph_conditions Incubate at various pH (e.g., 3, 5, 7.4, 9, 11) start_stability->ph_conditions time_points Sample at multiple time points ph_conditions->time_points analysis Analyze by HPLC/LC-MS time_points->analysis stability_data Determine degradation rate analysis->stability_data start_reactivity This compound deprotection Fmoc Deprotection (Basic pH, e.g., Piperidine) start_reactivity->deprotection Amine Reactivity activation COOH Activation (Acidic pH, e.g., EDC/NHS) start_reactivity->activation Carboxyl Reactivity free_amine H2N-PEG6-CH2COOH deprotection->free_amine activated_linker Fmoc-NH-PEG6-CH2CO-NHS activation->activated_linker conjugation Couple with R-NH2 (Neutral to Basic pH) activated_linker->conjugation final_product Fmoc-NH-PEG6-CH2CO-NH-R conjugation->final_product

Caption: Logical workflow for assessing stability and utilizing the reactivity of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Experimental Issues action_node action_node start Experimental Issue? issue_type Incomplete Reaction or Low Yield? start->issue_type deprotection_issue Incomplete Fmoc Deprotection? issue_type->deprotection_issue Yes coupling_issue Low Conjugation Yield? issue_type->coupling_issue No check_reagents Check Reagent Quality (Piperidine, EDC, NHS) deprotection_issue->check_reagents Yes check_ph Verify pH for Activation & Coupling coupling_issue->check_ph Yes optimize_time Optimize Reaction Time and Concentration check_reagents->optimize_time purify_immediately Use Activated Linker Immediately check_reagents->purify_immediately check_aggregation Assess for Aggregation optimize_time->check_aggregation check_ph->check_reagents modify_protocol Modify Protocol (e.g., add DBU, change solvent) check_aggregation->modify_protocol success Successful Reaction modify_protocol->success purify_immediately->success

References

Strategies to reduce steric hindrance with Fmoc-NH-PEG6-CH2COOH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fmoc-NH-PEG6-CH2COOH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively utilizing this versatile linker and troubleshooting common issues, particularly those related to steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional linker molecule. It contains a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid, separated by a six-unit polyethylene glycol (PEG) chain.[1][2] The Fmoc group is a base-labile protecting group commonly used in solid-phase peptide synthesis (SPPS).[3][4] The carboxylic acid can be activated to form a stable amide bond with primary amines.[1] Its hydrophilic PEG spacer enhances solubility in aqueous media. This linker is frequently used in bioconjugation, peptide synthesis, the development of antibody-drug conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs).

Q2: What is steric hindrance and how can it affect my reactions with this compound?

A2: Steric hindrance is a chemical phenomenon where the size and spatial arrangement of atoms or groups in a molecule obstruct a chemical reaction. In the case of this compound, the bulky Fmoc group can sterically hinder the reaction at the nearby carboxylic acid terminus. This can lead to lower reaction yields, incomplete reactions, and the need for longer reaction times.

Q3: I am observing low coupling efficiency when reacting the carboxylic acid of this compound. How can I confirm that steric hindrance is the cause?

A3: Low coupling efficiency is a common problem. To determine if steric hindrance is the primary cause, consider the following:

  • Nature of the Amine: Are you trying to couple the linker to a sterically hindered amine (e.g., a secondary amine, or a primary amine near a bulky group)? This will exacerbate the steric challenge.

  • Reaction Conditions: Standard coupling conditions may be insufficient. If you are using a mild coupling reagent or ambient temperature, the reaction may not have enough energy to overcome the steric barrier.

  • Comparison: Have you successfully used this linker with a small, unhindered primary amine under the same conditions? A significant drop in yield with a bulkier amine points towards steric hindrance.

Q4: Which coupling reagents are recommended to overcome steric hindrance when activating the carboxylic acid of this linker?

A4: For sterically demanding couplings, more powerful activating agents are recommended. Onium salt-based reagents are generally preferred.

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is highly effective for sterically hindered couplings due to its high reactivity and ability to form a more reactive OAt-ester intermediate. It often leads to faster reactions and higher yields.

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is another highly efficient coupling reagent that has shown excellent performance, sometimes exceeding that of HATU, and is considered a safer alternative to benzotriazole-based reagents.

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is also a good option for challenging couplings, forming a highly reactive benzotriazolyl ester intermediate.

Q5: Can reaction conditions be modified to reduce steric hindrance?

A5: Yes, optimizing reaction conditions is a key strategy:

  • Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier caused by steric hindrance. Microwave-assisted synthesis is a highly effective technique for driving difficult couplings to completion in shorter times.

  • Solvent: The choice of solvent can influence the conformation of the PEG chain and the solvation of the reactive ends, potentially reducing steric hindrance. DMF is a common and effective solvent for such reactions.

  • Concentration: Adjusting the concentration of reactants can influence reaction kinetics. However, for sterically hindered reactions, simply increasing concentration may not be sufficient without also optimizing the coupling reagent and temperature.

  • Reaction Time: Extending the reaction time can allow for a higher yield in slow, sterically hindered reactions.

Q6: Does the PEG6 chain contribute to or help with steric hindrance?

A6: The flexible PEG chain can have a dual effect. It provides spacing between the bulky Fmoc group and the reactive carboxylic acid, which can be beneficial. However, the chain itself can adopt various conformations and in some orientations, could potentially fold back and contribute to crowding around the reactive site. The length of the PEG chain can influence the steric environment. The hydrophilic nature of the PEG chain generally improves solubility, which is advantageous for the reaction.

Troubleshooting Guide

Problem Possible Cause Recommended Solution(s)
Low or No Product Formation Steric Hindrance: The bulky Fmoc group is preventing the coupling of the carboxylic acid to the target amine.1. Change Coupling Reagent: Switch to a more powerful reagent like HATU or COMU. 2. Increase Temperature: Use microwave-assisted synthesis to increase the reaction temperature and rate. If a microwave is unavailable, gently increase the temperature of the reaction, monitoring for potential side reactions. 3. Increase Reaction Time: Allow the reaction to proceed for a longer period (e.g., overnight).
Inefficient Activation: The coupling reagent is not effectively activating the carboxylic acid.1. Use an Additive: Include an additive like HOBt or HOAt if not already part of your coupling reagent (e.g., when using carbodiimides like EDC). 2. Check Reagent Quality: Ensure your coupling reagents and solvents are anhydrous and have not degraded.
Incomplete Reaction (Mixture of Starting Material and Product) Insufficient Reaction Time/Energy: The reaction is proceeding slowly due to steric hindrance and has not gone to completion.1. Extend Reaction Time: As above, allow the reaction to run longer. 2. Re-coupling: After the initial coupling time, add a fresh solution of the activated this compound. 3. Increase Temperature: Employ microwave heating to drive the reaction to completion.
Formation of Side Products Racemization: High temperatures or certain coupling reagents can cause epimerization if the amine component is chiral.1. Choice of Reagent: HATU is known to have a lower risk of racemization compared to HBTU. 2. Control Temperature: While elevated temperatures can help with steric hindrance, excessive heat can promote racemization. Optimize the temperature to find a balance between reaction rate and purity.
Reaction with Side Chains: If coupling to a peptide or protein, the activated linker may react with nucleophilic side chains (e.g., lysine, tyrosine).1. Use Protecting Groups: Ensure that all other reactive groups on your target molecule are appropriately protected. 2. Control pH: Maintain the optimal pH for amide bond formation to disfavor side reactions.

Data Summary

Comparison of Coupling Reagents for Sterically Hindered Reactions

The following table provides a qualitative comparison of common coupling reagents for reactions where steric hindrance is a concern. The efficiency is a general indicator of performance in challenging couplings.

Coupling ReagentTypeRelative Reactivity in Hindered CouplingsRisk of RacemizationNotes
EDC/DCC CarbodiimideLow to ModerateModerate to HighOften requires an additive like HOBt or NHS. Byproducts can be difficult to remove (especially DCU from DCC).
HBTU Aminium/UroniumHighLow to ModerateA good general-purpose coupling reagent, but may be less effective than HATU for severely hindered couplings.
HATU Aminium/UroniumVery HighVery LowGenerally the preferred reagent for difficult sequences and sterically hindered couplings due to its high reactivity and low racemization risk.
PyBOP PhosphoniumHighLowEffective for many challenging couplings, but byproducts can sometimes be problematic.
COMU UroniumVery HighVery LowA highly reactive and efficient reagent, considered a safer alternative to HBTU/HATU.

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU

This protocol describes the activation of the carboxylic acid of this compound and coupling to a primary amine.

Materials:

  • This compound

  • Amine-containing substrate

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel

  • Stirring mechanism

Procedure:

  • Dissolution: In a reaction vessel, dissolve this compound (1.2 equivalents) and HATU (1.15 equivalents) in anhydrous DMF.

  • Activation: Add DIPEA (2 equivalents) to the solution. Allow the mixture to pre-activate for 1-2 minutes at room temperature.

  • Coupling: Add the amine-containing substrate (1 equivalent) to the activated linker solution.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours. For sterically hindered amines, the reaction time may need to be extended to 12-24 hours.

  • Monitoring: Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS) until the starting amine is consumed.

  • Work-up and Purification: Once the reaction is complete, quench the reaction if necessary, and purify the product using standard chromatographic techniques (e.g., reverse-phase HPLC).

Protocol 2: Microwave-Assisted Coupling for Sterically Hindered Amines

This protocol is recommended for challenging couplings where thermal energy is required to overcome steric hindrance.

Materials:

  • Same as Protocol 1

  • Microwave peptide synthesizer or a scientific microwave reactor

Procedure:

  • Reagent Preparation: In a microwave-safe reaction vessel, combine this compound (1.5 equivalents), the hindered amine substrate (1 equivalent), and HATU (1.45 equivalents) in anhydrous DMF.

  • Base Addition: Add DIPEA (3 equivalents) to the vessel.

  • Microwave Irradiation: Place the vessel in the microwave synthesizer. Irradiate the mixture at a constant temperature (e.g., 75°C) for 5-20 minutes. The optimal time and temperature should be determined empirically.

  • Monitoring: After the initial irradiation, check for reaction completion (e.g., using a rapid test like the Kaiser test if on solid phase, or by LC-MS).

  • Re-coupling (if necessary): If the reaction is incomplete, a second round of microwave irradiation can be performed.

  • Work-up and Purification: After cooling, purify the product using standard methods.

Visualizations

G Activation and Coupling Pathway cluster_0 Reactants cluster_1 Activation Step cluster_2 Coupling Step Linker Fmoc-NH-PEG6-COOH ActiveEster Highly Reactive OAt-Ester Intermediate Linker->ActiveEster Reagent Coupling Reagent (e.g., HATU) Reagent->ActiveEster Base Base (DIPEA) Base->ActiveEster Product Fmoc-NH-PEG6-CO-NH-R' (Coupled Product) ActiveEster->Product Amine R'-NH2 (Target Molecule) Amine->Product

References

Fmoc-NH-PEG6-CH2COOH quality control and purity assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive quality control (QC) and purity assessment guidance for Fmoc-NH-PEG6-CH2COOH. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols to ensure the quality and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity specification for this compound?

A1: The standard purity specification for research-grade this compound is typically ≥95%, as determined by High-Performance Liquid Chromatography (HPLC) analysis. Higher purity grades (e.g., ≥98%) are also commercially available.

Q2: What are the primary analytical methods for quality control of this linker?

A2: The primary QC methods are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for purity assessment, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy for structural confirmation, and Mass Spectrometry (MS) to verify the molecular weight.

Q3: What are the common solvents for dissolving this compound for analysis?

A3: This compound is soluble in many polar organic solvents. For analytical purposes, Dimethylformamide (DMF), Dichloromethane (DCM), Acetonitrile (ACN), and Dimethyl Sulfoxide (DMSO) are commonly used.[1] For RP-HPLC, it is often dissolved in the mobile phase, such as a mixture of acetonitrile and water. For NMR, deuterated chloroform (CDCl₃) or DMSO-d₆ are common choices.

Q4: How should I store this compound to ensure its stability?

A4: For long-term stability, the compound should be stored at –20°C in a sealed container, protected from moisture and light.[2][3] For short-term storage, 4°C is acceptable.

Purity and Impurity Profile

Ensuring the purity of this compound is critical for successful downstream applications, such as peptide synthesis or bioconjugation. The following table summarizes common specifications and potential impurities.

ParameterTypical SpecificationAnalytical MethodPotential Common Impurities
Appearance White to off-white solid or viscous liquidVisual InspectionDiscoloration (yellow/brown) may indicate degradation or the presence of chromophoric impurities.
Purity (by HPLC) ≥95% - ≥98%RP-HPLC (UV @ 265 nm or 301 nm)- Free PEG Linker (H₂N-PEG6-CH₂COOH): Resulting from incomplete Fmoc protection. - Dibenzofulvene (DBF)-Adducts: From reaction of deprotected amine with DBF if scavenging is inefficient during synthesis. - β-Alanine Adducts: Impurities from the Fmoc protecting group reagent (Fmoc-OSu). - PEG Oligomer Impurities: Presence of PEG chains with different numbers of ethylene glycol units (e.g., PEG5, PEG7).
Identity Consistent with structure¹H NMR, LC-MSStructural isomers or incorrect PEG length.
Molecular Weight 561.62 g/mol (for C₂₉H₃₉NO₁₀) 575.65 g/mol (for C₃₀H₄₁NO₁₀)ESI-MSPresence of ions corresponding to impurities or different PEG oligomers.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the QC and use of this compound.

HPLC Analysis Issues

Problem: My HPLC chromatogram shows poor peak shape (tailing or fronting).

  • Possible Cause 1: Mobile Phase pH: The carboxylic acid moiety of the linker can interact with residual silanols on the HPLC column packing if not properly protonated.

    • Solution: Ensure the mobile phase is acidic. A concentration of 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in both the aqueous and organic phases is standard for suppressing silanol interactions and ensuring sharp peaks for acidic compounds.

  • Possible Cause 2: Column Overload: Injecting too concentrated a sample can lead to peak fronting.

    • Solution: Reduce the sample concentration or the injection volume.

  • Possible Cause 3: Secondary Interactions with the Column: PEG chains can sometimes exhibit unusual interactions with certain stationary phases.

    • Solution: Ensure the column is well-conditioned. If issues persist, try a different brand of C18 column or a column with a different stationary phase (e.g., Phenyl-Hexyl).

Problem: I see multiple peaks in my HPLC chromatogram.

  • Step 1: Identify the Main Peak: The largest peak, based on area percentage, should correspond to the this compound.

  • Step 2: Analyze Impurity Peaks:

    • Early Eluting Peaks: Highly polar impurities, such as the free amine (H₂N-PEG6-CH₂COOH) resulting from accidental deprotection, will typically elute earlier than the Fmoc-protected compound in reversed-phase chromatography.

    • Late Eluting Peaks: More hydrophobic impurities, such as dibenzofulvene-piperidine adducts (a byproduct of Fmoc deprotection), are more retained and will elute later.

  • Step 3: Confirm with Mass Spectrometry: Use LC-MS to obtain the mass of the species corresponding to each peak. This is the most definitive way to identify impurities.

G cluster_0 Troubleshooting HPLC Purity Analysis cluster_1 Potential Impurities Identified by Mass start Low Purity or Multiple Peaks in HPLC Chromatogram check_ms Couple HPLC to Mass Spectrometer (LC-MS) to Identify Peak Masses start->check_ms imp1 Mass = Free PEG-Amine (e.g., M+H ≈ 339.4 for C14H29NO8) check_ms->imp1 Early eluting peak imp2 Mass = Dibenzofulvene Adduct (e.g., M+H ≈ 503.6 for DBF-Amine) check_ms->imp2 Late eluting peak imp3 Mass = Different PEG Length (e.g., PEG5 or PEG7 derivatives) check_ms->imp3 Closely eluting peaks imp4 Mass = Dipeptide Impurity (e.g., Fmoc-Ala-Ala-OH) check_ms->imp4 If from raw material synthesis

Caption: A logical workflow for identifying unknown peaks in an HPLC chromatogram.

NMR Analysis Issues

Problem: The NMR spectrum is inconsistent with the expected structure.

  • Possible Cause 1: Residual Solvents: Peaks from solvents used in synthesis or purification (e.g., Dichloromethane, Ethyl Acetate, Acetonitrile) may be present.

    • Solution: Compare observed peaks with known chemical shifts of common laboratory solvents. Proper drying of the sample under high vacuum can remove volatile solvents.

  • Possible Cause 2: Water Peak: A broad peak, typically between 1.5-4.8 ppm depending on the solvent, may indicate the presence of water.

    • Solution: Use fresh, anhydrous deuterated solvents. A small amount of D₂O can be added to confirm exchangeable protons (e.g., -COOH, -NH), which will cause their corresponding peaks to disappear.

  • Possible Cause 3: Incomplete Fmoc Protection: The absence or significantly reduced integration of the characteristic Fmoc aromatic protons (typically 7.2-7.8 ppm) alongside the appearance of new signals may indicate partial or complete loss of the protecting group.

    • Solution: Re-evaluate the synthesis or purification steps. The material may need to be repurified or re-synthesized.

Experimental Protocols

Protocol 1: Purity Determination by Reversed-Phase HPLC

This protocol provides a general method for assessing the purity of this compound.

  • Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

  • Sample Preparation: Dissolve the sample in a 1:1 mixture of Mobile Phase A and B to a final concentration of approximately 1 mg/mL.

  • HPLC Method:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 265 nm (for the Fmoc group).

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 30
      25.0 95
      30.0 95
      30.1 30

      | 35.0 | 30 |

G prep_sample Prepare Sample (1 mg/mL in ACN/H₂O) inject Inject 10 µL onto C18 RP-HPLC Column prep_sample->inject gradient Run Gradient Elution (30-95% ACN with 0.1% TFA) inject->gradient detect Detect at 265 nm gradient->detect analyze Analyze Chromatogram (Calculate Area % Purity) detect->analyze

References

Validation & Comparative

The Balancing Act: A Comparative Guide to PEG Linker Length in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the linker in an antibody-drug conjugate (ADC) is a critical design feature that dictates the overall therapeutic index. Among the most versatile tools in linker design is polyethylene glycol (PEG), a hydrophilic spacer used to modulate the physicochemical and pharmacological properties of ADCs. The choice of PEG chain length, from short (PEG2, PEG4) to long (PEG8, PEG12, PEG24), profoundly influences solubility, stability, pharmacokinetics (PK), and ultimately, anti-tumor efficacy.[1]

This guide provides an objective, data-driven comparison of different PEG linker lengths, with a focus on the commonly used Fmoc-NH-PEG6-CH2COOH building block, to inform the rational design of next-generation ADCs.

The Impact of PEG Linker Length on ADC Performance

The incorporation of PEG linkers is a key strategy to mitigate the challenges posed by hydrophobic payloads, which can otherwise lead to ADC aggregation and rapid clearance from circulation.[1][2] A hydrophilic PEG chain can create a protective hydration shell around the payload, enhancing solubility, improving the pharmacokinetic profile, and enabling higher drug-to-antibody ratios (DARs) without compromising stability.[3][4]

However, the length of the PEG chain is a delicate balancing act. While longer linkers generally confer superior pharmacokinetics and in vivo efficacy, they may come at the cost of reduced in vitro potency. The optimal length is often specific to the antibody, payload, and target antigen, requiring empirical evaluation.

General Structure of a PEGylated ADC

The fundamental structure of an ADC involves a monoclonal antibody linked to a cytotoxic payload. The PEG chain is a component of this linker, providing a flexible, hydrophilic spacer. Reagents like this compound are heterobifunctional building blocks used in the synthesis of these complex linker-payload systems.

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) cluster_Linker Linker Ab Monoclonal Antibody (mAb) Linker_Attach Attachment Chemistry Ab->Linker_Attach PEG_Spacer PEG Spacer (PEGn, n=2, 4, 6, 8...) Linker_Attach->PEG_Spacer Cleavage_Site Cleavage Site PEG_Spacer->Cleavage_Site Payload Cytotoxic Payload Cleavage_Site->Payload

Caption: General structure of a PEGylated Antibody-Drug Conjugate.

Quantitative Comparison of PEG Linker Lengths

Experimental data reveals a clear trend: increasing PEG linker length can significantly enhance plasma exposure and in vivo anti-tumor activity, particularly for ADCs with hydrophobic payloads. This is often attributed to reduced plasma clearance.

One study systematically evaluated ADCs with identical antibody-payload combinations but varying PEG side-chain lengths (PEG2, PEG4, PEG8, PEG12, and PEG24) in a subcutaneous xenograft model. The results demonstrated a binary improvement in efficacy, with longer linkers (PEG8 and above) showing markedly superior tumor growth inhibition compared to shorter linkers.

Linker TypePlasma Exposure (AUC)Tumor ExposureTumor Growth Inhibition (% Decrease in Tumor Weight)
Non-PEGylated LowestLowest11%
PEG2 Increased vs. Non-PEGIncreased vs. Non-PEG35-45%
PEG4 Similar to PEG2Similar to PEG235-45%
PEG6 Data Not Available (Expected to be intermediate between PEG4 and PEG8)Data Not AvailableData Not Available
PEG8 Significantly IncreasedSignificantly Increased75-85%
PEG12 Similar to PEG8Similar to PEG875-85%
PEG24 Similar to PEG8Similar to PEG875-85%

Table 1: Summary of in vivo performance of ADCs with varying PEG linker lengths. Data synthesized from a comparative study using MMAE-based ADCs in L540cy tumor xenografts.

While specific comparative data for a PEG6 linker was not available in the reviewed literature, its performance is anticipated to fall between that of PEG4 and PEG8. The data strongly suggests that a threshold exists, around PEG8, beyond which the benefits on plasma clearance and efficacy begin to plateau.

ParameterImpact of Increasing PEG Linker LengthRationale
Hydrophilicity IncreasesThe ethylene glycol units are inherently hydrophilic, improving solubility and reducing aggregation.
Pharmacokinetics (PK) Generally Improved (Longer Half-Life, Lower Clearance)The increased hydrodynamic radius reduces renal clearance, and the hydrophilic shield can decrease uptake by the mononuclear phagocytic system.
In Vitro Potency (IC50) May DecreaseLonger, flexible linkers can sometimes reduce the efficiency or rate of payload release within the lysosome or create steric hindrance, though this effect is context-dependent.
In Vivo Efficacy Generally Increases (up to a point)Improved PK leads to greater accumulation of the ADC in tumor tissue, enhancing the therapeutic effect.
Drug-to-Antibody Ratio (DAR) Higher DARs ToleratedThe hydrophilic PEG linker counteracts the hydrophobicity of the payload, allowing for the stable conjugation of more drug molecules per antibody.

Table 2: General trends observed with increasing PEG linker length in ADCs.

ADC Development and Evaluation Workflow

The preclinical evaluation of an ADC, including the optimization of its PEG linker, follows a systematic workflow from synthesis to in vivo testing.

ADC_Workflow cluster_synthesis 1. ADC Synthesis & Purification cluster_characterization 2. Characterization cluster_invitro 3. In Vitro Evaluation cluster_invivo 4. In Vivo Evaluation conjugation Payload-Linker Conjugation to mAb purification Purification (e.g., SEC, HIC) conjugation->purification dar_analysis DAR Measurement (HIC-HPLC, MS) purification->dar_analysis purity_analysis Purity & Aggregation (SEC) binding_assay Antigen Binding (ELISA, Flow Cytometry) purity_analysis->binding_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT, XTT) binding_assay->cytotoxicity_assay pk_study Pharmacokinetic (PK) Study in Rodents cytotoxicity_assay->pk_study efficacy_study Efficacy Study (Xenograft Model) pk_study->efficacy_study

Caption: Standard experimental workflow for ADC development and evaluation.

Mechanism of Action: From Binding to Apoptosis

The efficacy of an ADC relies on a sequence of events initiated by the specific binding of the antibody to its target antigen on the cancer cell surface. The ADC is then internalized, and the payload is released inside the cell to exert its cytotoxic effect.

ADC_MoA cluster_cell Cancer Cell receptor 1. Target Receptor (e.g., HER2) endosome 3. Endosome receptor->endosome Internalization lysosome 4. Lysosome endosome->lysosome Fusion tubulin 6. Microtubule Disruption lysosome->tubulin Payload Release payload 5. Released Payload (e.g., MMAE) lysosome->payload apoptosis 7. Apoptosis (Cell Death) tubulin->apoptosis adc 2. ADC Binding adc->receptor payload->tubulin

Caption: General mechanism of action for an ADC with a tubulin inhibitor payload.

Detailed Experimental Protocols

The following protocols provide standardized methodologies for key experiments in the evaluation of ADCs with different linker technologies.

Protocol 1: ADC Conjugation (Lysine-based)

This protocol describes a two-step process for conjugating a drug-linker construct to surface-exposed lysine residues on a monoclonal antibody.

  • Drug-Linker Activation:

    • Dissolve the drug-linker construct (containing a carboxylic acid) and a molar excess of Sulfo-NHS (N-hydroxysulfosuccinimide) in a suitable buffer (e.g., MES or PBS) with an organic co-solvent like DMSO.

    • Add EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to the solution to activate the carboxylic acid group, forming a reactive NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation to Antibody:

    • Prepare the antibody in a conjugation buffer (e.g., PBS, pH 7.4-8.0).

    • Add the activated drug-linker solution to the antibody solution. The final concentration of the organic solvent should typically not exceed 10% (v/v) to maintain antibody integrity.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification:

    • Remove unconjugated drug-linker and reaction reagents using a desalting column or tangential flow filtration (TFF) by exchanging the buffer into a suitable storage buffer (e.g., PBS, pH 7.4).

Protocol 2: DAR Measurement by Hydrophobic Interaction Chromatography (HIC-HPLC)

HIC separates ADC species based on hydrophobicity. Since each conjugated payload molecule increases the overall hydrophobicity of the antibody, species with different numbers of drugs (DAR 0, 2, 4, 6, 8) can be resolved.

  • Column: A HIC column (e.g., BioPro HIC BF, TSKgel Butyl-NPR).

  • Mobile Phase A: High salt buffer (e.g., 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0).

  • Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0, with 10-20% Isopropanol).

  • Gradient: A linear gradient from 100% A to 100% B over 20-50 minutes.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Procedure:

    • Equilibrate the column with Mobile Phase A.

    • Inject the purified ADC sample.

    • Run the gradient. Species will elute in order of increasing hydrophobicity (i.e., DAR 0 first, followed by DAR 2, DAR 4, etc.).

    • Integrate the peak areas for each species.

    • Calculate the average DAR by taking the weighted average of the peak areas.

Protocol 3: In Vitro Cytotoxicity Assay (MTT/XTT)

This assay measures cell viability by quantifying the metabolic activity of living cells, which reduce a tetrazolium salt to a colored formazan product.

  • Cell Seeding:

    • Seed cancer cells (both antigen-positive and antigen-negative lines for specificity testing) in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted test articles. Include untreated cells as a control.

    • Incubate for a period relevant to the payload's mechanism of action (e.g., 72-120 hours).

  • MTT/XTT Addition and Incubation:

    • Add 20 µL of 5 mg/mL MTT solution (or 50 µL of XTT reagent mixture) to each well.

    • Incubate the plate for 2-4 hours at 37°C.

  • Signal Measurement:

    • For MTT: Aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

    • For XTT: No solubilization step is needed as the product is water-soluble.

    • Read the absorbance on a microplate reader (e.g., 570 nm for MTT, 450 nm for XTT).

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the dose-response curve and determine the IC50 value using non-linear regression.

Protocol 4: In Vivo Efficacy Study (Subcutaneous Xenograft Model)

Xenograft models are essential for evaluating the anti-tumor activity of an ADC in a living system.

  • Model Establishment:

    • Use immunodeficient mice (e.g., SCID or NOD/SCID).

    • Harvest cultured human cancer cells during their exponential growth phase.

    • Resuspend cells in a suitable medium (e.g., a 1:1 mixture of sterile PBS and Matrigel) to a final concentration of 2-5 x 10⁶ cells per 100 µL.

    • Inject the cell suspension subcutaneously into the flank of the mice.

  • Tumor Growth and Grouping:

    • Monitor mice regularly for tumor formation.

    • When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle control, unconjugated antibody, ADC low dose, ADC high dose).

  • Dosing and Monitoring:

    • Administer the ADC and control articles to the respective groups, typically via intravenous (i.v.) injection.

    • Measure tumor volumes (e.g., with calipers) and body weights 2-3 times per week.

    • Monitor the general health and behavior of the mice.

  • Study Endpoint and Analysis:

    • The study is concluded when tumors in the control group reach a predefined size or at a set time point.

    • Calculate Tumor Growth Inhibition (TGI) by comparing the change in tumor volumes in the treated groups to the vehicle control group.

    • Excised tumors can be weighed and used for further pharmacodynamic analysis.

References

The Hydrophilic Advantage: A Comparative Guide to Fmoc-NH-PEG6-CH2COOH and Non-PEG Linkers in Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a pivotal decision in the design of complex therapeutics such as antibody-drug conjugates (ADCs) and peptide-drug conjugates. The linker not only connects the targeting moiety to the payload but also profoundly influences the overall physicochemical properties, pharmacokinetics, and ultimately, the therapeutic index of the conjugate. This guide provides a comprehensive, data-driven comparison of Fmoc-NH-PEG6-CH2COOH, a discrete polyethylene glycol (PEG) linker, with traditional non-PEG linkers, such as those based on simple alkyl chains.

This compound is a heterobifunctional linker featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine for seamless integration into solid-phase peptide synthesis (SPPS), a six-unit PEG chain that imparts hydrophilicity and flexibility, and a terminal carboxylic acid for conjugation to amine-containing molecules.[1] While non-PEG linkers offer simplicity in structure, the incorporation of a discrete PEG chain, even a short one, confers a multitude of advantages that can significantly enhance the performance of a bioconjugate.

Key Performance Indicators: PEG6 vs. Non-PEG Linkers

The primary advantages of a PEGylated linker like this compound over a non-PEG counterpart, such as a simple hydrocarbon chain, are rooted in the unique physicochemical properties of the PEG moiety. These advantages translate into improved performance characteristics of the final bioconjugate.

PropertyThis compoundNon-PEG Linker (e.g., Alkyl Chain)Rationale & Supporting Evidence
Solubility High aqueous solubility.[2][3][4]Low aqueous solubility (hydrophobic).The ether oxygens in the PEG backbone form hydrogen bonds with water, significantly increasing the hydrophilicity of the conjugate. This is crucial for preventing aggregation, especially with hydrophobic payloads, and improving formulation stability.[5]
Pharmacokinetics Extended circulation half-life, reduced renal clearance.Faster clearance, potential for non-specific uptake.The hydrophilic PEG chain creates a hydration shell around the conjugate, increasing its hydrodynamic radius and shielding it from enzymatic degradation and renal filtration. This leads to longer residence time in circulation.
Immunogenicity Generally low immunogenicity.Can be immunogenic depending on the overall construct.The "stealth" properties of PEG can help to shield the conjugate from the immune system, reducing the risk of an anti-drug antibody (ADA) response. However, pre-existing anti-PEG antibodies in some individuals can be a consideration.
Aggregation Reduced tendency for aggregation.Higher propensity for aggregation, especially with hydrophobic drugs.The hydrophilic nature of the PEG linker helps to mitigate the aggregation of ADCs, particularly those with high drug-to-antibody ratios (DARs).
Stability Can enhance the conformational stability of conjugated proteins.Can contribute to instability and aggregation.The flexible PEG chain can shield the conjugated protein from proteolysis and enhance its overall conformational stability.
Flexibility & Spacing Provides a flexible spacer arm.Can be rigid or flexible depending on the structure.The flexible nature of the PEG chain provides optimal spatial separation between the conjugated molecules, which can be beneficial for maintaining the biological activity of the targeting moiety.

Experimental Protocols for Comparative Evaluation

To empirically validate the advantages of this compound, researchers can perform a series of head-to-head comparisons with a non-PEG linker. Below are detailed protocols for key experiments.

Solubility and Aggregation Assessment

Objective: To compare the aqueous solubility and aggregation propensity of conjugates prepared with PEG and non-PEG linkers.

Methodology: Size-Exclusion Chromatography (SEC)

  • Sample Preparation: Prepare solutions of the PEGylated and non-PEGylated conjugates at the same concentration (e.g., 1 mg/mL) in a relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Chromatography: Inject the samples onto a size-exclusion high-performance liquid chromatography (SE-HPLC) system.

  • Data Analysis: Monitor the elution profile at 280 nm. The presence of high molecular weight species (eluting earlier than the monomeric conjugate) indicates aggregation. Quantify the percentage of monomer, aggregate, and fragment for each conjugate.

In Vitro Plasma Stability Assay

Objective: To evaluate the stability of the linker and the drug-to-antibody ratio (DAR) over time in plasma.

Methodology: LC-MS based DAR measurement

  • Incubation: Incubate the PEGylated and non-PEGylated ADCs in human or mouse plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to determine the average DAR. A decrease in DAR over time indicates linker instability.

Pharmacokinetic (PK) Study in a Rodent Model

Objective: To compare the in vivo circulation half-life and clearance of the conjugates.

Methodology:

  • Animal Model: Use a relevant rodent model (e.g., mice or rats).

  • Administration: Administer a single intravenous (IV) dose of the PEGylated and non-PEGylated conjugates.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 168 hr).

  • Quantification: Determine the concentration of the conjugate in the plasma samples using an appropriate analytical method (e.g., ELISA or LC-MS/MS).

  • Data Analysis: Calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).

Immunogenicity Assessment

Objective: To assess the potential for the conjugates to elicit an anti-drug antibody (ADA) response.

Methodology: Enzyme-Linked Immunosorbent Assay (ELISA)

  • Animal Immunization: Immunize animals (e.g., mice) with the PEGylated and non-PEGylated conjugates over a period of several weeks.

  • Serum Collection: Collect serum samples at baseline and after each immunization.

  • ELISA: Develop a bridging ELISA to detect ADAs. In this format, the conjugate is used for both capture and detection of the ADAs.

  • Data Analysis: Determine the titer of ADAs in the serum samples. A higher titer indicates a more robust immune response.

Visualizing the Concepts: Workflows and Relationships

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate key workflows and the logical advantages of the PEG6 linker.

experimental_workflow cluster_synthesis Conjugate Synthesis cluster_evaluation Comparative Evaluation PEG_Linker This compound Payload Payload PEG_Linker->Payload Conjugation NonPEG_Linker Non-PEG Linker NonPEG_Linker->Payload Conjugation Antibody Antibody/Peptide Antibody->PEG_Linker Conjugation Antibody->NonPEG_Linker Conjugation PEG_Conjugate PEGylated Conjugate NonPEG_Conjugate Non-PEGylated Conjugate Solubility Solubility & Aggregation (SEC) PEG_Conjugate->Solubility Test Stability Plasma Stability (LC-MS) PEG_Conjugate->Stability Test PK Pharmacokinetics (In Vivo) PEG_Conjugate->PK Test Immunogenicity Immunogenicity (ELISA) PEG_Conjugate->Immunogenicity Test NonPEG_Conjugate->Solubility Test NonPEG_Conjugate->Stability Test NonPEG_Conjugate->PK Test NonPEG_Conjugate->Immunogenicity Test

Comparative Experimental Workflow.

advantages_peg cluster_properties Physicochemical Properties cluster_advantages Performance Advantages PEG6 This compound Hydrophilicity Increased Hydrophilicity PEG6->Hydrophilicity Flexibility Optimal Spacing & Flexibility PEG6->Flexibility Size Increased Hydrodynamic Size PEG6->Size Solubility Improved Solubility & Reduced Aggregation Hydrophilicity->Solubility Immunogenicity Reduced Immunogenicity Hydrophilicity->Immunogenicity Stability Increased Stability Flexibility->Stability Pharmacokinetics Enhanced Pharmacokinetics (Longer Half-life) Size->Pharmacokinetics

References

A Comparative Guide to Cleavable vs. Non-Cleavable Linkers in Bioconjugation, Featuring Fmoc-NH-PEG6-CH2COOH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a chemical linker is a critical determinant in the design of targeted therapeutics such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker, a seemingly simple bridge, profoundly dictates the stability, efficacy, and safety profile of the final conjugate. This guide provides an objective comparison between cleavable and non-cleavable linkers, with a specific focus on the widely-used, non-cleavable Fmoc-NH-PEG6-CH2COOH linker.

This compound is a heterobifunctional linker featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid, separated by a six-unit polyethylene glycol (PEG) chain. The PEG spacer enhances aqueous solubility and provides spatial separation between the conjugated molecules. It is crucial to note that in the context of in-vivo applications, this linker is classified as non-cleavable . The Fmoc group is a protecting group removed during chemical synthesis, and the resulting amide bond formed upon conjugation is highly stable under physiological conditions.

Executive Summary: Cleavable vs. Non-Cleavable Linkers

The fundamental distinction between these two linker classes lies in their payload release mechanism. Non-cleavable linkers, like this compound, release the payload only after the complete degradation of the antibody or protein component within the target cell, typically in the lysosome.[1][2] This generally leads to higher plasma stability and a potentially wider therapeutic window by minimizing off-target toxicity.[2] In contrast, cleavable linkers are engineered to release their payload in response to specific triggers within the tumor microenvironment or inside the cell, such as low pH, high concentrations of reducing agents, or the presence of specific enzymes.[3] This controlled release can enable a "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells, which is particularly advantageous in treating heterogeneous tumors.[1]

Comparative Performance Data

The choice between a cleavable and a non-cleavable linker significantly influences the performance of a bioconjugate. The following tables summarize quantitative data from various studies comparing the in vitro cytotoxicity, in vivo efficacy, and plasma stability of ADCs constructed with these two linker types.

Table 1: In Vitro Cytotoxicity (IC50 Values)

Antibody-Drug Conjugate (ADC)Linker TypePayloadCell LineIC50 (nM)Reference
Trastuzumab-vc-MMAECleavable (Val-Cit)MMAESK-BR-3 (High HER2)~1-10
Trastuzumab-MCC-DM1 (Kadcyla®)Non-cleavable (MCC)DM1SK-BR-3 (High HER2)Not specified
Anti-HER2 ADCCleavable (Enzymatic)DM1SKBR3Lower than non-cleavable
Anti-HER2 ADCNon-cleavable (PEG-based)DM1SKBR3Higher than cleavable
Anti-CD22-MCC-DM1Non-cleavableDM1NHL cell linesEffective
Anti-CD79b-MCC-DM1Non-cleavableDM1NHL cell linesEffective

Note: Direct comparison of IC50 values can be influenced by the specific payload, drug-to-antibody ratio (DAR), and cell line used.

Table 2: In Vivo Efficacy in Xenograft Models

Antibody-Drug Conjugate (ADC)Linker TypeXenograft ModelOutcomeReference
Trastuzumab-vc-MMAECleavable (Val-Cit)NCI-N87 (High HER2)Significant tumor growth inhibition
Trastuzumab-MCC-DM1 (Kadcyla®)Non-cleavable (MCC)NCI-N87 (High HER2)Tumor growth inhibition
Anti-P-cadherin-SPDB-DM4Cleavable (Disulfide)HCC70Improved efficacy over non-cleavable
Anti-P-cadherin-SMCC-DM1Non-cleavable (SMCC)HCC70Less efficacious than cleavable
Anti-CD22/CD79b ADCsNon-cleavableNHL xenograftsComplete tumor regression

Table 3: Plasma Stability

Linker TypeGeneral Stability ProfileKey AdvantagesKey Disadvantages
Non-Cleavable (e.g., this compound derived) High plasma stabilityMinimizes premature payload release, potentially reducing systemic toxicity.Payload is released as an amino acid adduct, which may have reduced cell permeability and no bystander effect.
Cleavable (e.g., Val-Cit, Hydrazone, Disulfide) Variable; designed to be stable at plasma pH but cleavable at the target site.Enables bystander killing of antigen-negative cells. Can release the payload in its native, more permeable form.Risk of premature payload release in circulation, leading to potential off-target toxicity.

Signaling Pathways and Experimental Workflows

Mechanism of Action: Cleavable vs. Non-Cleavable Linkers

The distinct payload release mechanisms of cleavable and non-cleavable linkers dictate their intracellular processing and subsequent therapeutic effect.

G cluster_cleavable Cleavable Linker Pathway cluster_noncleavable Non-Cleavable Linker Pathway ADC_cleavable ADC with Cleavable Linker Internalization_c Internalization ADC_cleavable->Internalization_c Lysosome_c Lysosome Internalization_c->Lysosome_c Cleavage Linker Cleavage (e.g., enzymes, low pH) Lysosome_c->Cleavage Payload_release_c Payload Release Cleavage->Payload_release_c Bystander_effect Bystander Effect (Payload efflux) Payload_release_c->Bystander_effect Target_cell_death_c Target Cell Death Payload_release_c->Target_cell_death_c Neighbor_cell_death Neighboring Cell Death Bystander_effect->Neighbor_cell_death ADC_noncleavable ADC with Non-Cleavable Linker (e.g., from this compound) Internalization_nc Internalization ADC_noncleavable->Internalization_nc Lysosome_nc Lysosome Internalization_nc->Lysosome_nc Antibody_degradation Antibody Degradation Lysosome_nc->Antibody_degradation Payload_release_nc Payload-Linker-Amino Acid Release Antibody_degradation->Payload_release_nc Target_cell_death_nc Target Cell Death Payload_release_nc->Target_cell_death_nc

Caption: Intracellular processing of ADCs with cleavable vs. non-cleavable linkers.

General Experimental Workflow for ADC Comparison

A systematic evaluation of ADCs with different linkers involves a series of in vitro and in vivo experiments to determine their stability, potency, and efficacy.

G cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis_cleavable Synthesis of ADC (Cleavable Linker) Characterization Characterization (DAR, Purity, Aggregation) Synthesis_cleavable->Characterization Synthesis_noncleavable Synthesis of ADC (Non-Cleavable Linker) Synthesis_noncleavable->Characterization Plasma_stability Plasma Stability Assay Characterization->Plasma_stability Cytotoxicity Cytotoxicity Assay (IC50) Characterization->Cytotoxicity Bystander_assay Bystander Effect Assay Characterization->Bystander_assay Internalization Internalization Assay Characterization->Internalization Pharmacokinetics Pharmacokinetics (PK) Study Plasma_stability->Pharmacokinetics Efficacy Efficacy Study (Xenograft Model) Cytotoxicity->Efficacy Pharmacokinetics->Efficacy Toxicity Toxicity Study Efficacy->Toxicity

Caption: A generalized workflow for the comparative evaluation of ADC linkers.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADCs with different linkers.

Protocol 1: General Synthesis of an ADC with this compound (Non-Cleavable)

Objective: To conjugate a payload containing a primary amine to an antibody via the this compound linker.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • N-Hydroxysuccinimide (NHS) or N,N,N′,N′-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (TSTU)

  • N,N'-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Piperidine in DMF (20%, v/v)

  • Amine-containing payload

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Fmoc Deprotection: Dissolve this compound in DMF. Add 20% piperidine in DMF and stir at room temperature for 30 minutes to remove the Fmoc protecting group. Monitor deprotection by TLC or LC-MS. Once complete, evaporate the solvent.

  • Activation of Carboxylic Acid: Dissolve the deprotected NH2-PEG6-CH2COOH linker and NHS in anhydrous DMF. Add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and stir at room temperature for 2-4 hours to form the NHS ester.

  • Conjugation to Payload: Add the amine-containing payload to the activated linker solution. Stir at room temperature overnight.

  • Purification of Linker-Payload: Purify the resulting linker-payload conjugate by reverse-phase HPLC.

  • Activation of Linker-Payload: Activate the carboxylic acid on the purified linker-payload using NHS/EDC as described in step 2.

  • Antibody Conjugation: Exchange the antibody buffer to a conjugation buffer (e.g., PBS, pH 8.0-8.5). Add the activated linker-payload to the antibody solution at a desired molar ratio. Gently mix and incubate at 4°C for 4-16 hours.

  • Purification of ADC: Purify the resulting ADC using a desalting or SEC column to remove unconjugated linker-payload and other reagents.

  • Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR) by UV-Vis spectroscopy and/or hydrophobic interaction chromatography (HIC), and for aggregation by size-exclusion chromatography (SEC).

Protocol 2: In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the premature release of the payload in plasma.

Materials:

  • Purified ADCs (with cleavable and non-cleavable linkers)

  • Human, mouse, or rat plasma

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • LC-MS/MS system

  • Protein A or G affinity chromatography resin

Procedure:

  • Incubation: Dilute the ADC to a final concentration of 1 mg/mL in plasma. Incubate the samples at 37°C.

  • Time Points: At various time points (e.g., 0, 6, 24, 48, 96, 168 hours), aliquot a portion of the plasma-ADC mixture.

  • Sample Preparation for Free Payload Analysis: To the plasma aliquot, add an equal volume of acetonitrile to precipitate proteins. Centrifuge to pellet the proteins. Collect the supernatant containing the free payload.

  • LC-MS/MS Analysis of Free Payload: Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.

  • Sample Preparation for Intact ADC Analysis: To another plasma aliquot, add Protein A or G resin to capture the ADC. Wash the resin to remove plasma proteins. Elute the ADC.

  • Analysis of Intact ADC: Analyze the eluted ADC by LC-MS to determine the drug-to-antibody ratio (DAR) over time.

  • Data Analysis: Plot the percentage of released payload or the change in DAR over time to determine the stability of the ADC in plasma.

Protocol 3: In Vitro Cytotoxicity Assay

Objective: To determine the potency (IC50) of the ADCs on antigen-positive and antigen-negative cancer cell lines.

Materials:

  • Antigen-positive and antigen-negative cell lines

  • Complete cell culture medium

  • 96-well plates

  • Purified ADCs and unconjugated antibody control

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the antigen-positive and antigen-negative cells in separate 96-well plates at an appropriate density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs and the unconjugated antibody in complete medium. Remove the old medium from the cells and add the ADC dilutions. Include untreated cells as a control.

  • Incubation: Incubate the plates for 72-120 hours at 37°C in a CO2 incubator.

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence or absorbance using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Conclusion

The decision between a cleavable and a non-cleavable linker is a critical juncture in the design of bioconjugates. Non-cleavable linkers, such as those derived from this compound, offer the advantage of high plasma stability, which can lead to a more favorable safety profile by minimizing premature payload release. This makes them particularly suitable for highly potent payloads or when targeting hematological cancers. However, the lack of a bystander effect may limit their efficacy in solid, heterogeneous tumors.

Cleavable linkers provide a mechanism for controlled payload release in the target environment, which can enhance potency and enable the bystander effect. While historically associated with lower plasma stability, newer generations of cleavable linkers have shown stability comparable to non-cleavable options. The ultimate choice will depend on a careful consideration of the therapeutic strategy, the biology of the target, and the properties of the payload. This guide provides the foundational knowledge and experimental framework to make an informed decision in this critical aspect of drug development.

References

A Comparative Guide to the Mass Spectrometry Characterization of Fmoc-NH-PEG6-CH2COOH and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing PEG linkers in bioconjugation, peptide synthesis, and drug delivery, rigorous characterization of these reagents is paramount to ensure the quality, efficacy, and safety of the final products. This guide provides a comparative overview of the mass spectrometry characterization of Fmoc-NH-PEG6-CH2COOH, a commonly used heterobifunctional PEG linker, and its alternatives with varying PEG chain lengths. The information presented herein is supported by experimental data and detailed protocols to aid in the selection and quality control of these critical reagents.

Introduction to Fmoc-PEG-Acid Linkers

Fmoc-NH-PEGn-CH2COOH linkers are valuable tools in chemical biology and drug development. They feature a base-labile Fmoc (9-fluorenylmethoxycarbonyl) protecting group on a terminal amine and a carboxylic acid at the other end of a polyethylene glycol (PEG) chain. This structure allows for the directional and covalent attachment of molecules, with the PEG spacer enhancing the solubility and pharmacokinetic properties of the resulting conjugates. The length of the PEG chain (denoted by 'n') can be varied to optimize the spacing and biophysical characteristics of the final construct. Mass spectrometry is a cornerstone technique for verifying the identity, purity, and stability of these linkers.

Comparative Analysis of Fmoc-NH-PEGn-CH2COOH Products

The primary quality attribute of Fmoc-NH-PEGn-CH2COOH products is their molecular integrity and purity. Mass spectrometry, coupled with liquid chromatography (LC-MS), is the gold standard for confirming the molecular weight and assessing the presence of impurities.

Table 1: Comparison of Molecular Weight and Purity of Fmoc-NH-PEGn-CH2COOH Alternatives

Product NamePEG Chain Length (n)Theoretical Molecular Weight ( g/mol )Typical Purity (by HPLC)
Fmoc-NH-PEG1-CH2COOH1341.36≥95%
Fmoc-NH-PEG2-CH2COOH2385.41≥95%
Fmoc-NH-PEG3-CH2COOH3429.46≥95%
Fmoc-NH-PEG4-CH2COOH4473.52≥95%
Fmoc-NH-PEG5-CH2COOH5517.57≥95%
This compound 6 561.62 ≥95% (a specific batch showed 99.37%[1])
Fmoc-NH-PEG8-CH2COOH8649.72>98%
Fmoc-NH-PEG12-CH2COOH12825.93>98%

As evidenced in the table, manufacturers typically guarantee a purity of at least 95%, with higher purity grades available for longer PEG chain variants. It is crucial for researchers to verify the purity of each batch, as impurities can interfere with downstream applications. A certificate of analysis for a specific batch of this compound reported a purity of 99.37% by HPLC and an LC-MS result consistent with the expected structure, underscoring the high quality achievable for this product.[1]

Mass Spectrometry Characterization Workflow

A typical workflow for the characterization of this compound and its alternatives involves initial purity assessment by HPLC with UV detection, followed by mass confirmation using high-resolution mass spectrometry.

Mass_Spectrometry_Workflow cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Analysis Sample Sample Dissolution Dissolve in ACN/H2O Sample->Dissolution HPLC HPLC Separation (C18 column) Dissolution->HPLC ESI_MS ESI-MS (Positive Ion Mode) HPLC->ESI_MS Eluent TIC Total Ion Chromatogram ESI_MS->TIC Mass_Spectrum Mass Spectrum Analysis TIC->Mass_Spectrum Purity_Assessment Purity Assessment & Impurity ID Mass_Spectrum->Purity_Assessment

Figure 1: Experimental workflow for LC-MS analysis of this compound.

Experimental Protocols

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique well-suited for the analysis of polar molecules like this compound.

Sample Preparation:

  • Prepare a stock solution of the Fmoc-PEG-acid linker at a concentration of 1 mg/mL in a 1:1 (v/v) mixture of acetonitrile and deionized water.

  • Further dilute the stock solution to a final concentration of 10-100 µg/mL with the same solvent for direct infusion or LC-MS analysis.

Instrumentation and Parameters:

  • Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is recommended.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Source Temperature: 120 - 150 °C.

  • Mass Range: m/z 100 - 2000.

  • Data Analysis: Deconvolution of the resulting spectrum is performed to obtain the neutral mass of the compound. The primary observed ions are expected to be the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

MALDI-TOF is another powerful technique for the analysis of PEGylated compounds, particularly for confirming molecular weight and assessing polydispersity in less pure samples.

Sample Preparation:

  • Matrix Solution: Prepare a solution of α-cyano-4-hydroxycinnamic acid (CHCA) at 10 mg/mL in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).

  • Analyte Solution: Prepare a solution of the Fmoc-PEG-acid linker at 1 mg/mL in 50:50 acetonitrile:water.

  • Spotting: Mix the matrix and analyte solutions in a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

Instrumentation and Parameters:

  • Mass Spectrometer: A MALDI-TOF mass spectrometer.

  • Laser: Nitrogen laser (337 nm).

  • Mode: Positive ion reflectron mode.

  • Data Analysis: The spectrum should show a prominent peak corresponding to the [M+Na]⁺ or [M+K]⁺ adduct of the monodisperse PEG linker.

Expected Fragmentation Patterns

Tandem mass spectrometry (MS/MS) can be employed to further confirm the structure of the linker and identify any impurities. Based on studies of Fmoc-protected peptides, the fragmentation of this compound is expected to proceed through characteristic pathways.

Fragmentation_Pathway cluster_0 Loss of Fmoc Group cluster_1 PEG Chain Fragmentation Precursor [M+H]⁺ m/z 562.63 Fragment1 [M+H - Fmoc]⁺ m/z 340.41 Precursor:head->Fragment1:head CID Fragment2 [Fmoc-CH₂]⁺ m/z 179.08 Precursor:head->Fragment2:head CID Fragment3 Sequential loss of (C₂H₄O) m/z 518.57, 474.51, ... Precursor:head->Fragment3:head CID

Figure 2: Proposed ESI-MS/MS fragmentation of this compound.

In positive-ion mode MS/MS, the protonated molecule [M+H]⁺ will likely undergo the following fragmentation:

  • Loss of the Fmoc group: A major fragmentation pathway is the cleavage of the carbamate bond, leading to the loss of the Fmoc group as dibenzofulvene (DBF) and CO₂, resulting in a fragment corresponding to the protonated PEG-amine-acid.

  • Formation of the fluorenylmethyloxycarbonyl cation: Cleavage can also result in the formation of the stable fluorenylmethyl cation or related fragment ions around m/z 179-181.

  • PEG chain fragmentation: Sequential loss of ethylene glycol units (44.03 Da) from the PEG chain is also a characteristic fragmentation pattern for these types of molecules.

Conclusion

The mass spectrometric characterization of this compound and its alternatives is a critical step in ensuring the quality and reliability of these reagents for research and drug development. By employing techniques such as ESI-MS and MALDI-TOF, researchers can confidently verify the molecular weight and purity of these linkers. The combination of high-resolution mass spectrometry with chromatographic separation provides a robust platform for quality control, enabling the identification and quantification of potential impurities. The detailed protocols and comparative data presented in this guide serve as a valuable resource for scientists working with these important bioconjugation reagents.

References

The Strategic Selection of Linkers in PROTAC Design: A Comparative Guide to Fmoc-NH-PEG6-CH2COOH and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy of Proteolysis Targeting Chimeras (PROTACs) is critically dependent on the thoughtful design of the linker connecting the target protein ligand and the E3 ligase ligand. This guide provides a comparative analysis of the performance of PROTACs utilizing a polyethylene glycol (PEG) linker, specifically focusing on the characteristics of a PEG6 linker derived from precursors like Fmoc-NH-PEG6-CH2COOH, in comparison to other common linker types such as shorter PEG chains and alkyl-based linkers. The following sections present quantitative data from representative studies, detailed experimental protocols for key assays, and visualizations to elucidate the complex relationships governing PROTAC activity.

The Pivotal Role of the Linker in PROTAC Efficacy

The linker in a PROTAC is not a mere spacer but an active component that influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for target protein ubiquitination and subsequent degradation.[1][2] The linker's length, composition, and rigidity affect the PROTAC's physicochemical properties, including solubility and cell permeability, and ultimately determine its degradation efficiency (DC50 and Dmax).[3][4]

Comparative Analysis of Linker Performance

Polyethylene glycol (PEG) and alkyl chains are the most prevalently used linkers in PROTAC design.[3] PEG linkers, such as those derived from this compound, are favored for their hydrophilicity, which can enhance the solubility and bioavailability of the PROTAC molecule. The length of the PEG chain is a critical parameter that requires empirical optimization for each specific target and E3 ligase pair.

Quantitative Data on Linker Performance

The following tables summarize quantitative data from various studies, illustrating the impact of linker length and composition on PROTAC performance.

Table 1: Impact of PEG Linker Length on BRD4 Degradation

PROTACLinker CompositionDC50 (nM)Dmax (%)Cell LineE3 Ligase
PROTAC 1 PEG215080HEK293CRBN
PROTAC 2 PEG450>95HEK293CRBN
PROTAC 3 PEG625>95HEK293CRBN
PROTAC 4 PEG87590HEK293CRBN

This table presents a hypothetical but illustrative dataset compiled from general findings in the literature, demonstrating the trend of optimal degradation with a mid-length PEG linker.

Table 2: Comparison of PEG vs. Alkyl Linkers for TBK1 Degradation

PROTACLinker Type (21 atoms)DC50 (nM)Dmax (%)Cell PermeabilitySolubility
PROTAC A Alkyl Chain1592ModerateLow
PROTAC B PEG6-Alkyl Hybrid396GoodHigh

Data compiled from publicly available research illustrates that PEG-containing linkers can offer improved potency and physicochemical properties compared to purely alkyl linkers of similar length.

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Recruits Degradation Degraded POI (Amino Acids) Proteasome->Degradation Degrades

PROTAC Mechanism of Action

Experimental_Workflow cluster_workflow PROTAC Efficacy Evaluation Workflow Cell_Culture 1. Cell Culture (e.g., HEK293, HeLa) PROTAC_Treatment 2. PROTAC Treatment (Dose-Response) Cell_Culture->PROTAC_Treatment Cell_Lysis 3. Cell Lysis PROTAC_Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification Western_Blot 5. Western Blot Protein_Quantification->Western_Blot Data_Analysis 6. Data Analysis (DC50 & Dmax Determination) Western_Blot->Data_Analysis

Western Blot Experimental Workflow

Linker_Properties cluster_properties Logical Relationship of Linker Properties Linker_Properties Linker Properties (Length, Composition, Rigidity) Physicochemical_Properties Physicochemical Properties (Solubility, Permeability) Linker_Properties->Physicochemical_Properties Ternary_Complex_Formation Ternary Complex Formation (Stability, Cooperativity) Linker_Properties->Ternary_Complex_Formation Degradation_Efficacy Degradation Efficacy (DC50, Dmax) Physicochemical_Properties->Degradation_Efficacy Ternary_Complex_Formation->Degradation_Efficacy

Logical Relationship of Linker Properties

Detailed Experimental Protocols

To ensure reproducibility and aid in the design of new experiments, detailed methodologies for key assays are provided below.

Western Blot for Protein Degradation

Objective: To visually and quantitatively assess the reduction in the level of a target protein following PROTAC treatment.

Protocol:

  • Cell Culture and Treatment:

    • Plate cells (e.g., HEK293) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well and scrape the cells.

    • Incubate the lysate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Apply a chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Cell Viability Assay (e.g., CellTiter-Glo®)

Objective: To determine the effect of PROTAC-induced protein degradation on cell viability.

Protocol:

  • Cell Seeding:

    • Seed cells in an opaque-walled 96-well plate at a desired density (e.g., 5,000 cells/well) in 100 µL of culture medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the PROTAC for the desired time period (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis:

    • Record the luminescence using a plate-reading luminometer.

    • Plot the luminescence values against the PROTAC concentration to determine the IC50 value.

Ternary Complex Formation Assay (e.g., Co-Immunoprecipitation)

Objective: To confirm the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in cells.

Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to prevent degradation of the target protein.

    • Lyse the cells in a non-denaturing lysis buffer.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or the target protein, coupled to protein A/G beads, overnight at 4°C.

  • Washing and Elution:

    • Wash the beads several times with lysis buffer to remove non-specific binding.

    • Elute the protein complexes from the beads by boiling in sample buffer.

  • Western Blot Analysis:

    • Analyze the eluted samples by Western blot, probing for the target protein and the E3 ligase to confirm their co-immunoprecipitation.

Conclusion

The selection of the linker is a critical step in the design of effective PROTACs. While there is no universal optimal linker, PEG-based linkers, particularly those with a chain length around six ethylene glycol units, often provide a good balance of solubility, permeability, and the ability to induce a productive ternary complex. The provided data and protocols offer a framework for the rational design and evaluation of PROTACs, emphasizing the need for systematic optimization of the linker to achieve desired therapeutic outcomes. The ongoing exploration of novel linker chemistries and computational modeling will further refine our ability to predict and design optimal linkers for any given target.

References

Performance Showdown: Fmoc-NH-PEG6-CH2COOH in Aqueous vs. Organic Solvents for Bioconjugation and Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of solvent can significantly impact the efficiency and outcome of bioconjugation and solid-phase peptide synthesis (SPPS). The performance of bifunctional linkers, such as Fmoc-NH-PEG6-CH2COOH, is intrinsically tied to their solubility and reactivity in the chosen medium. This guide provides an objective comparison of this versatile PEG linker in both aqueous and organic solvents, supported by experimental data and detailed protocols to aid in methodological decisions.

This compound is a heterobifunctional linker featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid, separated by a hydrophilic six-unit polyethylene glycol (PEG) spacer.[1][2][3][4][5] This structure provides a valuable tool for introducing PEG chains into peptides and other biomolecules, thereby enhancing their solubility, stability, and pharmacokinetic profiles. The choice between an aqueous or organic solvent system for reactions involving this linker is a critical parameter that influences reaction kinetics, solubility of reactants, and ultimately, the purity and yield of the final product.

At a Glance: Key Performance Differences

PropertyAqueous SolventsOrganic Solvents
Solubility of Linker Moderate to HighHigh in polar aprotics (DMF, DMSO, NMP)
Reaction Efficiency Potentially lower; may require catalystsGenerally high and well-established
Handling "Green" chemistry; easier workupEstablished protocols; potential toxicity
Side Reactions Hydrolysis of activated speciesAggregation of growing peptide chain

In-Depth Analysis: Solubility, Stability, and Reactivity

The performance of this compound is fundamentally dictated by its interaction with the solvent environment. The hydrophilic nature of the PEG chain generally confers good solubility in aqueous solutions, a desirable characteristic for biological applications and "green" chemistry initiatives. However, the presence of the hydrophobic Fmoc protecting group can limit its solubility in purely aqueous systems, often necessitating the use of co-solvents.

In contrast, this compound and its analogs with varying PEG lengths are readily soluble in polar aprotic organic solvents commonly used in SPPS, such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP). This high solubility in organic media is crucial for maintaining a homogenous reaction environment during peptide synthesis, which is essential for efficient coupling reactions.

Table 1: Solubility Profile of Fmoc-NH-PEG-CH2COOH Linkers

LinkerAqueous Solvents (e.g., Water, PBS)Polar Aprotic Solvents (e.g., DMF, DMSO)
Fmoc-NH-PEG2-CH2COOHModerately soluble after Fmoc removalHighly soluble
Fmoc-NH-PEG4-CH2COOHHydrophilic spacer increases solubilitySoluble in DMSO, DCM, DMF
This compound Hydrophilic spacer increases solubility Soluble in DMSO, DCM, DMF
Fmoc-NH-PEG8-CH2COOHHydrophilic spacer increases solubilitySoluble in Methylene chloride, Acetonitrile, DMAC, DMSO
Fmoc-N-amido-PEG36-acidSoluble in regular aqueous solutionSoluble in most organic solvents

The stability of the linker is another critical factor. The ester linkage of the Fmoc group is susceptible to cleavage under basic conditions, which is the basis for its removal during SPPS. In aqueous solutions, the pH must be carefully controlled to prevent premature deprotection. The ether linkages within the PEG chain, however, are generally stable under a wide range of pH conditions.

Reaction efficiency, particularly the kinetics of the coupling reaction, is a key performance indicator. In organic solvents, the activation of the carboxylic acid group of the linker with standard coupling reagents like HBTU or HATU is well-established and highly efficient. In aqueous media, the presence of water can lead to the hydrolysis of the activated ester, reducing the coupling efficiency. This often necessitates the use of specialized water-soluble coupling agents or protecting group strategies to achieve comparable results to those in organic solvents.

Comparative Performance of Alternative Linkers

The choice of linker is not limited to this compound. Several alternatives are available, each with its own set of properties that may be advantageous for specific applications.

Table 2: Comparison with Alternative Linkers

LinkerKey Differentiating Feature(s)Performance Considerations
This compound Moderate PEG length Balanced hydrophilicity and size.
Fmoc-NH-PEG2-CH2COOH (Fmoc-AEEA)Shorter PEG chainLess hydrophilic than PEG6, but may be sufficient for some applications. Lower molecular weight contribution.
Fmoc-NH-PEG12-CH2COOHLonger PEG chainIncreased hydrophilicity and solubility compared to PEG6, but also a larger molecular weight.
Fmoc-Ahx-OHHydrophobic C6 alkyl chainProvides spacing without enhancing aqueous solubility.
Fmoc-Gly-OHSimple amino acid linkerLacks the flexibility and hydrophilicity of PEG linkers.

Experimental Protocols

To facilitate a direct comparison of this compound performance in different solvent systems, the following experimental protocols are provided.

Protocol 1: Solubility Determination

Objective: To quantitatively determine the solubility of this compound in various aqueous and organic solvents.

Materials:

  • This compound

  • Solvents: Deionized water, Phosphate-buffered saline (PBS, pH 7.4), DMF, DMSO, NMP

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • HPLC system with a UV detector

Procedure:

  • Prepare saturated solutions by adding an excess of this compound to 1 mL of each solvent in separate vials.

  • Vortex the vials vigorously for 2 minutes.

  • Equilibrate the solutions at room temperature for 24 hours with gentle agitation to ensure saturation.

  • Centrifuge the vials at 10,000 x g for 10 minutes to pellet the undissolved solid.

  • Carefully collect a known volume of the supernatant.

  • Dilute the supernatant with a suitable solvent (e.g., 50:50 acetonitrile/water) to a concentration within the linear range of the HPLC detector.

  • Analyze the diluted samples by HPLC and determine the concentration based on a standard curve of known concentrations of this compound.

  • Calculate the solubility in mg/mL or mol/L.

Protocol 2: Peptide Coupling Efficiency in Organic vs. Aqueous Media

Objective: To compare the efficiency of coupling this compound to a resin-bound peptide in an organic solvent (DMF) versus an aqueous solvent system.

Materials:

  • Rink Amide resin pre-loaded with an amino acid (e.g., Glycine)

  • This compound

  • Organic System:

    • DMF

    • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • Base: DIPEA (N,N-Diisopropylethylamine)

  • Aqueous System:

    • Water with a co-solvent if necessary (e.g., DMSO)

    • Water-soluble coupling reagent: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

    • Additive: Sulfo-NHS (N-Hydroxysulfosuccinimide)

  • 20% Piperidine in DMF (for Fmoc deprotection)

  • DCM (Dichloromethane)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

  • Cold diethyl ether

  • HPLC system with a UV detector

  • Mass spectrometer

Procedure:

  • Swell the resin in the respective solvent (DMF for the organic system, water/co-solvent for the aqueous system).

  • Deprotect the terminal Fmoc group on the resin-bound amino acid using 20% piperidine in DMF.

  • Wash the resin thoroughly with the respective solvent.

  • Coupling Reaction:

    • Organic System: Dissolve this compound (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF. Add to the resin and react for 2 hours.

    • Aqueous System: Dissolve this compound (3 eq.), EDC (3 eq.), and Sulfo-NHS (3 eq.) in the aqueous solvent system. Add to the resin and react for 2 hours.

  • After the coupling reaction, wash the resin with the respective solvent.

  • Perform a Kaiser test on a small sample of resin from each reaction to qualitatively assess the presence of free amines. A negative result (yellow beads) indicates a complete or near-complete reaction.

  • Cleave the peptide-linker conjugate from a small, known amount of resin from each reaction using the cleavage cocktail.

  • Precipitate the cleaved product in cold diethyl ether, centrifuge, and dry the pellet.

  • Dissolve the crude product in a suitable solvent and analyze by HPLC to determine the percentage of the desired product versus unreacted starting material.

  • Confirm the identity of the product by mass spectrometry.

  • Calculate the coupling efficiency based on the peak area of the product in the HPLC chromatogram.

Visualizing Workflows and Relationships

To better understand the experimental processes and the factors influencing the choice of solvent, the following diagrams are provided.

Experimental_Workflow_Solubility cluster_prep Sample Preparation cluster_analysis Analysis A Add excess this compound to solvent B Vortex & Equilibrate (24h) A->B C Centrifuge to pellet solid B->C D Collect & Dilute Supernatant C->D E HPLC Analysis D->E F Calculate Solubility from Standard Curve E->F

Caption: Workflow for determining the solubility of this compound.

Caption: Decision logic for selecting a solvent system.

Conclusion

The choice between aqueous and organic solvents for reactions involving this compound depends on a variety of factors, including the specific application, the nature of the other reactants, and the desired process parameters. While organic solvents offer a well-established and highly efficient medium for solid-phase peptide synthesis, the hydrophilicity imparted by the PEG6 spacer makes this linker a viable option for aqueous-based bioconjugation strategies. For applications requiring the attachment of this linker to sensitive biological molecules that are incompatible with harsh organic solvents, an aqueous system is preferable. Conversely, for routine solid-phase peptide synthesis where high coupling efficiencies and the use of standard protocols are paramount, organic solvents like DMF remain the industry standard. The provided experimental protocols offer a framework for researchers to generate their own comparative data, enabling an informed decision based on the specific requirements of their project.

References

A Researcher's Guide to the Comparative Stability of Fmoc-Protected PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, bioconjugation, and the development of therapeutics like antibody-drug conjugates (ADCs) or PROTACs, the choice of a linker is a critical determinant of success. Fmoc-protected polyethylene glycol (PEG) linkers are widely used to improve the solubility, bioavailability, and pharmacokinetic properties of molecules.[1][2] However, the stability of the linker itself under the harsh conditions of synthesis and cleavage can significantly impact yield, purity, and the structural integrity of the final product.

This guide provides a comparative overview of the stability of different Fmoc-protected PEG linkers. While direct quantitative comparisons in the literature are scarce, this document synthesizes available information and presents a detailed experimental framework for researchers to conduct their own stability assessments.

Understanding Linker Stability

The stability of an Fmoc-protected PEG linker is primarily challenged at two key stages of solid-phase peptide synthesis (SPPS):

  • Base-Mediated Fmoc Deprotection: Throughout the elongation of a peptide chain, the N-terminal Fmoc group is repeatedly removed using a base, typically a solution of 20% piperidine in dimethylformamide (DMF).[3] While the Fmoc group is designed to be labile under these conditions (with a half-life of about 6 seconds), the linker itself should remain completely stable to avoid premature cleavage of the growing peptide from the solid support.[3][4]

  • Acid-Mediated Cleavage: In the final step, the synthesized peptide is cleaved from the resin, and side-chain protecting groups are removed using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA). The PEG linker must be stable enough to withstand these acidic conditions if the PEG moiety is intended to be a permanent part of the final molecule.

Comparative Stability Insights

  • Fmoc-Amino-PEG-Acetic Acids are reported to have greater stability under basic conditions compared to their propionic acid counterparts. This increased stability is advantageous for lengthy or complex syntheses that require numerous Fmoc deprotection cycles.

The stability of other functional groups attached to the PEG linker, such as NHS esters, is also a consideration. N-hydroxysuccinimide (NHS) esters are highly reactive towards primary amines but are also susceptible to hydrolysis in aqueous environments, with the rate of hydrolysis increasing with pH.

Quantitative Stability Analysis

To empower researchers to make data-driven decisions, a detailed experimental protocol for a comparative stability study is provided below. This framework allows for the direct comparison of different Fmoc-PEG linkers under simulated synthesis and cleavage conditions.

Illustrative Data Presentation

The following table demonstrates how quantitative data from the proposed experiments could be summarized. The values presented are for illustrative purposes only and serve as a template for presenting experimental results.

Linker TypeConditionTime Point% Intact Linker (Illustrative)
Fmoc-NH-PEG-Acetic Acid 20% Piperidine in DMF2 hours99.8%
6 hours99.5%
24 hours98.9%
95% TFA Cocktail2 hours99.9%
Fmoc-NH-PEG-Propionic Acid 20% Piperidine in DMF2 hours99.5%
6 hours98.8%
24 hours97.5%
95% TFA Cocktail2 hours99.9%
Fmoc-PEG-NHS Ester pH 7.4 Buffer1 hour90.1%
4 hours65.2%
pH 8.5 Buffer1 hour75.4%
4 hours30.7%

Experimental Protocols

Protocol 1: Stability to Basic Conditions (Simulated Fmoc Deprotection)

Objective: To quantify the stability of different Fmoc-PEG linkers when exposed to the basic conditions used for Fmoc group removal during SPPS.

Materials:

  • Fmoc-protected PEG linkers of interest (e.g., Fmoc-NH-PEG-Acetic Acid, Fmoc-NH-PEG-Propionic Acid)

  • Deprotection Solution: 20% (v/v) piperidine in high-purity DMF

  • Quenching Solution: 5% (v/v) TFA in Acetonitrile/Water (1:1)

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column and UV detector

  • Analytical standards for each intact linker

Methodology:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of each Fmoc-PEG linker in DMF.

  • Reaction Setup: In separate vials at room temperature, add 100 µL of each linker stock solution to 900 µL of the 20% piperidine/DMF solution. This initiates the stability test.

  • Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 6, 12, and 24 hours), withdraw a 50 µL aliquot from each reaction vial.

  • Quenching: Immediately quench the reaction by adding the 50 µL aliquot to 450 µL of the quenching solution. This neutralizes the base and stops further degradation.

  • HPLC Analysis:

    • Inject a standard volume (e.g., 20 µL) of each quenched sample onto the RP-HPLC system.

    • Use a suitable gradient of acetonitrile in water (both containing 0.1% TFA) to separate the intact linker from any degradation products.

    • Monitor the elution profile at a wavelength appropriate for the Fmoc group (e.g., 265 nm or 301 nm).

  • Data Analysis:

    • For each time point, calculate the peak area of the intact linker.

    • Normalize the peak area against the t=0 time point to determine the percentage of intact linker remaining.

    • Plot the percentage of intact linker versus time for each linker tested.

Protocol 2: Stability to Acidic Conditions (Simulated Cleavage)

Objective: To assess the stability of the PEG linker structure to the strong acidic conditions used for final cleavage from a solid support.

Materials:

  • Fmoc-protected PEG linkers of interest

  • Cleavage Cocktail: Reagent K (TFA/phenol/water/thioanisole/EDT at 82.5/5/5/5/2.5 v/v). Note: Prepare fresh and handle in a fume hood.

  • Method for removal of TFA (e.g., nitrogen stream, rotary evaporation)

  • RP-HPLC system as described in Protocol 1

Methodology:

  • Reaction Setup: Dissolve a known amount (e.g., 5 mg) of each linker in 1 mL of the freshly prepared cleavage cocktail in separate vials.

  • Incubation: Let the reaction proceed at room temperature for a standard cleavage time, typically 2-4 hours.

  • TFA Removal: After the incubation period, remove the TFA under a gentle stream of nitrogen or by rotary evaporation.

  • Sample Preparation: Re-dissolve the residue in a known volume of Acetonitrile/Water (1:1) for HPLC analysis.

  • HPLC Analysis: Analyze the samples by RP-HPLC as described in Protocol 1 to quantify the amount of intact linker versus any cleaved or degraded fragments.

  • Data Analysis: Compare the amount of intact linker after acid treatment to a control sample that was not exposed to the cleavage cocktail to determine the percentage of linker stability.

Logical Workflow for Stability Assessment

The following diagram illustrates the experimental workflow for the comparative analysis of linker stability.

G Workflow for Comparative Stability Analysis of Fmoc-PEG Linkers cluster_prep Preparation cluster_base Base Stability Test (Simulated Deprotection) cluster_acid Acid Stability Test (Simulated Cleavage) cluster_analysis Analysis & Comparison LinkerA Select Linker A (e.g., Acetic Acid) PrepStocks Prepare 10 mg/mL Stock Solutions in DMF LinkerA->PrepStocks LinkerB Select Linker B (e.g., Propionic Acid) LinkerB->PrepStocks BaseA Incubate Linker A in 20% Piperidine/DMF PrepStocks->BaseA BaseB Incubate Linker B in 20% Piperidine/DMF PrepStocks->BaseB AcidA Incubate Linker A in 95% TFA Cocktail (2-4h) PrepStocks->AcidA AcidB Incubate Linker B in 95% TFA Cocktail (2-4h) PrepStocks->AcidB SampleBase Sample at Time Points (0, 1, 2, 6, 12, 24h) BaseA->SampleBase BaseB->SampleBase QuenchBase Quench Aliquots in 5% TFA Solution SampleBase->QuenchBase HPLC RP-HPLC Analysis (Quantify Intact Linker) QuenchBase->HPLC RemoveTFA Remove TFA (e.g., Nitrogen Stream) AcidA->RemoveTFA AcidB->RemoveTFA PrepAcid Reconstitute for Analysis RemoveTFA->PrepAcid PrepAcid->HPLC Data Calculate % Intact Linker vs. Time or Control HPLC->Data Compare Compare Stability Profiles & Select Optimal Linker Data->Compare

Caption: Experimental workflow for assessing the stability of different Fmoc-PEG linkers.

Conclusion

The selection of an Fmoc-protected PEG linker should not be based solely on its length or terminal functionality. The inherent stability of the linker chemistry is a crucial parameter that can prevent yield loss and the generation of impurities. While manufacturer data suggests that Fmoc-Amino-PEG-Acetic Acid linkers may offer enhanced stability to basic conditions over propionic acid variants, quantitative data is lacking. By employing the detailed experimental protocols outlined in this guide, researchers can generate robust, comparative data to make informed decisions, ensuring the selection of the most appropriate linker to meet the rigorous demands of their specific application, from complex peptide synthesis to the construction of next-generation biotherapeutics.

References

Evaluating the Biocompatibility of Fmoc-NH-PEG6-CH2COOH Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable linker is a critical step in the development of bioconjugates, influencing not only the efficacy but also the safety profile of the therapeutic agent. Fmoc-NH-PEG6-CH2COOH is a heterobifunctional linker that incorporates a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a six-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This guide provides a comprehensive evaluation of the biocompatibility of conjugates derived from this linker, comparing its performance with other alternatives and providing supporting experimental data and protocols.

Core Biocompatibility Profile

The biocompatibility of a bioconjugate is primarily assessed through its cytotoxicity, immunogenicity, and in vivo stability. Generally, the components of the this compound linker are considered to have a favorable biocompatibility profile. The PEG component is well-known for its ability to improve the solubility, stability, and pharmacokinetic properties of conjugated molecules, while often reducing immunogenicity. The Fmoc group, while primarily a protecting group in peptide synthesis, has also been incorporated into biomaterials with good cytocompatibility.

Cytotoxicity Assessment

Cytotoxicity is a key indicator of biocompatibility, measuring the degree to which a substance can cause damage to cells. Standard in vitro assays such as the MTT and LDH assays are commonly employed to quantify cell viability and membrane integrity, respectively.

Table 1: Comparative In Vitro Cytotoxicity of PEGylated Conjugates

Conjugate/LinkerCell LineAssayResult (e.g., IC50 or % Cell Viability)Reference
Hypothetical Fmoc-NH-PEG6-Drug Conjugate MCF-7 MTT High (> 85% viability at therapeutic conc.) N/A
ZHER2-PEG4K-MMAENCI-N87CytotoxicityIC50: 31.9 nM[1]
ZHER2-PEG10K-MMAENCI-N87CytotoxicityIC50: 111.3 nM[1]
R8-conjugated peptide (No PEG)MCF-7WST-8Higher toxicity[2]
R8-conjugated peptide with branched PEGMCF-7WST-8Mitigated toxicity[2]
PEG 400 (30 w/v%)Caco-2MTT~60% viability[3]
PEG 4000 (30 w/v%)Caco-2MTT~80% viability

Note: Data for the hypothetical Fmoc-NH-PEG6-Drug Conjugate is an educated estimation based on the general biocompatibility of its components. Actual values would need to be determined experimentally.

Immunogenicity Profile

Immunogenicity, the ability of a substance to trigger an immune response, is a critical concern for therapeutic bioconjugates. PEGylation is a widely adopted strategy to reduce the immunogenicity of proteins and peptides. The assessment of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) is a common method to evaluate the inflammatory potential of a biomaterial.

Table 2: Comparative Immunogenicity Markers for Different Linker Systems

Linker SystemModelAssayKey Cytokine LevelsReference
Hypothetical Fmoc-NH-PEG6-Protein Conjugate Human PBMCs ELISA Low induction of TNF-α and IL-6 N/A
PEGylated NanoparticlesRAW264.7 macrophagesELISADid not increase or lowered IL-6 and TNF-α
Polysarcosine-InterferonMouse modelELISAElicited considerably less anti-IFN antibodies than PEG-IFN
PEG-based NOD2/TLR7 agonist conjugateHuman PBMCsMultiplex AssayIncreased TNF-α and IL-6 compared to unconjugated agonists

Note: Data for the hypothetical Fmoc-NH-PEG6-Protein Conjugate is an educated estimation. Actual values would need to be determined experimentally.

In Vivo Stability

The in vivo stability of a bioconjugate directly impacts its pharmacokinetic profile and therapeutic efficacy. PEGylation is a well-established method to extend the circulation half-life of peptides and proteins by increasing their hydrodynamic volume, which reduces renal clearance and protects them from enzymatic degradation.

Table 3: Comparative In Vivo Half-Life of Bioconjugates with Different Linkers

BioconjugateLinker TypeAnimal ModelHalf-Life (t½)Reference
Hypothetical Peptide-Fmoc-NH-PEG6 Conjugate Fmoc-NH-PEG6 Rat Significantly extended vs. native peptide N/A
ZHER2-MMAENo PEGMouse~1.5 hours
ZHER2-PEG4K-MMAE4 kDa PEGMouse~3.75 hours (2.5-fold increase)
ZHER2-PEG10K-MMAE10 kDa PEGMouse~16.8 hours (11.2-fold increase)
Native GLP-2 peptideN/ARatShort
Chemically conjugated GLP2-2G-XTENMaleimide-thiolRatComparable to recombinantly fused XTEN conjugate
N-TIMP2No PEGMouse~1 hour
PEGylated N-TIMP2-S31PrK20 kDa PEG-azideMouse~8 hours (8-fold increase)

Note: Data for the hypothetical Peptide-Fmoc-NH-PEG6 Conjugate is an educated estimation. Actual values would need to be determined experimentally.

Comparison with Alternative Linkers

The choice of linker extends beyond biocompatibility to include considerations of stability, drug release mechanisms, and the nature of the conjugated molecule. Here, we compare this compound conjugates with common alternatives.

Comparison with Other PEG Linkers
  • Linker Length: As demonstrated in the tables above, the length of the PEG chain significantly influences both cytotoxicity and in vivo half-life. Longer PEG chains generally lead to a longer half-life but can sometimes reduce the cytotoxic potency of the conjugate, likely due to steric hindrance at the target site.

  • Protecting Groups (e.g., Boc vs. Fmoc): The choice between tert-Butyloxycarbonyl (Boc) and Fmoc as the protecting group for the amine functionality depends on the overall synthetic strategy. Boc is acid-labile, while Fmoc is base-labile. This allows for orthogonal deprotection schemes in complex syntheses. From a biocompatibility standpoint, once the protecting group is removed during conjugation, the final conjugate is identical, and thus biocompatibility should not differ. However, any residual protecting group from an incomplete reaction could potentially influence the biocompatibility profile.

  • Reactive Groups (e.g., Maleimide vs. Carboxylic Acid): this compound has a terminal carboxylic acid, which is typically reacted with primary amines on the bioconjugate partner. Maleimide-terminated linkers, on the other hand, react with free thiols (cysteine residues). While maleimide chemistry is widely used, the resulting thioether bond can be susceptible to a retro-Michael reaction, leading to premature drug release. The amide bond formed from the carboxylic acid is generally more stable.

Comparison with Non-PEG Linkers: Polysarcosine (PSar)

Polysarcosine, a non-ionic, hydrophilic polypeptoid, has emerged as a promising alternative to PEG.

  • Immunogenicity: A key advantage of PSar is its lower immunogenicity compared to PEG. An increasing number of individuals exhibit pre-existing anti-PEG antibodies, which can lead to accelerated blood clearance and hypersensitivity reactions. PSar, being derived from the endogenous amino acid sarcosine, is generally not recognized by the immune system.

  • Biocompatibility and Biodegradability: PSar is considered non-toxic and biodegradable, breaking down into a natural amino acid. PEG, in contrast, is not biodegradable, raising concerns about potential long-term tissue accumulation.

  • Performance: Studies have shown that PSar-conjugated therapeutics can have comparable or even superior in vitro and in vivo performance to their PEGylated counterparts. For instance, PSar-interferon showed a similar half-life to PEG-interferon but retained more in vitro activity and had a more potent anti-tumor effect in a mouse model.

Experimental Protocols

Detailed and standardized protocols are essential for the accurate evaluation of biocompatibility.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of the this compound conjugate. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the viability of the untreated control cells.

In Vitro Immunogenicity: Cytokine Release Assay

This assay measures the release of pro-inflammatory cytokines from immune cells in response to the test substance.

Protocol:

  • Immune Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using a density gradient centrifugation method (e.g., Ficoll-Paque).

  • Cell Seeding: Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well in a suitable culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum).

  • Treatment: Add the this compound conjugate at various concentrations to the wells. Include a negative control (medium only) and a positive control (e.g., lipopolysaccharide, LPS).

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the treated wells to the negative and positive controls.

In Vitro Stability: Plasma Stability Assay

This assay evaluates the stability of the conjugate in the presence of plasma enzymes.

Protocol:

  • Incubation: Incubate the this compound conjugate at a final concentration of 1 µM in plasma (e.g., human, rat, mouse) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Termination: At each time point, terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Protein Precipitation: Centrifuge the samples to precipitate the plasma proteins.

  • Analysis: Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the intact conjugate.

  • Data Analysis: Plot the percentage of the remaining conjugate against time to determine the in vitro half-life (t½).

Visualizations

Experimental_Workflow_Cytotoxicity cluster_setup Assay Setup cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis A Seed Cells in 96-well plate B 24h Incubation (Adhesion) A->B C Add Conjugate (Serial Dilutions) B->C D Incubate (24-72h) C->D E Add MTT Reagent D->E F Incubate (4h) E->F G Add Solubilizer F->G H Measure Absorbance (570 nm) G->H I Calculate % Cell Viability H->I

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

Experimental_Workflow_Immunogenicity cluster_prep Cell Preparation cluster_stim Stimulation cluster_quant Quantification cluster_eval Evaluation A Isolate PBMCs from Blood B Seed PBMCs in 96-well plate A->B C Add Conjugate B->C D Incubate (24h) C->D E Collect Supernatant D->E F Perform ELISA for TNF-α and IL-6 E->F G Analyze Cytokine Levels F->G

Caption: Workflow for the in vitro immunogenicity assay.

Experimental_Workflow_Stability cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis cluster_result Result A Incubate Conjugate in Plasma (37°C) B Collect Aliquots at Time Points A->B C Terminate Reaction B->C D Precipitate Proteins C->D E Analyze Supernatant by LC-MS/MS D->E F Calculate Half-Life (t½) E->F

Caption: Workflow for the in vitro plasma stability assay.

Conclusion

This compound conjugates are expected to exhibit a high degree of biocompatibility, characterized by low cytotoxicity and immunogenicity, and enhanced in vivo stability compared to their non-PEGylated counterparts. The PEG6 spacer is instrumental in conferring these favorable properties. However, the choice of linker should be carefully considered in the context of the specific application. For therapeutics where immunogenicity is a major concern, alternatives such as polysarcosine may offer a significant advantage. The length of the PEG linker also presents a trade-off between in vivo half-life and potential steric hindrance affecting potency. The experimental protocols and comparative data presented in this guide provide a framework for the rational selection and evaluation of linkers for the development of safe and effective bioconjugates. Direct experimental evaluation of any new conjugate remains essential to confirm its specific biocompatibility profile.

References

A Researcher's Guide to Selecting a Commercial Supplier of Fmoc-NH-PEG6-CH2COOH

Author: BenchChem Technical Support Team. Date: November 2025

Supplier and Product Overview

Several companies supply Fmoc-NH-PEG6-CH2COOH, and most specify a purity of ≥95%. However, the nature of any impurities can significantly affect experimental outcomes. Below is a summary of publicly available information from various suppliers. Researchers are encouraged to request lot-specific certificates of analysis (CoA) for more detailed specifications.

SupplierCAS NumberMolecular WeightStated PurityAdditional Information
AxisPharm 437655-96-4[1]561.62[2]≥95%[1]Ideal for peptide synthesis, PEGylation, and bioconjugation.[1]
BroadPharm 437655-96-4[3]561.695%Offers NMR and SDS data for viewing.
PurePEG 437655-96-4561.62>97%Provides a range of PEG linkers.
Biopharma PEG 437655-96-4561.62≥95%Offers products from lab to commercial scale in non-GMP and GMP grades.
ChemScene 437655-96-4561.62Not explicitly statedProvides various chemical properties and services.
Immunomart 437655-96-4561.6298.57%Described as a cleavable ADC linker.

Experimental Protocols for Head-to-Head Comparison

To objectively assess the quality of this compound from different suppliers, a series of experiments should be conducted. These protocols are designed to evaluate the purity, structural integrity, and functional performance of the linker.

Purity and Structural Integrity Assessment

a) High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the compound and identify the presence of any contaminants.

  • Methodology:

    • Prepare a stock solution of this compound from each supplier at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

    • Inject the samples into a reverse-phase HPLC system equipped with a C18 column.

    • Use a gradient elution method with mobile phases such as water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.

    • Monitor the elution profile using a UV detector at a wavelength of 265 nm (for the Fmoc group).

    • Calculate the purity based on the area of the main peak relative to the total peak area.

b) Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure of the molecule and ensure the absence of structural impurities.

  • Methodology:

    • Dissolve a small amount of the compound from each supplier in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra.

    • Analyze the spectra to ensure that the chemical shifts, splitting patterns, and integration values correspond to the expected structure of this compound.

Functional Performance Evaluation

a) Fmoc Group Deprotection Efficiency

  • Objective: To assess the ease and completeness of the Fmoc group removal.

  • Methodology:

    • Dissolve a known amount of this compound from each supplier in a solvent such as dimethylformamide (DMF).

    • Add a standard deprotection solution, typically 20% piperidine in DMF.

    • Monitor the reaction over time by taking aliquots and analyzing them by HPLC or UV-Vis spectroscopy to quantify the release of the dibenzofulvene-piperidine adduct, which has a characteristic UV absorbance.

    • Compare the deprotection kinetics and completeness between suppliers.

b) Carboxylic Acid Coupling Efficiency

  • Objective: To evaluate the reactivity of the carboxylic acid moiety.

  • Methodology:

    • Perform a test conjugation to a model primary amine (e.g., benzylamine).

    • Activate the carboxylic acid of this compound from each supplier using a standard coupling agent such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS).

    • Add the model amine to the activated linker solution.

    • Allow the reaction to proceed for a set amount of time.

    • Quench the reaction and analyze the product mixture by HPLC or LC-MS to determine the yield of the conjugated product.

Visualizing Workflows and Structures

To aid in the conceptualization of the evaluation process and the molecule itself, the following diagrams are provided.

Caption: Structure of this compound.

Supplier Evaluation Workflow cluster_sourcing Sourcing cluster_testing Experimental Evaluation cluster_decision Decision s1 Identify Suppliers s2 Request Quotes & CoAs s1->s2 s3 Procure Samples s2->s3 t1 Purity & Structure (HPLC, NMR) s3->t1 t2 Fmoc Deprotection Assay t1->t2 t3 Coupling Efficiency Assay t1->t3 d1 Compare Data & Cost t2->d1 t3->d1 d2 Select Optimal Supplier d1->d2 Test Conjugation Workflow start This compound step1 Activate Carboxylic Acid (EDC, NHS) start->step1 step2 Add Model Amine (e.g., Benzylamine) step1->step2 step3 React for a Defined Time step2->step3 step4 Quench Reaction step3->step4 end Analyze by HPLC/LC-MS step4->end

References

A Comparative Guide to Amine-Protected PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of bioconjugates such as antibody-drug conjugates (ADCs). The linker's properties, including the choice of protecting group for reactive moieties, significantly impact the synthesis, purification, and ultimate stability and efficacy of the final product. This guide provides an objective comparison of Fmoc-NH-PEG6-CH2COOH with alternative PEG linkers featuring different amine-protecting groups: Boc, Cbz, and Alloc.

The core of this comparison lies in the orthogonality of these protecting groups, meaning each can be removed under specific conditions without affecting the others. This allows for precise, stepwise synthesis and conjugation strategies. Fmoc is base-labile, Boc is acid-labile, Cbz is removed by hydrogenolysis, and Alloc is cleaved by palladium catalysis.[1] The hydrophilic PEG6 (polyethylene glycol with six repeating units) spacer is a common feature, enhancing the solubility and bioavailability of the resulting conjugate.[2]

Chemical Structures of Compared Linkers

Below are the chemical structures of the four heterobifunctional PEG linkers discussed in this guide. Each possesses a protected amine on one terminus and a carboxylic acid on the other, enabling conjugation to biomolecules.

Fmoc_Linker This compound Structure Fmoc-NH-(CH2CH2O)6-CH2COOH Boc_Linker Boc-NH-PEG6-CH2COOH Structure Boc-NH-(CH2CH2O)6-CH2COOH Cbz_Linker Cbz-NH-PEG6-CH2COOH Structure Cbz-NH-(CH2CH2O)6-CH2COOH Alloc_Linker Alloc-NH-PEG6-CH2COOH Structure Alloc-NH-(CH2CH2O)6-CH2COOH

Figure 1: Chemical structures of the compared PEG6 linkers.

Quantitative Performance Comparison

Table 1: Comparison of Deprotection (Cleavage) Conditions and Efficiency

Protecting GroupReagentTypical ConditionsTypical Cleavage YieldReference
Fmoc 20% Piperidine in DMFRoom Temperature, 10-20 min>99%[3][4]
Boc 25-50% TFA in DCMRoom Temperature, 1-2 hours>98%[5]
Cbz H₂, 10% Pd/CRoom Temperature, 1-4 hours>95%
Alloc Pd(PPh₃)₄, PhenylsilaneRoom Temperature, 30-60 min>95%

Table 2: Comparison of Conjugation Efficiency and Stability

Linker TypeConjugation ChemistryTypical Conjugation Yield (to mAb)Relative Plasma StabilityReference
This compound EDC/NHS coupling85-95%High
Boc-NH-PEG6-CH2COOH EDC/NHS coupling85-95%High
Cbz-NH-PEG6-CH2COOH EDC/NHS coupling85-95%High
Alloc-NH-PEG6-CH2COOH EDC/NHS coupling85-95%High

Note on Stability: The stability of the final bioconjugate in plasma is primarily determined by the linker chemistry (in this case, a stable amide bond formed via EDC/NHS coupling) and the properties of the conjugated biomolecule and payload, rather than the protecting group used during synthesis. Therefore, all four linkers are expected to produce conjugates with comparable high plasma stability.

Signaling Pathways and Workflows

Visualizing the chemical transformations and experimental procedures is crucial for understanding the practical implications of choosing a particular linker.

Deprotection Mechanisms

The distinct deprotection mechanisms for each protecting group form the basis of their orthogonal nature.

G cluster_Fmoc Fmoc Deprotection (Base-Labile) cluster_Boc Boc Deprotection (Acid-Labile) cluster_Cbz Cbz Deprotection (Hydrogenolysis) cluster_Alloc Alloc Deprotection (Palladium-Catalyzed) Fmoc_Protected Fmoc-NH-R Intermediate_Fmoc Carbanion Intermediate Fmoc_Protected->Intermediate_Fmoc Proton Abstraction Piperidine Piperidine Piperidine->Intermediate_Fmoc DBF_Adduct Dibenzofulvene-Piperidine Adduct Intermediate_Fmoc->DBF_Adduct Deprotected_Amine_Fmoc H2N-R Intermediate_Fmoc->Deprotected_Amine_Fmoc β-Elimination Boc_Protected Boc-NH-R Intermediate_Boc Carbamic Acid Intermediate Boc_Protected->Intermediate_Boc Protonation & Cleavage tButyl_Cation tert-Butyl Cation Boc_Protected->tButyl_Cation TFA TFA (Acid) TFA->Intermediate_Boc Deprotected_Amine_Boc H2N-R Intermediate_Boc->Deprotected_Amine_Boc Decarboxylation Cbz_Protected Cbz-NH-R Intermediate_Cbz Carbamic Acid Intermediate Cbz_Protected->Intermediate_Cbz Catalytic Hydrogenation Toluene Toluene Cbz_Protected->Toluene H2_PdC H2, Pd/C H2_PdC->Intermediate_Cbz Deprotected_Amine_Cbz H2N-R Intermediate_Cbz->Deprotected_Amine_Cbz Decarboxylation Alloc_Protected Alloc-NH-R Intermediate_Alloc π-Allyl Palladium Complex Alloc_Protected->Intermediate_Alloc Pd_Catalyst Pd(PPh₃)₄ Pd_Catalyst->Intermediate_Alloc Scavenger Scavenger (e.g., PhSiH₃) Intermediate_Alloc->Scavenger Allyl Transfer Deprotected_Amine_Alloc H2N-R Intermediate_Alloc->Deprotected_Amine_Alloc Decarboxylation

Figure 2: Deprotection mechanisms for Fmoc, Boc, Cbz, and Alloc groups.
General Workflow for Antibody-Drug Conjugate (ADC) Synthesis

The synthesis of an ADC using a heterobifunctional PEG linker, such as this compound, typically involves a multi-step process. This workflow illustrates the conjugation of a drug to the linker, followed by conjugation of the linker-drug entity to an antibody.

ADC_Synthesis_Workflow Linker This compound Deprotection Fmoc Deprotection (20% Piperidine/DMF) Linker->Deprotection Free_Amine_Linker H2N-PEG6-CH2COOH Deprotection->Free_Amine_Linker Drug_Linker Drug-NH-PEG6-CH2COOH Free_Amine_Linker->Drug_Linker Activated_Drug Activated Drug (e.g., Drug-NHS ester) Activated_Drug->Drug_Linker Activation Carboxyl Activation (EDC/NHS) Drug_Linker->Activation Activated_Drug_Linker Drug-NH-PEG6-CH2CO-NHS Activation->Activated_Drug_Linker Conjugation Conjugation (pH 7.4-8.0) Activated_Drug_Linker->Conjugation Antibody Antibody (mAb-NH2) Antibody->Conjugation ADC Antibody-Drug Conjugate (ADC) Conjugation->ADC Purification Purification (e.g., SEC) ADC->Purification

Figure 3: General workflow for ADC synthesis using an amine-protected PEG linker.

Experimental Protocols

Detailed methodologies are essential for the successful application of these linkers in bioconjugation.

Protocol 1: General Procedure for EDC/NHS Coupling of a Carboxyl-PEG-Linker to an Antibody

This protocol describes the conjugation of a linker with a terminal carboxylic acid (e.g., after drug attachment and deprotection of the amine) to the lysine residues of an antibody.

Materials:

  • Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • Carboxyl-PEG-Drug construct

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES, pH 5.5-6.0)

  • Conjugation Buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns for purification

Procedure:

  • Antibody Preparation: Exchange the antibody into the Conjugation Buffer to a final concentration of 2-10 mg/mL.

  • Activation of Carboxyl-PEG-Drug: a. Dissolve the Carboxyl-PEG-Drug in Activation Buffer. b. Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the Carboxyl-PEG-Drug solution. c. Incubate for 15-30 minutes at room temperature to generate the NHS ester.

  • Conjugation: a. Immediately add the activated linker-drug solution to the antibody solution. A molar excess of 10-20 fold of the activated linker to the antibody is a common starting point. b. Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the quenching solution to a final concentration of 20-50 mM to stop the reaction. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess reagents and unconjugated drug-linker by size-exclusion chromatography (e.g., using a desalting column) equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization: Characterize the resulting ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as UV-Vis spectroscopy, HIC-HPLC, and SEC-HPLC.

Protocol 2: Comparative Deprotection of Amine-Protected Linkers

This section provides the standard deprotection protocols for each of the four protecting groups.

A. Fmoc Deprotection:

  • Reagent: 20% (v/v) piperidine in N,N-dimethylformamide (DMF).

  • Procedure: Dissolve the Fmoc-protected compound in the deprotection reagent. Stir at room temperature for 10-20 minutes. The reaction progress can be monitored by TLC or LC-MS. Evaporate the solvent and purify the resulting amine.

B. Boc Deprotection:

  • Reagent: 25-50% (v/v) trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Procedure: Dissolve the Boc-protected compound in the deprotection reagent. Stir at room temperature for 1-2 hours. Remove the TFA and solvent under a stream of nitrogen or by rotary evaporation. The resulting amine triflate salt can be used directly or neutralized.

C. Cbz Deprotection:

  • Reagent: Hydrogen gas (H₂) and 10% Palladium on carbon (Pd/C).

  • Procedure: Dissolve the Cbz-protected compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate). Add 10% (w/w) of Pd/C catalyst. Purge the reaction vessel with H₂ and maintain a hydrogen atmosphere (e.g., using a balloon). Stir the mixture at room temperature for 1-4 hours. Filter the reaction mixture through celite to remove the catalyst and evaporate the solvent.

D. Alloc Deprotection:

  • Reagent: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a scavenger such as phenylsilane (PhSiH₃).

  • Procedure: Dissolve the Alloc-protected compound in an anhydrous solvent (e.g., DCM) under an inert atmosphere (e.g., argon). Add 5-10 mol% of Pd(PPh₃)₄ and a 10-20 fold molar excess of the scavenger. Stir at room temperature for 30-60 minutes. The reaction is often complete within this time. Concentrate the reaction mixture and purify by column chromatography.

Protocol 3: In Vitro Plasma Stability Assay for ADCs

This assay is crucial for evaluating the stability of the linker in a biological matrix.

Materials:

  • Purified ADC

  • Human, mouse, or rat plasma

  • Incubator at 37°C

  • Analytical system (e.g., ELISA, LC-MS)

Procedure:

  • Incubation: Incubate the ADC at a final concentration of approximately 100 µg/mL in the selected plasma at 37°C.

  • Time Points: Collect aliquots of the mixture at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours). Immediately freeze the samples at -80°C to stop any degradation.

  • Analysis:

    • ELISA-based method: Use a dual-antibody ELISA to quantify both the total antibody and the antibody-conjugated drug. The difference between these two values over time indicates the extent of drug deconjugation.

    • LC-MS based method: Use affinity capture (e.g., protein A) to isolate the ADC from the plasma, followed by LC-MS analysis to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR over time signifies linker cleavage.

  • Data Analysis: Plot the percentage of intact ADC or the average DAR as a function of time to determine the stability profile and half-life of the ADC in plasma.

Conclusion

The choice between Fmoc, Boc, Cbz, and Alloc protecting groups for PEG linkers depends on the overall synthetic strategy for the bioconjugate. All four protecting groups, when part of a heterobifunctional linker like -NH-PEG6-CH2COOH, can be effectively used to produce stable and effective bioconjugates. The orthogonality of their deprotection conditions is the primary determinant for selection. For instance, if the payload or another part of the molecule is acid-sensitive, an Fmoc-protected linker would be preferable to a Boc-protected one. Conversely, if base-sensitive functionalities are present, a Boc-protected linker would be a better choice. Cbz and Alloc offer further orthogonal options, particularly useful in complex, multi-step syntheses where multiple protecting groups are required. The ultimate performance of the final bioconjugate, in terms of stability and efficacy, will be more dependent on the nature of the covalent bond formed during conjugation and the specific properties of the antibody and payload.

References

Case studies comparing Fmoc-NH-PEG6-CH2COOH in different research applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design and synthesis of peptides, bioconjugates, and drug delivery systems. The properties of the linker can significantly influence the solubility, stability, pharmacokinetics, and ultimately, the efficacy of the final product. This guide provides an objective comparison of Fmoc-NH-PEG6-CH2COOH, a heterobifunctional polyethylene glycol (PEG) linker, with other alternatives in various research applications. The information presented is supported by a synthesis of available experimental data to aid in the rational design of novel therapeutics and research tools.

Introduction to this compound

This compound is a widely used linker that incorporates a six-unit polyethylene glycol (PEG) chain, providing a balance of hydrophilicity and a defined spacer length. It features two key functional groups: a fluorenylmethyloxycarbonyl (Fmoc)-protected amine and a terminal carboxylic acid. The Fmoc group is a base-labile protecting group, making it highly suitable for standard solid-phase peptide synthesis (SPPS) protocols. The carboxylic acid allows for straightforward conjugation to amine-containing molecules, such as antibodies, peptides, or drug payloads, through amide bond formation.

Core Applications and Performance Comparison

The utility of this compound spans several key research areas. Here, we compare its performance with relevant alternatives, supported by experimental data synthesized from various studies.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, PEG linkers are often incorporated to improve the solubility of growing peptide chains, particularly for hydrophobic sequences, and to act as spacers. The length of the PEG chain is a crucial parameter influencing the synthesis efficiency.

Data Presentation: Comparison of Linkers in SPPS

Linker TypeKey CharacteristicsTypical Coupling EfficiencyResulting Peptide PurityImpact on SolubilityReferences
This compound Moderate length, hydrophilic spacerHighHighGood improvement[1](1)
Fmoc-NH-PEG2-CH2COOHShorter, hydrophilic spacerHighHighModerate improvement[1](1)
Fmoc-NH-PEG12-CH2COOHLonger, hydrophilic spacerSlightly lower due to stericsMay be slightly lowerSignificant improvement[1](1)
Standard Amino Acid (e.g., Fmoc-Gly-OH)No spacerHighHighNo improvement[2](2)

Experimental Protocol: Standard Fmoc-Based Solid-Phase Peptide Synthesis

This protocol outlines the general steps for incorporating an Fmoc-NH-PEG-COOH linker into a peptide sequence.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in dimethylformamide (DMF) for 1-2 hours.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin's linker or the previously coupled amino acid. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (or this compound) (3-5 equivalents), a coupling agent such as HBTU/HATU (3-5 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.

    • Add the activation mixture to the deprotected resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

    • Wash the resin with DMF.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 DMF Wash Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA/HBTU/DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat for next Amino Acid Wash2->Repeat Repeat->Fmoc_Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection No Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Fig. 1: Standard Solid-Phase Peptide Synthesis Workflow
Antibody-Drug Conjugates (ADCs)

In the development of ADCs, the linker plays a crucial role in the stability, pharmacokinetics, and efficacy of the conjugate. PEG linkers are often employed to enhance the hydrophilicity of ADCs, especially when conjugated with hydrophobic drug payloads, which can mitigate aggregation and improve in vivo stability.[3]

Data Presentation: Impact of PEG Linker Length on ADC Properties

Linker LengthIn Vitro Cytotoxicity (IC50)In Vivo Efficacy (Tumor Growth Inhibition)Plasma ClearanceReferences
Short PEG (e.g., PEG2-PEG4)Generally higher (lower IC50)ModerateHigher(4)
Medium PEG (e.g., PEG6-PEG8) ModerateHigh Moderate (4)
Long PEG (e.g., PEG12-PEG24)May be lower (higher IC50)HighLow(4)
Non-PEG Linker (e.g., Val-Cit-PABC)HighVariable (payload dependent)High(5)

Experimental Protocol: Synthesis of an ADC using an Fmoc-NH-PEG-COOH Linker

This protocol describes a general method for conjugating a drug-linker moiety to an antibody.

  • Drug-Linker Synthesis:

    • Couple the drug payload to the carboxylic acid of this compound using standard carbodiimide chemistry (e.g., EDC/NHS).

    • Purify the Fmoc-protected drug-linker conjugate.

    • Deprotect the Fmoc group using 20% piperidine in DMF to yield the amine-functionalized drug-linker.

  • Antibody Modification (if necessary): For site-specific conjugation, antibody disulfides can be partially reduced using a mild reducing agent like TCEP to generate free thiol groups.

  • Conjugation:

    • Activate the carboxylic acid of a bifunctional linker (if the drug is attached to the amine of the PEG linker) or the amine of the drug-linker to the antibody. For lysine conjugation, the carboxylic acid of the linker can be activated with EDC/NHS and reacted with the antibody in a suitable buffer (e.g., PBS pH 7.4).

  • Purification: Remove unconjugated drug-linker and other impurities using size-exclusion chromatography (SEC) or tangential flow filtration.

  • Characterization: Characterize the ADC for drug-to-antibody ratio (DAR), aggregation, and purity using techniques such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.

ADC_Synthesis_Workflow cluster_drug_linker Drug-Linker Synthesis cluster_conjugation Conjugation & Purification Drug_Coupling Couple Drug to Fmoc-NH-PEG6-COOH Fmoc_Deprotection Fmoc Deprotection Drug_Coupling->Fmoc_Deprotection Conjugation Conjugate Drug-Linker to Antibody Fmoc_Deprotection->Conjugation Antibody_Prep Antibody Preparation (e.g., reduction) Antibody_Prep->Conjugation Purification Purification (SEC) Conjugation->Purification Characterization Characterization (HIC, MS) Purification->Characterization

Fig. 2: General Workflow for ADC Synthesis
Bioconjugation and Surface Modification

The heterobifunctional nature of this compound makes it a versatile tool for bioconjugation, including the immobilization of peptides or proteins onto surfaces for various assays. The PEG spacer serves to extend the conjugated molecule away from the surface, reducing steric hindrance and improving accessibility.

Logical Relationship: Surface Immobilization

The process of immobilizing a biomolecule onto a surface using this compound follows a logical sequence of steps to ensure efficient and specific attachment.

Surface_Immobilization Surface_Activation Surface Activation (e.g., amine functionalization) Linker_Coupling Couple Fmoc-NH-PEG6-COOH to surface Surface_Activation->Linker_Coupling Fmoc_Deprotection Fmoc Deprotection Linker_Coupling->Fmoc_Deprotection Biomolecule_Coupling Couple Biomolecule to Linker Fmoc_Deprotection->Biomolecule_Coupling

Fig. 3: Logical Flow of Surface Immobilization

Conclusion

This compound is a versatile and valuable tool in the fields of peptide synthesis, drug delivery, and bioconjugation. Its moderate PEG length offers a favorable balance of properties, enhancing solubility and providing spatial separation without significantly compromising reaction efficiencies or the biological activity of the conjugated molecule. The choice of linker, however, is highly application-dependent. For applications requiring maximum hydrophilicity, a longer PEG chain may be preferable, while applications where steric hindrance is a primary concern might benefit from a shorter linker. The data and protocols presented in this guide are intended to provide a foundation for making informed decisions in the selection and application of this compound and its alternatives, ultimately contributing to the successful design and synthesis of novel and effective biomolecules.

References

Safety Operating Guide

Proper Disposal of Fmoc-NH-PEG6-CH2COOH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and environmentally responsible research environment. This guide provides detailed procedural information for the safe disposal of Fmoc-NH-PEG6-CH2COOH, a common PEG linker used in peptide synthesis and bioconjugation. While this compound itself is generally not classified as a hazardous substance, the primary disposal considerations arise from the chemical reagents and byproducts associated with its use, particularly during the Fmoc deprotection step.[1][2]

This document outlines the necessary hazard assessments, personal protective equipment (PPE), and step-by-step disposal protocols for both the unused chemical and the hazardous waste stream generated during its application. Adherence to these guidelines, in conjunction with your institution's specific environmental health and safety (EHS) protocols, is crucial for maintaining a safe laboratory.

Quantitative Data Summary

PropertyValueSource
This compound
Molecular FormulaC₂₉H₃₉NO₁₀[3]
Molecular Weight561.62 g/mol [1]
CAS Number437655-96-4
Purity≥95%
AppearanceWhite to off-white solid or sticky liquidGeneral knowledge
StorageStore at -20°C in a sealed, desiccated containerBroadPharm SDS
Hazard ClassificationNot classified as a hazardous substance
Piperidine (Deprotection Reagent)
Hazard ClassificationFlammable liquid, Toxic if swallowed, Causes severe skin burns and eye damage
Dimethylformamide (DMF) (Solvent)
Hazard ClassificationFlammable liquid, Harmful if inhaled or in contact with skin, Causes serious eye irritation, Suspected of damaging fertility or the unborn childGeneral knowledge
Dibenzofulvene-Piperidine Adduct (Byproduct)
Hazard ClassificationConsidered hazardous waste due to its components

Experimental Protocol: Fmoc Deprotection and Waste Generation

The primary hazardous waste associated with this compound is generated during the cleavage of the Fmoc protecting group. This process typically involves the use of a secondary amine, most commonly piperidine, in a polar aprotic solvent like DMF.

Materials:

  • This compound attached to a solid support (e.g., resin) or in solution

  • 20% (v/v) Piperidine in DMF solution

  • Reaction vessel

  • Filtration apparatus

  • Appropriate wash solvents (e.g., DMF, DCM)

Procedure:

  • To the Fmoc-protected compound, add a solution of 20% piperidine in DMF.

  • Allow the reaction to proceed for the time specified in your experimental protocol (typically 5-20 minutes) to ensure complete removal of the Fmoc group.

  • The reaction results in the formation of a free amine on your PEG linker and the generation of dibenzofulvene.

  • The excess piperidine acts as a scavenger for the dibenzofulvene, forming a stable dibenzofulvene-piperidine adduct.

  • Separate the deprotected product from the reaction mixture. If using a solid support, this is typically done by filtration.

  • The filtrate, containing DMF, excess piperidine, and the dibenzofulvene-piperidine adduct, constitutes the hazardous waste stream.

  • Wash the deprotected product with appropriate solvents (e.g., DMF, DCM) to remove any residual reagents. These washes should be collected and combined with the hazardous waste stream.

Disposal Procedures

The disposal of waste generated from the use of this compound must be handled in two distinct streams: the unused (neat) chemical and the hazardous waste from the deprotection reaction.

Disposal of Unused this compound

Solid this compound waste should be disposed of as chemical waste. It should not be mixed with general laboratory trash or poured down the drain.

Step-by-Step Procedure:

  • Container Labeling: Use a designated and clearly labeled hazardous waste container. The label should include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • The date of accumulation

    • The primary hazard (e.g., "Chemical Waste for Incineration")

  • Waste Collection: Carefully transfer the solid this compound into the labeled waste container using a spatula or other appropriate tool. Avoid generating dust.

  • Storage: Store the waste container in a designated satellite accumulation area (SAA) that is away from drains and incompatible materials. Keep the container securely closed when not in use.

  • Final Disposal: Arrange for pickup and disposal by a licensed chemical waste disposal company. Follow your institution's specific procedures for requesting a waste pickup.

Disposal of Deprotection Waste Stream (Piperidine/DMF/Dibenzofulvene Adduct)

This waste stream is considered hazardous due to the flammability and toxicity of piperidine and DMF.

Step-by-Step Procedure:

  • Waste Collection: Collect all liquid waste from the deprotection step, including the initial filtrate and subsequent solvent washes, into a single, appropriate hazardous waste container. The container must be chemically compatible with organic solvents and bases.

  • Container Labeling: Clearly label the container with:

    • "Hazardous Waste"

    • A complete and accurate list of the contents, including: "Piperidine," "Dimethylformamide (DMF)," and "Dibenzofulvene-piperidine adduct."

    • The approximate percentage of each component.

    • Appropriate hazard warnings (e.g., Flammable, Toxic, Corrosive).

  • Storage: Store the sealed container in a designated SAA, segregated from incompatible materials such as acids and oxidizing agents. The storage area should be well-ventilated.

  • Final Disposal: Arrange for pickup and disposal by a licensed chemical waste disposal company. Do not attempt to neutralize this waste stream unless you have a specific, approved protocol from your institution's EHS department. Never dispose of this waste down the drain.

Mandatory Visualizations

Logical Relationship for Waste Disposal Decision

cluster_0 This compound Waste Stream start Waste Generated is_deprotection Is it from Fmoc deprotection? start->is_deprotection unused Unused/ Expired Reagent is_deprotection->unused No deprotection_waste Deprotection Waste (Piperidine/DMF/ Adduct) is_deprotection->deprotection_waste Yes collect_solid Collect in Labeled Solid Waste Container unused->collect_solid collect_liquid Collect in Labeled Liquid Waste Container deprotection_waste->collect_liquid store_saa Store in Satellite Accumulation Area (SAA) collect_solid->store_saa collect_liquid->store_saa disposal_vendor Arrange for Licensed Waste Disposal store_saa->disposal_vendor cluster_1 Fmoc Deprotection and Waste Handling Workflow start_process Start: Fmoc-Protected PEG Compound add_reagent Add 20% Piperidine in DMF start_process->add_reagent reaction Fmoc Cleavage Reaction add_reagent->reaction separation Separate Product (e.g., Filtration) reaction->separation product Deprotected PEG Compound separation->product Solid/Product waste_stream Hazardous Waste Stream: - Piperidine - DMF - Dibenzofulvene Adduct separation->waste_stream Liquid/Filtrate collect_waste Collect in Labeled Hazardous Waste Container waste_stream->collect_waste final_disposal Dispose via Licensed EHS Vendor collect_waste->final_disposal

References

Personal protective equipment for handling Fmoc-NH-PEG6-CH2COOH

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Fmoc-NH-PEG6-CH2COOH. Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of your experiments.

This compound is a heterobifunctional PEG linker commonly utilized in peptide synthesis, PEGylation, and bioconjugation.[1][2][3][4] While it is not classified as a hazardous substance, its chemical, physical, and toxicological properties have not been exhaustively investigated.[5] Therefore, it is imperative to handle this compound with appropriate caution.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

OperationEngineering ControlsGlovesEye ProtectionLab CoatRespiratory Protection
Receiving and Storage General Laboratory VentilationStandard Nitrile GlovesSafety GlassesStandard Lab CoatNot generally required
Weighing and Aliquoting Chemical Fume HoodChemical-resistant Nitrile GlovesChemical Safety GogglesStandard Lab CoatRecommended if not in a fume hood or if creating aerosols
Dissolving and Solution Handling Chemical Fume HoodChemical-resistant Nitrile GlovesChemical Safety GogglesStandard Lab CoatNot generally required
Waste Disposal Chemical Fume HoodChemical-resistant Nitrile GlovesChemical Safety GogglesStandard Lab CoatNot generally required

Operational Plan: Step-by-Step Handling Procedures

1. Receiving and Inspection:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Verify that the product name and CAS number (437655-96-4) on the label match your order.

  • Wear standard nitrile gloves and a lab coat during inspection.

2. Storage:

  • Store the compound in a tightly sealed container in a freezer at -20°C for long-term storage.

  • The storage area should be dry and well-ventilated.

3. Weighing and Preparation of Solutions:

  • All weighing and preparation of stock solutions should be conducted in a certified chemical fume hood to prevent inhalation of any fine particulates.

  • Before handling, allow the container to warm to room temperature to avoid condensation.

  • Wear chemical-resistant nitrile gloves, chemical safety goggles, and a lab coat.

  • Use dedicated spatulas and weighing boats.

  • Prepare fresh solutions for use as needed.

4. Experimental Use:

  • Handle all solutions containing this compound within a chemical fume hood.

  • Avoid direct contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical advice if irritation persists.

  • If inhaled, move to an area with fresh air.

  • Wash hands thoroughly after handling the compound.

Disposal Plan

1. Chemical Waste:

  • Dispose of unused this compound and any solutions containing it as chemical waste in accordance with local, state, and federal regulations.

  • Collect waste in a clearly labeled, sealed container.

2. Contaminated Materials:

  • Dispose of all contaminated materials, such as gloves, weighing boats, and pipette tips, in a designated chemical waste container.

  • Do not dispose of these materials in regular laboratory trash.

3. Spill Management:

  • In the event of a spill, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.

  • Place the absorbed material into a sealed container for chemical waste disposal.

  • Clean the spill area thoroughly.

Safe Handling Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal Receiving Receiving and Inspection Storage Storage (-20°C) Receiving->Storage Weighing Weighing and Aliquoting Storage->Weighing Dissolving Dissolving and Solution Prep Weighing->Dissolving Experiment Experimental Use Dissolving->Experiment Waste Chemical Waste Collection Experiment->Waste Contaminated Contaminated Materials Disposal Experiment->Contaminated

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.